molecular formula C7H17ClN2O B1292826 3-Amino-N-(tert-butyl)propanamide CAS No. 209467-48-1

3-Amino-N-(tert-butyl)propanamide

Cat. No.: B1292826
CAS No.: 209467-48-1
M. Wt: 180.67 g/mol
InChI Key: OUFABYVEGLDHBA-UHFFFAOYSA-N
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Description

3-Amino-N-(tert-butyl)propanamide is a useful research compound. Its molecular formula is C7H17ClN2O and its molecular weight is 180.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-tert-butylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(2,3)9-6(10)4-5-8/h4-5,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRPQMHTKWRIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-N-(tert-butyl)propanamide from 3-Aminopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 3-amino-N-(tert-butyl)propanamide, a valuable building block in medicinal chemistry and drug development. The primary focus is on the direct amide coupling of 3-aminopropanoic acid and tert-butylamine. This document delves into the strategic considerations for this synthesis, including the necessity of amino group protection, the selection of appropriate coupling reagents, and detailed, field-proven experimental protocols. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process. This guide is intended to be a self-validating system for researchers, ensuring reproducibility and success in the laboratory.

Introduction and Strategic Overview

The synthesis of amides is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical industry.[1] this compound serves as a key intermediate in the development of various therapeutic agents. Its structure incorporates a primary amine and a secondary amide, providing versatile handles for further molecular elaboration.

The direct coupling of a carboxylic acid and an amine to form an amide bond is a kinetically slow process that requires activation of the carboxylic acid.[2] Furthermore, the presence of a free amine on the starting material, 3-aminopropanoic acid, presents a significant challenge: the potential for self-polymerization. To circumvent this, a protection-coupling-deprotection strategy is the most logical and efficient approach.

This guide will focus on a robust and widely applicable method: the use of a tert-butyloxycarbonyl (Boc) protecting group for the amine of 3-aminopropanoic acid, followed by an EDC/HOBt mediated coupling with tert-butylamine, and subsequent deprotection of the Boc group.

The Critical Role of Amine Protection

Amino groups are nucleophilic and can react with activated carboxylic acids.[3] In the synthesis of this compound from 3-aminopropanoic acid, the presence of the primary amine in the starting material can lead to intermolecular side reactions, primarily the formation of polyamides. To ensure the desired selective reaction between the carboxylic acid of one molecule and the amine of another (tert-butylamine), the amino group of 3-aminopropanoic acid must be temporarily rendered non-nucleophilic.[3][4]

This is achieved through the use of a protecting group.[4] Carbamates are a widely used class of protecting groups for amines due to their ease of installation and removal under relatively mild conditions.[5] The tert-butyloxycarbonyl (Boc) group is a particularly common choice.[5]

The Rationale for Choosing the Boc Protecting Group:

  • Stability: The Boc group is stable to a wide range of reaction conditions, including the basic conditions often used in amide coupling reactions.

  • Ease of Removal: It can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which are typically orthogonal to the conditions used for amide bond formation.[5]

  • Minimal Side Reactions: The byproducts of Boc deprotection (isobutylene and carbon dioxide) are volatile and easily removed.

The overall synthetic strategy is therefore a three-step process:

  • Protection: Protection of the amino group of 3-aminopropanoic acid with a Boc group.

  • Coupling: Amide bond formation between the Boc-protected 3-aminopropanoic acid and tert-butylamine.

  • Deprotection: Removal of the Boc group to yield the final product.

Synthetic Strategy Start 3-Aminopropanoic Acid Protected Boc-3-aminopropanoic Acid Start->Protected Boc Anhydride, Base Coupled Boc-3-amino-N-(tert-butyl)propanamide Protected->Coupled tert-Butylamine, EDC, HOBt Final This compound Coupled->Final Trifluoroacetic Acid (TFA)

Synthetic workflow for this compound.

Amide Bond Formation: The Coupling Reaction

The condensation of a carboxylic acid and an amine to form an amide bond requires the activation of the carboxylic acid.[1] Carbodiimides are a class of reagents commonly used for this purpose.[6][7]

The EDC/HOBt Coupling System: A Mechanistic Insight

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used due to its efficiency and the ease of removal of its urea byproduct.[2] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization if the carboxylic acid is chiral and can also rearrange to an unreactive N-acylurea.

To mitigate these side reactions and improve the efficiency of the coupling, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[6][8] HOBt acts as a nucleophile, trapping the O-acylisourea intermediate to form an activated HOBt ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to a cleaner and more efficient reaction with reduced risk of racemization.[8][9]

EDC_HOBt_Mechanism cluster_0 Activation cluster_1 Coupling RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea + HOBt_Ester Activated HOBt Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide R-CONH-R' HOBt_Ester->Amide + R'-NH2 Amine R'-NH2

Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )Supplier
3-Aminopropanoic acidC₃H₇NO₂89.09Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Sigma-Aldrich
Sodium hydroxide (NaOH)NaOH40.00Fisher Scientific
DioxaneC₄H₈O₂88.11VWR
tert-ButylamineC₄H₁₁N73.14Acros Organics
EDC·HClC₈H₁₈N₃Cl191.70BenchChem[2]
HOBtC₆H₅N₃O135.12BenchChem[2]
Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Fisher Scientific
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Sigma-Aldrich
Ethyl acetate (EtOAc)C₄H₈O₂88.11VWR
Saturated aq. NaHCO₃---
Brine---
Anhydrous Na₂SO₄Na₂SO₄142.04Fisher Scientific
Step 1: Synthesis of N-Boc-3-aminopropanoic acid
  • Dissolution: In a 250 mL round-bottom flask, dissolve 3-aminopropanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (to a concentration of ~0.5 M with respect to the amino acid).

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate (2x).

    • Acidify the aqueous layer to pH 2-3 with 1M aqueous HCl at 0 °C.

    • Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-aminopropanoic acid as a white solid.

Step 2: Synthesis of tert-Butyl N-[3-(tert-butylamino)-3-oxopropyl]carbamate
  • Initial Setup: To a round-bottom flask, add N-Boc-3-aminopropanoic acid (1.0 equiv), HOBt (1.2 equiv), and tert-butylamine (1.1 equiv).[2]

  • Dissolution: Dissolve the mixture in anhydrous DCM (to a concentration of ~0.2 M).[2]

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.[2]

  • Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[2] Then, add DIPEA (2.5 equiv) dropwise.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Aqueous Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.[2]

    • Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected amide.[2]

Step 3: Synthesis of this compound (Deprotection)
  • Dissolution: Dissolve the purified tert-butyl N-[3-(tert-butylamino)-3-oxopropyl]carbamate (1.0 eq) in dichloromethane (to a concentration of ~0.1 M).

  • Addition of TFA: Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify to pH > 10 with 1M aqueous NaOH.

    • Extract the product with dichloromethane (3x).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Characterization and Data

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Data
N-Boc-3-aminopropanoic acid¹H NMRPeaks corresponding to the Boc group (singlet, ~1.4 ppm) and the propyl chain.
¹³C NMRResonances for the carbonyl, Boc carbonyl, and aliphatic carbons.
MS (ESI)[M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight.
tert-Butyl N-[3-(tert-butylamino)-3-oxopropyl]carbamate¹H NMRSignals for both the Boc and tert-butyl groups, as well as the propyl chain.
¹³C NMRResonances for the two amide carbonyls and all aliphatic carbons.
MS (ESI)[M+H]⁺ corresponding to the molecular weight.
This compound¹H NMRDisappearance of the Boc signal and characteristic shifts for the propyl chain protons.
¹³C NMRAbsence of the Boc carbonyl and characteristic shifts for the remaining carbons.
MS (ESI)[M+H]⁺ corresponding to the molecular weight (145.22 g/mol ).[10]
FT-IRCharacteristic N-H stretching and C=O stretching frequencies for the primary amine and secondary amide.

Troubleshooting and Key Considerations

  • Incomplete Protection: If the protection step is incomplete, unreacted 3-aminopropanoic acid can be removed during the acidic work-up of the subsequent coupling reaction.

  • Low Coupling Yield: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates. If the reaction stalls, adding a second portion of EDC·HCl may be beneficial.

  • Difficult Purification: The urea byproduct from EDC can sometimes be difficult to remove. Thorough aqueous washes are crucial. If it persists, a silica gel plug filtration prior to column chromatography can be effective.

  • Incomplete Deprotection: If TLC indicates remaining starting material after the initial deprotection time, extend the reaction time or add more TFA.

Conclusion

The synthesis of this compound from 3-aminopropanoic acid is a well-established process that relies on a strategic protection-coupling-deprotection sequence. The use of a Boc protecting group in conjunction with an EDC/HOBt mediated amide coupling provides a reliable and high-yielding route to this valuable synthetic intermediate. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently produce this compound for their drug discovery and development endeavors.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Gunda, G. K., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5628-5631.
  • RSC Advances. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (2004). 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection.
  • ChemistryViews. (2023). A "Sterically Stressed" Amide as a Protecting Group for Amines. Retrieved from [Link]

  • Chemical Science. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-aminopropanoate. Retrieved from [Link]

  • ResearchGate. (2020). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. Retrieved from [Link]

  • PubChem. (n.d.). 3-(tert-Butylamino)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-(tert-butylamino)-N,N-diethylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). N-tert-butyl-N-propylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). n-Tert-butylpropanamide. Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-Amino-N-(tert-butyl)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-N-(tert-butyl)propanamide, a bifunctional organic molecule, incorporates a primary amine and a secondary amide linked by a propyl chain. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and elucidation of its role in chemical transformations. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document presents predicted data based on established spectroscopic principles and data from analogous structures. This approach provides a robust framework for researchers engaged in the synthesis, analysis, and application of this compound.

The structural formula of this compound is presented below:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃1.3 - 1.5Singlet9H
-NH₂1.5 - 2.5Broad Singlet2H
-CH₂-C=O2.2 - 2.5Triplet2H
-CH₂-CH₂-2.8 - 3.1Triplet2H
-NH-5.5 - 6.5Broad Singlet1H

Interpretation of the Predicted ¹H NMR Spectrum:

  • tert-Butyl Protons (-C(CH₃)₃): A prominent singlet is predicted in the upfield region (δ 1.3 - 1.5 ppm), integrating to nine protons. This is a characteristic signal for a tert-butyl group, where all nine protons are chemically equivalent and have no adjacent protons to couple with[1].

  • Amine Protons (-NH₂): A broad singlet is expected between δ 1.5 and 2.5 ppm, corresponding to the two protons of the primary amine. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water or other protic species in the solvent[2][3].

  • Methylene Protons adjacent to Carbonyl (-CH₂-C=O): These two protons are expected to appear as a triplet in the range of δ 2.2 - 2.5 ppm. The triplet multiplicity arises from spin-spin coupling with the adjacent methylene protons.

  • Methylene Protons adjacent to Amine (-CH₂-CH₂-): This signal, also a triplet, is predicted to be further downfield (δ 2.8 - 3.1 ppm) due to the deshielding effect of the adjacent electronegative nitrogen atom[4].

  • Amide Proton (-NH-): A broad singlet is anticipated in the downfield region (δ 5.5 - 6.5 ppm). The chemical shift of amide protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding effects[5].

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

CarbonPredicted Chemical Shift (δ, ppm)
-C(C H₃)₃28 - 30
-C (CH₃)₃50 - 52
-C H₂-C=O35 - 40
-C H₂-NH₂40 - 45
-C =O172 - 175

Interpretation of the Predicted ¹³C NMR Spectrum:

  • tert-Butyl Methyl Carbons (-C(C H₃)₃): A single resonance is expected between δ 28 and 30 ppm for the three equivalent methyl carbons of the tert-butyl group[1][6].

  • tert-Butyl Quaternary Carbon (-C (CH₃)₃): The quaternary carbon of the tert-butyl group is predicted to appear in the range of δ 50 - 52 ppm.

  • Methylene Carbon adjacent to Carbonyl (-C H₂-C=O): This carbon is expected to resonate at approximately δ 35 - 40 ppm.

  • Methylene Carbon adjacent to Amine (-C H₂-NH₂): Due to the deshielding effect of the nitrogen atom, this carbon signal is predicted to be slightly downfield compared to the other methylene carbon, in the range of δ 40 - 45 ppm[3].

  • Carbonyl Carbon (-C =O): The amide carbonyl carbon will be the most deshielded carbon in the molecule, with a predicted chemical shift in the range of δ 172 - 175 ppm[7][8].

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) transfer Filter into a clean, dry 5 mm NMR tube dissolve->transfer insert Insert sample into the NMR spectrometer transfer->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for optimal homogeneity lock->shim acquire Acquire ¹H and ¹³C spectra using standard parameters shim->acquire process Apply Fourier transform, phase correction, and baseline correction acquire->process reference Reference the spectra to TMS or residual solvent peak process->reference integrate Integrate ¹H NMR signals reference->integrate

Caption: Workflow for NMR data acquisition and processing.

A standard protocol for acquiring high-quality NMR spectra involves the following steps[9][10][11]:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial. Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to obtain singlets for all carbon signals, simplifying the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak. For the ¹H NMR spectrum, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine and secondary amide functional groups.

Functional GroupPredicted Absorption Range (cm⁻¹)Description of Vibration
N-H (Amine)3300 - 3500Asymmetric and symmetric stretching (two bands)[2][12][13][14]
N-H (Amide)3250 - 3400Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=O (Amide I)1630 - 1680Stretching[12]
N-H (Amine)1580 - 1650Bending (scissoring)[4][14]
N-H (Amide II)1510 - 1570Bending
C-N1000 - 1350Stretching[4][14]

Interpretation of the Predicted IR Spectrum:

  • N-H Stretching Vibrations: The region between 3200 and 3500 cm⁻¹ will be particularly informative. The primary amine (-NH₂) is expected to show two distinct, sharp to medium intensity bands corresponding to asymmetric and symmetric N-H stretching[2][12][13][14]. The secondary amide (-NH-) will exhibit a single, often broader, absorption band in a similar region.

  • C=O Stretching (Amide I Band): A strong, sharp absorption band is predicted in the range of 1630-1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide[12]. This is often one of the most intense peaks in the spectrum.

  • N-H Bending Vibrations: The primary amine is expected to show a bending (scissoring) vibration between 1580 and 1650 cm⁻¹[4][14]. The secondary amide will display an "Amide II" band, resulting from a combination of N-H bending and C-N stretching, in the region of 1510-1570 cm⁻¹.

  • C-H and C-N Stretching: Aliphatic C-H stretching vibrations will be observed between 2850 and 3000 cm⁻¹. The C-N stretching vibrations for both the amine and amide groups are expected to appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹[4][14].

Experimental Protocol for ATR-FTIR Data Acquisition

G cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Processing clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol) background Collect a background spectrum of the empty ATR crystal clean->background place_sample Place a small amount of sample directly onto the ATR crystal background->place_sample apply_pressure Apply pressure to ensure good contact (for solids) place_sample->apply_pressure collect_spectrum Collect the sample spectrum apply_pressure->collect_spectrum ratio Ratio the sample spectrum against the background collect_spectrum->ratio process Perform baseline correction and peak picking ratio->process

Caption: Workflow for ATR-FTIR data acquisition.

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation[15][16][17][18][19].

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a soft cloth soaked in a volatile solvent like isopropanol and allow it to dry completely.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of this compound directly onto the center of the ATR crystal. If the sample is a solid, use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak labeling as needed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

For this compound (Molecular Weight: 144.22 g/mol ), the following key ions are predicted in an electron ionization (EI) mass spectrum.

m/zPredicted Ion StructureFragmentation Pathway
144[C₇H₁₆N₂O]⁺˙Molecular Ion (M⁺˙)
129[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group
88[CH₂=C(OH)NHC(CH₃)₃]⁺˙McLafferty Rearrangement[20][21]
86[H₂N-CH₂-CH₂-C≡O]⁺α-cleavage with loss of tert-butyl radical
58[CH₂=NHC(CH₃)₃]⁺α-cleavage
57[C(CH₃)₃]⁺tert-Butyl cation

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 144. As the molecule contains two nitrogen atoms, this peak will have an even m/z value, consistent with the nitrogen rule[4].

  • Loss of a Methyl Group (m/z 129): A common fragmentation for molecules containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a peak at m/z 129.

  • McLafferty Rearrangement (m/z 88): Amides with a γ-hydrogen can undergo a McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the α-β carbon-carbon bond[20][21]. This would lead to the formation of a radical cation with m/z 88.

  • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group (α-cleavage) can occur, with the charge being retained on either fragment.

    • Loss of the tert-butyl radical would result in a fragment at m/z 86.

    • Cleavage of the C-C bond adjacent to the primary amine can lead to the formation of an iminium ion. Cleavage between the two methylene groups could lead to a fragment at m/z 58.

  • tert-Butyl Cation (m/z 57): The highly stable tert-butyl cation is a very common fragment and is expected to be a prominent peak in the spectrum.

G M [M]⁺˙ m/z 144 F129 [M-15]⁺ m/z 129 M->F129 - •CH₃ F88 [M-56]⁺˙ m/z 88 M->F88 McLafferty Rearrangement F86 [M-58]⁺ m/z 86 M->F86 - •C(CH₃)₃ F57 [C₄H₉]⁺ m/z 57 M->F57 α-cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS)[22][23].

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV)[24][25][26]. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

  • Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of this compound. The predicted data, based on fundamental spectroscopic principles and analysis of related structures, offers a valuable resource for the characterization of this compound. The outlined experimental protocols provide a standardized approach for obtaining high-quality spectroscopic data. It is the author's hope that this guide will serve as a useful tool for researchers in the fields of chemical synthesis, drug discovery, and materials science.

References

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An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-N-(tert-butyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N-(tert-butyl)propanamide is a fascinating molecule that holds potential for various applications in research and development, particularly within the pharmaceutical and life sciences sectors. As a derivative of β-alanine, it belongs to the class of β-amino amides, which are known for their diverse biological activities.[1][2][3] Understanding the fundamental physicochemical properties of this compound is paramount for its effective application, from designing synthetic routes to formulating it for biological assays.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing that experimental data for this specific molecule is not extensively available in public literature, this document also serves as a practical manual, offering detailed, field-proven protocols for the experimental determination of its key characteristics. This approach empowers researchers to validate and expand upon the existing knowledge base, ensuring scientific integrity and enabling robust drug development programs.

Molecular Identity and Structure

A clear understanding of the molecular identity is the foundation of any chemical study.

Chemical Structure:

Caption: 2D Chemical Structure of this compound

Key Identifiers:

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 209467-48-1[4][5]
Molecular Formula C₇H₁₆N₂O[4][5]
Molecular Weight 144.22 g/mol [5]
Canonical SMILES CC(C)(C)NC(=O)CCNN/A

Physicochemical Properties: A Blend of Known and Predicted Data

A summary of the available and predicted physicochemical properties of this compound is presented below. It is crucial to note that many of these values are computational predictions and should be verified through experimental determination.

Table of Physicochemical Properties:

PropertyValueSourceNotes
Melting Point Not availableN/AExperimental determination recommended.
Boiling Point Not availableN/AExperimental determination recommended.
Solubility Soluble in water (predicted)[6]The presence of an amide group and an amino group suggests high polarity and the ability to form hydrogen bonds, indicating likely solubility in water and other polar solvents like ethanol and methanol.[6]
pKa Not availableN/AThe primary amine group is expected to have a pKa in the range of 9-10. Experimental determination is crucial for understanding its ionization state at physiological pH.
LogP -0.4 (predicted)[7]The negative predicted LogP value suggests that the compound is hydrophilic.
Storage Conditions Sealed in dry, 2-8°C[5]Standard for many amine-containing compounds to prevent degradation.

Experimental Protocols for Physicochemical Characterization

To empower researchers with the tools to obtain precise and reliable data, this section provides detailed, step-by-step protocols for determining the key physicochemical properties of this compound.

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is a globally recognized and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to a known volume of solvent A->B Dispersion C Agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C Incubation D Allow solid to settle C->D Settling E Filter or centrifuge to obtain a clear supernatant D->E Clarification F Quantify concentration (e.g., by HPLC-UV, LC-MS) E->F Measurement

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Detailed Protocol:

  • Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert container.

  • Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to stand at the same constant temperature to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. It is highly recommended to filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) that does not bind the analyte.

  • Analysis: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Replication: Perform the experiment in triplicate to ensure the reproducibility of the results.

Determination of pKa: Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable functional groups. For this compound, this is crucial for understanding the protonation state of the primary amine.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

Experimental Workflow:

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Prepare a solution of This compound C Titrate with a standardized acid (e.g., HCl) A->C B Calibrate pH meter B->C D Record pH at each volume increment C->D Stepwise addition E Plot pH vs. titrant volume D->E Data plotting F Determine the equivalence point and half-equivalence point E->F G pKa = pH at the half-equivalence point F->G

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Protocol:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in purified water.

  • pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration Setup: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

  • Data Collection: Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis: Plot the measured pH values against the volume of titrant added. Determine the equivalence point (the point of maximum slope on the titration curve). The volume of titrant at the half-equivalence point is half of that at the equivalence point. The pKa is equal to the pH at the half-equivalence point.

  • Replication: Repeat the titration at least three times to obtain an average pKa value and assess the precision.

Determination of Lipophilicity (LogP): The Shake-Flask Method

The octanol-water partition coefficient (LogP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (or a buffer). After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Experimental Workflow:

G cluster_prep Preparation cluster_partitioning Partitioning cluster_separation Phase Separation cluster_analysis Analysis A Pre-saturate n-octanol with water and vice versa C Mix known volumes of both phases with the compound A->C B Prepare a stock solution of the compound in one phase B->C D Agitate to facilitate partitioning until equilibrium C->D E Centrifuge to separate the two phases D->E F Quantify concentration in both phases E->F G Calculate LogP F->G LogP = log([C]octanol/[C]water)

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Detailed Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water (or buffer) and vice versa by mixing them vigorously and allowing them to separate overnight.

  • Partitioning: In a suitable container, add a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase. Add a small amount of a stock solution of this compound.

  • Equilibration: Seal the container and shake it gently for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

  • Sampling and Analysis: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

  • Replication: Perform the experiment in triplicate to ensure reliable results.

Stability Profile

Potential Incompatibilities:

  • Strong oxidizing agents: May lead to degradation of the molecule.[8]

  • Strong reducing agents: Could potentially affect the amide group.[8]

  • Strong acids and bases: Can catalyze hydrolysis of the amide bond.[8][9]

For long-term storage, it is recommended to keep the compound in a tightly closed container in a cool, dry place.[8]

Biological Context and Potential Applications

This compound is a derivative of a β-amino acid. β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] They are known to exhibit antifungal, antibacterial, and anticancer properties.[1] Furthermore, β-amino amides have been investigated as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes.[1]

The incorporation of β-amino acids into peptides can lead to peptidomimetics with enhanced stability against proteolytic degradation, a longer half-life, and potentially novel biological activities.[10] The specific biological role and potential applications of this compound are yet to be fully elucidated and represent a promising area for future research.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While a complete experimental dataset is not yet publicly available, this guide offers a combination of known identifiers, predicted properties, and, most importantly, detailed and robust protocols for the experimental determination of its key characteristics. By following the outlined methodologies, scientists can generate high-quality, reliable data to support their research and development endeavors, ultimately unlocking the full potential of this promising molecule.

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3-Amino-N-(tert-butyl)propanamide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Amino-N-(tert-butyl)propanamide, a molecule of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, structural features, potential synthetic pathways, and prospective applications, offering field-proven insights for laboratory and development settings.

Core Chemical Identity

  • Chemical Name: this compound

  • CAS Number: 209467-48-1[1]

  • Molecular Formula: C₇H₁₆N₂O

  • Molecular Weight: 144.22 g/mol

Molecular Structure

The structure of this compound features a primary amine, a propanamide backbone, and a sterically hindering tert-butyl group attached to the amide nitrogen. This combination of a nucleophilic primary amine and a robust amide bond makes it an interesting building block in the synthesis of more complex molecules.

Molecular Structure of this compound

G mol C(C)(C)C(=O)NCC(N)C G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection Boc_beta_alanine Boc-β-alanine Reaction1 Amidation Boc_beta_alanine->Reaction1 tert_Butylamine tert-Butylamine tert_Butylamine->Reaction1 Coupling_Agent Coupling Agent (e.g., EDC, HOBt) Coupling_Agent->Reaction1 Solvent1 Aprotic Solvent (e.g., DCM, DMF) Solvent1->Reaction1 Boc_protected_product Boc-3-amino-N-(tert-butyl)propanamide Reaction2 Boc Deprotection Boc_protected_product->Reaction2 Reaction1->Boc_protected_product Acid Strong Acid (e.g., TFA, HCl in Dioxane) Acid->Reaction2 Solvent2 Solvent Solvent2->Reaction2 Final_Product This compound Reaction2->Final_Product

A proposed two-step synthesis of this compound from Boc-protected β-alanine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-3-amino-N-(tert-butyl)propanamide

  • To a solution of N-Boc-β-alanine (1 equivalent) in anhydrous dichloromethane (DCM) are added 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • The mixture is stirred at 0°C for 30 minutes.

  • tert-Butylamine (1.1 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction mixture is diluted with DCM and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-Boc-3-amino-N-(tert-butyl)propanamide, which can be purified by column chromatography.

Step 2: Synthesis of this compound (Final Product)

  • The purified N-Boc-3-amino-N-(tert-butyl)propanamide (1 equivalent) is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v).

  • The reaction mixture is stirred at room temperature for 1-2 hours, with progress monitored by TLC.

  • Upon completion of the deprotection, the solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in a minimal amount of water and basified with a saturated solution of NaHCO₃ or NaOH to a pH of >10.

  • The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest several potential areas of utility in drug development. The presence of a primary amine and a stable amide linkage makes it a valuable scaffold or building block.

Role as a Synthetic Intermediate

The primary amino group serves as a key functional handle for further chemical modifications. It can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce diverse pharmacophores. The tert-butyl group can provide steric bulk, which may be advantageous for modulating interactions with biological targets and can also enhance metabolic stability by shielding the amide bond from enzymatic cleavage. [2][3]

Potential as a Bioisostere

The tert-butyl group is often used in medicinal chemistry to probe steric requirements of binding pockets and can act as a bioisostere for other bulky groups. [2]The incorporation of this moiety can influence a compound's pharmacokinetic properties, such as solubility and membrane permeability.

Analogue for Bioactive Aminopropanamides

Derivatives of 3-aminopropanamide have been investigated for various therapeutic applications. For instance, certain derivatives have been explored for their antitumor properties. [4]The structural framework of this compound makes it a candidate for the synthesis of novel libraries of compounds to be screened for a range of biological activities.

Spectroscopic Characterization (Predicted)

No specific spectral data for this compound has been found in the searched literature. The following are predicted key signals based on the analysis of its functional groups and comparison with similar N-tert-butyl amides. [5]

  • ¹H NMR:

    • A singlet integrating to 9 protons for the tert-butyl group.

    • Signals corresponding to the two methylene groups of the propanamide backbone.

    • A broad singlet for the primary amine protons.

    • A broad singlet for the amide N-H proton.

  • ¹³C NMR:

    • A signal for the quaternary carbon of the tert-butyl group.

    • Signals for the methyl carbons of the tert-butyl group.

    • Signals for the two methylene carbons.

    • A signal for the amide carbonyl carbon.

  • FT-IR:

    • Characteristic N-H stretching vibrations for the primary amine and the secondary amide.

    • A strong C=O stretching vibration for the amide carbonyl group.

    • N-H bending vibrations.

Safety and Handling

Specific safety data for this compound is not readily available. However, based on the known hazards of structurally related aliphatic amines and amides, the following precautions should be taken. [6][7]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile or neoprene), and a lab coat. [6]Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids. * Toxicity: Aliphatic amines can be corrosive and irritating to the skin, eyes, and respiratory tract. [7]While the toxicity of this specific compound is unknown, it should be handled with care.

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its combination of a reactive primary amine and a sterically hindered amide makes it an attractive scaffold for the development of novel compounds with tailored properties. While detailed experimental data is currently limited, this guide provides a foundational understanding of its properties, a plausible synthetic route, and potential applications to aid researchers in its further exploration.

References

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A Methodological Framework for Determining the Organic Solvent Solubility of 3-Amino-N-(tert-butyl)propanamide and Related Novel APIs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences process chemistry, formulation development, purification strategies, and the overall timeline of drug development. This technical guide presents a comprehensive, systematic framework for determining the solubility of novel compounds, using 3-Amino-N-(tert-butyl)propanamide as a representative model. As specific solubility data for this compound is not extensively published, this paper focuses on the predictive analysis and experimental methodologies required to generate such crucial data. We provide detailed, field-proven protocols for both equilibrium and high-throughput solubility screening, explain the scientific rationale behind experimental choices, and offer a strategy for data interpretation and presentation. This guide is intended for researchers, chemists, and formulation scientists engaged in the preclinical and process development stages of pharmaceutical research.

Introduction: The Imperative of Solubility Profiling

In modern drug development, speed and precision are paramount. The journey of a novel molecule from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone characteristic. For a compound like this compound, its solubility profile in a range of organic solvents dictates the feasibility of:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and controlling reaction kinetics.

  • Crystallization and Purification: Designing efficient processes to isolate the API with high purity and yield.

  • Formulation: Developing stable and bioavailable dosage forms, from oral solids to parenteral solutions.

  • Analytical Method Development: Preparing stock solutions and standards for assays like HPLC and UPLC.[1]

Failing to establish a robust solubility profile early can lead to significant downstream challenges, including batch-to-batch variability, poor bioavailability, and costly project delays.[2] This guide, therefore, provides a proactive, methodical approach to solubility determination.

Physicochemical Characterization and Solubility Prediction

Before embarking on experimental work, a structural analysis of the target molecule provides invaluable predictive insights into its likely solubility behavior.[3]

Molecular Structure: this compound Formula: C₇H₁₆N₂O[4] Molecular Weight: 144.22 g/mol [5]


(Image generated for illustrative purposes)

Key Structural Features & Predicted Behavior:

  • Primary Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor, suggesting good solubility in polar protic solvents like alcohols (methanol, ethanol) and potentially water.

  • Secondary Amide (-CONH-): The amide functional group is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This enhances affinity for polar solvents, both protic and aprotic (e.g., DMSO, DMF).[6][7]

  • tert-Butyl Group (-C(CH₃)₃): This bulky, nonpolar alkyl group introduces significant lipophilicity. It will favor interactions with nonpolar or moderately polar aprotic solvents (e.g., ethyl acetate, dichloromethane) and may limit solubility in highly polar, aqueous systems.

  • Rotatable Bonds: The molecule has flexibility, allowing it to adopt conformations that may better accommodate different solvent environments.

Overall Prediction: this compound is an amphiphilic molecule with both polar, hydrogen-bonding functionalities and a significant nonpolar moiety. Its solubility is expected to be highest in polar organic solvents, particularly those that can engage in hydrogen bonding. Solubility will likely decrease as solvent polarity decreases (e.g., in hydrocarbons like hexane).

Strategic Solvent Selection

A well-designed solubility screen does not test every possible solvent but rather a representative panel covering a range of polarities and chemical classes. The following diagram illustrates a logical workflow for selecting an appropriate solvent panel for an initial screen.

Solvent_Selection_Workflow cluster_solvents Solvent Classes start Start: Characterize API Structure predict Predict Solubility Behavior (Polar vs. Nonpolar) start->predict panel Select Representative Solvent Panel predict->panel protic Polar Protic (Methanol, Ethanol) aprotic Polar Aprotic (Acetone, DMSO, Ethyl Acetate) nonpolar Nonpolar (Toluene, Hexane) screen Execute Solubility Screening Protocol panel->screen analyze Analyze Results & Identify Lead Solvents screen->analyze end End: Solubility Profile Established analyze->end

Caption: Strategic workflow for selecting a diverse solvent panel.

Experimental Protocols for Solubility Determination

Reliable solubility data is built upon robust and well-controlled experimental methods. We present two primary protocols: the "gold standard" Equilibrium Shake-Flask method for thermodynamic solubility and a High-Throughput Screening (HTS) method for kinetic solubility.

The Equilibrium Shake-Flask Method (Thermodynamic Solubility)

This method is considered the most reliable for determining the true equilibrium solubility of a compound and is recommended by numerous regulatory bodies.[1][8] It measures the concentration of a saturated solution after it has been allowed to reach thermodynamic equilibrium.

Principle: An excess of the solid API is agitated in the solvent for a prolonged period, ensuring that the dissolution rate equals the precipitation rate.

Step-by-Step Protocol:

  • Preparation: Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a series of 4 mL glass vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium. For many compounds, 24-48 hours is adequate, but for poorly soluble compounds, up to 72 hours may be necessary.[8][9][10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Then, carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.

  • Dilution: Immediately dilute the filtered supernatant with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.[1]

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV or UPLC-MS.[1] The concentration is determined against a standard calibration curve.

  • Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.

High-Throughput Screening (HTS) Method (Kinetic Solubility)

In early-stage discovery, a faster, less material-intensive method is often required. The HTS method provides a kinetic or "apparent" solubility value, which is invaluable for ranking compounds.[2]

Principle: A concentrated stock solution of the API (typically in DMSO) is added to the organic solvent, and the point of precipitation is detected.[11]

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).

  • Assay Plate Preparation: Dispense the target organic solvents into the wells of a 96-well microplate.

  • Serial Addition: Use an automated liquid handler to add small, increasing aliquots of the DMSO stock solution to the solvent wells.

  • Precipitation Detection: After each addition and a brief mixing period, measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[2]

  • Data Analysis: The kinetic solubility is defined as the concentration at which precipitation is first detected. This method is rapid and allows for the screening of dozens of solvents simultaneously.

The following diagram illustrates the general experimental workflow for the Shake-Flask method.

Shake_Flask_Workflow prep 1. Add Excess API & Solvent to Vial equil 2. Agitate for 24-72h at Constant Temp prep->equil separate 3. Settle & Filter Supernatant equil->separate dilute 4. Dilute Sample Immediately separate->dilute quant 5. Quantify via HPLC/UPLC dilute->quant report 6. Report Solubility (mg/mL) quant->report

Caption: Standard workflow for the Equilibrium Shake-Flask method.

Quantitative Analysis and Data Presentation

The final step is the accurate quantification and clear presentation of the solubility data. High-Performance Liquid Chromatography (HPLC) is the preferred analytical tool due to its ability to separate the API from any impurities or degradants, ensuring accurate measurement.[1]

Data Summary Table:

All quantitative data should be consolidated into a clear, easy-to-read table. This allows for rapid comparison across different solvents and conditions.

Solvent ClassSolventPolarity IndexSolubility at 25 °C (mg/mL)Method
Polar Protic Methanol5.1[Experimental Value]Shake-Flask
Ethanol4.3[Experimental Value]Shake-Flask
Polar Aprotic DMSO7.2[Experimental Value]Shake-Flask
Acetone5.1[Experimental Value]Shake-Flask
Ethyl Acetate4.4[Experimental Value]Shake-Flask
Nonpolar Toluene2.4[Experimental Value]Shake-Flask
n-Hexane0.1[Experimental Value]Shake-Flask

(Note: Polarity Index values are for reference. Experimental solubility values are to be populated from laboratory results.)

Conclusion

Determining the organic solvent solubility of a novel API like this compound is not a perfunctory task but a strategic necessity. By combining predictive structural analysis with rigorous, well-defined experimental protocols such as the Equilibrium Shake-Flask method, researchers can generate the reliable, high-quality data needed to drive informed decisions in process chemistry and formulation science. This systematic approach de-risks development, accelerates timelines, and ultimately lays a solid foundation for a successful drug product.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

  • Situ Biosciences, OECD 105 – Water Solubility. [Link]

  • Dissolution Technologies (2012), Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Analytice (2022), OECD 105 – Water Solubility Test at 20°C. [Link]

  • EUROLAB, OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. [Link]

  • Dow Development Labs, Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

  • ResearchGate (2015), 1236 SOLUBILITY MEASUREMENTS. [Link]

  • PubMed (2018), Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]

  • World Health Organization (WHO), Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. [Link]

  • SlideShare (2013), SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • SciELO (2015), Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • BioAssay Systems, Solubility Testing – Shake Flask Method. [Link]

  • Houen, G., et al. (1999), The Solubilities of Denatured Proteins in Different Organic Solvents, Acta Chemica Scandinavica. [Link]

  • SciSpace, The Solubility of Proteins in Organic Solvents.[Link]

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Thermal stability of 3-Amino-N-(tert-butyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Thermal Stability of 3-Amino-N-(tert-butyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound, an organic building block with potential applications in pharmaceutical development. Understanding the thermal behavior of active pharmaceutical ingredients (APIs) is paramount for ensuring safety, predicting shelf-life, and developing robust manufacturing processes.[1][2] This document outlines the foundational principles of thermal analysis, details specific experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the interpretation of the resulting data. Furthermore, it explores the anticipated thermal decomposition pathways of this compound based on its chemical structure, providing a predictive lens for risk assessment. The methodologies and insights presented herein are grounded in established principles of pharmaceutical process safety and regulatory expectations.[3]

Introduction: The Imperative of Thermal Stability

This compound (CAS No. 209467-48-1) is a bifunctional molecule containing a primary amine and a tertiary amide group.[4] Its structure suggests potential utility as a synthon or intermediate in the synthesis of more complex pharmaceutical agents. The journey from a promising molecule to a viable drug substance is contingent upon a thorough characterization of its physicochemical properties, with thermal stability being a critical quality attribute.[5][6]

Thermal stability dictates how a compound's quality varies under the influence of temperature over time.[5] An unstable compound can decompose under the thermal stress of manufacturing (e.g., drying, milling) or during long-term storage, leading to loss of potency, formation of toxic impurities, and significant safety hazards.[2][7] Exothermic decomposition events, if not identified and controlled, can lead to thermal runaway reactions, posing a catastrophic risk at scale.[8][9] Therefore, a priori assessment of thermal stability using techniques like TGA and DSC is not merely a characterization step but a fundamental component of process safety and risk management, as outlined by international guidelines such as the ICH Q1A(R2).[10][11][12]

Physicochemical Properties of this compound

A foundational understanding begins with the molecule's basic properties.

PropertyValueSource
CAS Number 209467-48-1[4]
Molecular Formula C7H16N2O[4][13]
Molecular Weight 144.22 g/mol [4]
Structure -

Methodologies for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive thermal hazard evaluation. TGA and DSC are complementary methods that, when used together, provide a robust profile of a material's thermal behavior.[14][15][16]

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is the definitive technique for quantifying mass loss associated with decomposition, desolvation, or dehydration.[1][17] By precisely identifying the temperature at which mass loss begins (the onset temperature, Tonset), TGA provides a primary indicator of thermal stability.[17] We employ a nitrogen atmosphere to isolate thermal decomposition from oxidative degradation, ensuring the data reflects the intrinsic stability of the molecule.

Experimental Protocol: TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared aluminum or platinum pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the run and maintain the flow throughout the experiment.

  • Heating Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a linear heating rate of 10°C/min.

  • Data Analysis: Record the mass change as a function of temperature. Determine the onset temperature of decomposition (Tonset) using the tangent method on the primary mass loss step.

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] It is exceptionally sensitive to thermal events such as melting, crystallization, and solid-state transitions, as well as exothermic or endothermic decomposition processes.[15][17] While TGA shows if and when a material decomposes, DSC reveals the energetic nature of that decomposition.[14] An exothermic event detected by DSC is a critical warning sign for potential thermal runaway.[7]

Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pinhole lid may be used if significant gas evolution is expected, though this must be assessed carefully.

  • Atmosphere: Maintain a nitrogen purge at a flow rate of 50 mL/min.

  • Heating Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a linear heating rate of 10°C/min.

  • Data Analysis: Record the heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Integrate the peak area to quantify the enthalpy (ΔH) of the event.

Integrated Thermal Analysis Workflow

The synergy between TGA and DSC is crucial. A logical workflow ensures that data from both experiments are correlated to build a complete picture of the thermal profile.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_interp Phase 3: Interpretation & Reporting Sample API Sample (this compound) TGA TGA Analysis (Mass Loss vs. Temp) Sample->TGA DSC DSC Analysis (Heat Flow vs. Temp) Sample->DSC Calibrate Instrument Calibration Calibrate->TGA Calibrate->DSC Correlate Data Correlation TGA->Correlate T onset DSC->Correlate T melt, T decomp (exo/endo) Report Thermal Stability Report Correlate->Report Safety Profile

Caption: Workflow for comprehensive thermal stability analysis.

Anticipated Thermal Decomposition Profile

The chemical structure of this compound—an aliphatic amide with a primary amine and a sterically bulky tert-butyl group—provides clues to its potential thermal degradation pathways. The thermal degradation of aliphatic amides often involves the cleavage of the C-N bond as a primary decomposition mechanism.[18]

Potential Decomposition Pathways:

  • Amide Bond Cleavage: The C-N bond of the amide is a likely point of initial scission. This could lead to the formation of propanoic acid derivatives and tert-butylamine.

  • Loss of tert-Butyl Group: The bulky tert-butyl group can be eliminated as isobutylene, a stable alkene, leaving behind 3-aminopropanamide.

  • Decarbonylation/Deamination: At higher temperatures, further fragmentation can occur, leading to the evolution of small molecules like ammonia (NH₃), carbon monoxide (CO), and various hydrocarbon fragments.[19]

G cluster_products Primary Decomposition Products cluster_fragments Secondary Fragments Parent This compound P1 Isobutylene + 3-Aminopropanamide Parent->P1 Pathway 1 (Elimination) P2 Propanoic Acid Deriv. + tert-Butylamine Parent->P2 Pathway 2 (Amide Cleavage) F1 NH₃ P1->F1 F2 CO P1->F2 F3 Hydrocarbons P2->F3

Caption: Hypothesized thermal degradation pathways.

Data Interpretation and Expected Results

The data obtained from TGA and DSC experiments should be systematically analyzed and summarized.

Table of Expected Thermal Events:

ParameterExpected ObservationSignificance
TGA Tonset (°C) > 150°CIndicates the temperature at which significant mass loss begins, defining the upper limit for thermal stability.
TGA Mass Loss (%) ~100% (multi-step)Confirms decomposition to volatile products. Multiple steps may indicate sequential degradation pathways.
DSC Melting Point (Tm) Sharp endothermConfirms the melting point of the crystalline solid. Its absence could indicate an amorphous material.
DSC Decomposition Sharp or broad exothermCRITICAL: An exothermic event signifies energy release during decomposition, a key indicator of a potential thermal hazard.[9]
Enthalpy of Decomp. (ΔHd) Quantified in J/gThe magnitude of the exotherm helps classify the severity of the hazard. Higher values indicate greater energy release.[3]

Trustworthiness & Self-Validation: The consistency between TGA and DSC data serves as a self-validating check. For instance, the onset temperature of a major mass loss in TGA should correlate with a significant thermal event (endo- or exotherm) in the DSC thermogram. Discrepancies may suggest complex multi-step reactions or interactions with the pan material, warranting further investigation.

Conclusion and Recommendations

This guide establishes a robust, scientifically-grounded methodology for assessing the thermal stability of this compound. A thorough analysis using TGA and DSC is critical to de-risk the development of any API.[2][3]

  • Handling & Storage: Based on the determined onset of decomposition, maximum safe handling and storage temperatures can be established. These conditions should be well below the Tonset to provide an adequate safety margin.

  • Process Development: The thermal stability data is crucial for designing safe manufacturing processes.[8] Operations like drying, milling, and formulation must be conducted at temperatures where the API is demonstrably stable.

  • Regulatory Submission: This data forms a core part of the stability testing package required for regulatory submissions, as outlined in guidelines like ICH Q1A.[5][6]

By following the principles and protocols detailed herein, researchers and drug developers can ensure a comprehensive understanding of the thermal risks associated with this compound, paving the way for its safe and effective use in the pharmaceutical landscape.

References

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). Vertex AI Search.
  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy.
  • An In-depth Technical Guide to the Thermal Stability and Decomposition of Aliph
  • This compound. BLDpharm.
  • Q1A(R2) Guideline. ICH.
  • TGA Analysis in Pharmaceuticals.
  • Thermal Analysis of Pharmaceuticals.
  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. NETZSCH.
  • Q1A(R2) Stability Testing of New Drug Substances and Products. FDA.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).
  • Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals.
  • Quality Guidelines. ICH.
  • This compound. ChemicalBook.
  • Creating Process Safety Data Sheets for Safe Scale-Up in Pharma/API Production. H.E.L. Group.
  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
  • Journey of an API: Evaluating and mitigating process hazards. Sterling Pharma Solutions.
  • Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR).
  • Safety by Design: Reducing Risk, Ensuring Quality. Teva API.
  • Process Considerations During API Development. Pharmaceutical Technology.

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A Technical Guide to the Potential Applications of 3-Amino-N-(tert-butyl)propanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Amino-N-(tert-butyl)propanamide is a deceptively simple molecule poised at the intersection of several key motifs in modern drug discovery. While not a therapeutic agent in its own right, its structure—a β-amino acid derivative featuring a sterically hindered tert-butyl group and two reactive functional handles—makes it a highly versatile starting material and scaffold. This guide explores the untapped potential of this compound, presenting it as a valuable building block for generating novel chemical libraries. We will dissect its structural significance, outline synthetic diversification strategies, and hypothesize its application in developing peptidomimetics and small molecule inhibitors, grounded in established medicinal chemistry principles and examples from analogous structures.

Deconstructing the Scaffold: An Introduction to this compound

At its core, this compound is a derivative of β-alanine, the only naturally occurring β-amino acid. The strategic placement of a primary amine and a robust N-tert-butyl amide group provides medicinal chemists with a unique combination of stability, reactivity, and conformational influence.

Physicochemical Properties and Structural Features

The compound's properties make it an attractive starting point for library synthesis. It is a small, non-chiral molecule with functional groups that allow for predictable modifications.

PropertyValueSource
CAS Number 209467-48-1[1][2]
Molecular Formula C₇H₁₆N₂O[3]
Molecular Weight 144.22 g/mol [2]
Structure Primary Amine, Secondary Amide-
Key Features β-Amino Acid Backbone, N-tert-butyl group-

The two most salient features from a medicinal chemistry perspective are:

  • The β-Amino Amide Core: The β-amino acid backbone is a powerful tool for creating peptidomimetics—molecules that mimic the structure and function of peptides but have enhanced stability against proteolytic degradation[4]. This scaffold provides a different spacing of side chains compared to natural α-amino acids, enabling the exploration of novel pharmacophore space.

  • The N-tert-butyl Group: This bulky, lipophilic group is a classic medicinal chemistry moiety. Its primary role is to provide steric shielding, which can dramatically slow down or prevent amide hydrolysis by metabolic enzymes, thereby increasing a drug's half-life. Furthermore, it can enhance membrane permeability and occupy hydrophobic pockets within a target protein. The synthesis of N-tert-butyl amides is a well-established process in medicinal chemistry[5].

Synthetic Utility and Library Generation

The true value of this compound lies in its utility as a versatile building block. Its primary amine serves as a key nucleophile for a wide array of chemical transformations, allowing for the rapid generation of diverse chemical libraries.

General Synthetic Pathway

The synthesis of the core scaffold is straightforward, typically involving the coupling of a protected β-alanine derivative with tert-butylamine, followed by deprotection. The real power comes from its subsequent diversification.

Derivatization Workflow for Library Synthesis

The primary amine is a reactive handle that can be readily modified through techniques like reductive amination, acylation, or sulfonation. This allows for the systematic exploration of the chemical space around the core scaffold to build structure-activity relationships (SAR).

G cluster_start Core Scaffold cluster_rxn Diversification Reactions cluster_products Generated Library A This compound B Acylation (R-COCl, Base) A->B C Sulfonylation (R-SO2Cl, Base) A->C D Reductive Amination (R-CHO, NaBH(OAc)3) A->D E N-Acyl Derivatives B->E F N-Sulfonyl Derivatives C->F G N-Alkyl Derivatives D->G

Caption: Diversification workflow for this compound.

Potential Therapeutic Applications: A Hypothesis-Driven Approach

Given the limited direct biological data on the title compound, we can hypothesize its potential applications by examining structurally related molecules that have found success in medicinal chemistry.

As a Foundation for Peptidomimetics and Foldamers

The incorporation of β-amino acids into peptide sequences is a validated strategy for increasing resistance to proteolysis while maintaining or modulating biological activity[4]. The this compound scaffold can be viewed as a C-terminally capped β-alanine residue.

  • Causality: Natural peptides are often poor drug candidates due to rapid degradation by proteases. The altered backbone geometry of β-amino acids disrupts the recognition sites for these enzymes. By using our title compound as a starting point, chemists can build short oligomers or append α-amino acids to create novel α,β-peptides with enhanced pharmacokinetic properties. These structures, known as foldamers, can adopt stable secondary structures like helices and sheets, enabling them to mimic protein surfaces and disrupt protein-protein interactions[4]. The N-tert-butyl amide provides a stable C-terminus, preventing degradation by carboxypeptidases.

As a Scaffold for Small Molecule Inhibitors

The simple propanamide backbone is a feature in numerous biologically active small molecules. For example, derivatives of a related propanamide core have been explored as Selective Androgen Receptor Degraders (SARDs) for treating prostate cancer[6].

  • Hypothesized Application in Oncology: In the development of SARDs, a key structural feature is a linker connecting a receptor-binding element to a degradation-promoting moiety. The 3-amino group of our title compound is an ideal attachment point for a linker or a pharmacophore targeting a specific protein, while the N-tert-butyl amide provides a stable anchor.

G Core This compound Primary Amine N-tert-butyl Amide Linker Linker (e.g., PEG, Alkyl Chain) Core:amine->Linker Covalent Attachment Solubilizing_Group Solubilizing Group (e.g., Heterocycle) Core:amide->Solubilizing_Group Modification (Hypothetical) Pharmacophore Target Binding Moiety (e.g., Warhead for kinase, AR ligand) Linker->Pharmacophore

Caption: Hypothetical drug design using the core scaffold.

Application in Neuroscience and Metabolic Disease

The β-amino amide motif is present in a variety of bioactive compounds. For instance, β-amino amides have been investigated as organocatalysts, demonstrating their ability to participate in stereoselective reactions, a concept central to drug-receptor interactions[7]. The structural similarity to neurotransmitters like GABA suggests potential for modulation of CNS targets, while the general robustness of the amide bond is beneficial for developing orally bioavailable drugs targeting metabolic pathways.

Experimental Protocols for Library Development and Screening

To translate the potential of this compound into tangible results, a systematic approach to synthesis and screening is required.

Protocol: Parallel Synthesis of an N-Acyl Derivative Library

This protocol describes a standard method for diversifying the core scaffold using a 96-well plate format for high-throughput synthesis.

Objective: To generate a library of 88 unique N-acyl derivatives for primary screening.

Materials:

  • This compound hydrochloride[8]

  • A diverse set of 88 carboxylic acid chlorides (or corresponding carboxylic acids for amide coupling)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional)

  • HPLC-MS for analysis

Methodology:

  • Stock Solution Preparation: Prepare a 0.5 M stock solution of this compound and a 1.5 M stock solution of DIPEA in anhydrous DCM.

  • Reagent Plating:

    • Dispense 200 µL (100 µmol) of the this compound stock solution into each of the 88 designated wells of the 96-well block.

    • Dispense 100 µL (150 µmol) of the DIPEA stock solution to each of these wells.

  • Acid Chloride Addition: Prepare 0.6 M stock solutions of each of the 88 unique acid chlorides in anhydrous DCM. Add 200 µL (120 µmol, 1.2 eq) of each unique acid chloride solution to its corresponding well in the reaction block.

  • Reaction: Seal the reaction block with a chemically resistant mat. Place the block on an orbital shaker and agitate at room temperature for 16 hours.

  • Work-up:

    • Unseal the block and add 500 µL of a saturated aqueous sodium bicarbonate solution to each well to quench the reaction.

    • Add 500 µL of DCM to each well. Seal and shake vigorously for 5 minutes.

    • Centrifuge the block to separate the layers.

    • Carefully remove the upper aqueous layer using a multichannel pipette or liquid handler.

    • Wash the organic layer again with 500 µL of water.

  • Isolation: Transfer the organic layer from each well to a clean 96-well collection plate. Evaporate the solvent using a centrifugal evaporator.

  • Analysis and Storage: Reconstitute the dried product in a known volume of DMSO (e.g., 500 µL to yield a ~200 mM stock solution). Analyze a small aliquot from each well by HPLC-MS to confirm product formation and purity. Store the library plate at -20°C.

Protocol: Primary High-Throughput Cell Viability Screen (MTT Assay)

This protocol outlines a general method to screen the newly synthesized library for cytotoxic effects against a cancer cell line (e.g., HeLa, A549).

Objective: To identify compounds that reduce cell viability by 50% or more at a single concentration (e.g., 10 µM).

Materials:

  • HeLa cells (or other chosen cell line)

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized compound library in DMSO

  • Doxorubicin (positive control)

  • DMSO (negative control)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and plate reader (570 nm)

Methodology:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Perform a serial dilution of the library stock plates to create an intermediate plate where compounds are at 100x the final desired concentration (e.g., 1 mM for a 10 µM final concentration).

    • Add 1 µL of the compound solutions from the intermediate plate to the corresponding wells of the cell plate. Include wells with Doxorubicin (positive control, e.g., 1 µM final) and DMSO only (vehicle control).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals. Incubate overnight in the dark at room temperature.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the data to the vehicle control (DMSO), setting it as 100% viability.

    • Calculate the percent viability for each compound-treated well.

    • Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., <50%).

Future Outlook and Conclusion

This compound represents a starting point, not an end-product. Its value is not in its inherent biological activity, but in its potential as a versatile scaffold for building novel chemical entities. The β-amino acid backbone offers a proven strategy for enhancing proteolytic stability, a critical hurdle in peptide-based drug development[4][9]. The strategic placement of a primary amine provides a straightforward path for diversification, enabling the rapid exploration of structure-activity relationships.

References

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An In-Depth Technical Guide to the Synthesis of N-tert-butyl Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-tert-butyl amides are a crucial class of organic compounds widely utilized in the pharmaceutical and agrochemical industries. Their unique steric and electronic properties, imparted by the bulky tert-butyl group, confer desirable characteristics such as enhanced metabolic stability and specific biological activities. For instance, N-tert-butyl amides are found in the structures of drugs like the HIV protease inhibitor nelfinavir and the 5α-reductase inhibitor finasteride[1]. This guide provides a comprehensive overview of the principal synthetic routes to N-tert-butyl amides, offering insights into the underlying mechanisms, practical experimental protocols, and comparative analysis of different methodologies. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding and practical knowledge of this important synthetic transformation.

I. The Ritter Reaction: A Cornerstone in N-tert-butyl Amide Synthesis

The Ritter reaction is a classic and versatile method for the synthesis of N-substituted amides, and it holds a special place in the preparation of N-tert-butyl amides.[2][3] The reaction involves the addition of a nitrile to a carbocation, which is typically generated from an alkene or an alcohol in the presence of a strong acid.[3][4] The resulting nitrilium ion intermediate is then hydrolyzed to yield the corresponding amide.[3]

A. Mechanistic Overview

The generally accepted mechanism of the Ritter reaction for N-tert-butyl amide synthesis involves three key steps:

  • Carbocation Formation: A stable tert-butyl carbocation is generated from a suitable precursor, such as isobutylene, tert-butanol, or tert-butyl acetate, under strongly acidic conditions (e.g., concentrated sulfuric acid).[4][5]

  • Nucleophilic Attack by Nitrile: The lone pair of electrons on the nitrogen atom of the nitrile attacks the electrophilic tert-butyl carbocation, forming a stable nitrilium ion intermediate.[3]

  • Hydrolysis: The nitrilium ion is then hydrolyzed by water during the reaction or aqueous workup to produce the final N-tert-butyl amide.[3]

Ritter_Mechanism cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nitrilium Ion Formation cluster_2 Step 3: Hydrolysis tBuOH tert-Butanol tBu+ tert-Butyl Carbocation tBuOH->tBu+ + H+ Nitrile R-C≡N H+ H+ H2O H2O Nitrilium [R-C≡N+-tBu] Nitrile->Nitrilium + tBu+ Amide R-C(O)NH-tBu Nitrilium->Amide + H2O - H+

Caption: Generalized mechanism of the Ritter reaction.

B. Common tert-Butyl Cation Precursors

The choice of the tert-butyl cation source is a critical parameter that influences the reaction's efficiency, scalability, and safety.

  • Isobutylene: While effective, isobutylene is a highly flammable gas, posing significant handling challenges and safety risks, especially on a larger scale. Exothermic events due to cationic polymerization have also been reported.[5]

  • tert-Butanol: A common and convenient precursor, but its melting point of 26 °C can lead to handling issues as it may exist as a semisolid at room temperature.[5]

  • tert-Butyl Acetate: An attractive alternative due to its ease of handling (liquid at room temperature), lower cost, and availability as a common solvent.[5] However, uncontrolled gas evolution (isobutylene) can occur in the presence of strong acids, requiring careful control of reaction conditions.[5]

  • Di-tert-butyl Dicarbonate (Boc₂O): This reagent can also serve as a source of the tert-butyl group, often under milder conditions with a Lewis acid catalyst.[1]

C. Modified and Catalytic Ritter Reactions

To overcome the limitations of the classical Ritter reaction, which often requires stoichiometric amounts of strong acids and harsh conditions, several modified and catalytic versions have been developed.

1. Using tert-Butyl Acetate with a Catalytic Amount of Sulfuric Acid

A widely adopted and scalable procedure involves using tert-butyl acetate as both the reagent and solvent with a catalytic amount of sulfuric acid.[5][6] This method offers excellent yields for a broad range of aromatic and aliphatic nitriles.[6]

Experimental Protocol: Synthesis of N-tert-butyl benzamide from benzonitrile and tert-butyl acetate [5][6]

  • To a stirred solution of benzonitrile (1 equivalent) in tert-butyl acetate (7.5 equivalents) and acetic acid, slowly add sulfuric acid (2 equivalents) at 30 °C.

  • Maintain the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding it to a cold aqueous solution of a base (e.g., NaOH or NaHCO₃).

  • The product, N-tert-butyl benzamide, will precipitate and can be collected by filtration, washed with water, and dried.

2. Lewis Acid Catalysis

Lewis acids have emerged as effective catalysts for the Ritter reaction, often enabling milder reaction conditions.

  • Copper(II) Triflate (Cu(OTf)₂): This stable and efficient Lewis acid catalyzes the reaction of nitriles with di-tert-butyl dicarbonate under solvent-free conditions at room temperature, affording N-tert-butyl amides in excellent yields.[1]

  • Iron(III) Perchlorate (Fe(ClO₄)₃·xH₂O): This catalyst can be used for the synthesis of N-tert-butyl amides from esters and nitriles.[3]

  • Oxalic Acid Dihydrate: An efficient and environmentally friendly catalyst for the reaction of nitriles with tert-butyl acetate or tert-butanol under solvent-free conditions.[7][8]

Table 1: Comparison of Catalysts for the Ritter Reaction

Catalysttert-Butyl SourceConditionsAdvantagesDisadvantagesReference
H₂SO₄ (catalytic)tert-Butyl acetateAcetic acid, 30 °CScalable, high yieldsPotential for uncontrolled gas evolution[5]
Cu(OTf)₂Di-tert-butyl dicarbonateSolvent-free, room temp.Mild conditions, high yieldsCatalyst cost[1]
Oxalic Acid Dihydratetert-Butyl acetate/tert-butanolSolvent-freeEnvironmentally friendly, simple workupModerate yields for some substrates[7][8]

II. Direct Amidation of Carboxylic Acids with tert-Butylamine

The direct condensation of a carboxylic acid with an amine is a fundamental transformation in organic synthesis. However, the formation of N-tert-butyl amides through this route presents challenges due to the steric hindrance of the tert-butylamine.[9]

A. Challenges in Direct Amidation
  • Steric Hindrance: The bulky tert-butyl group of the amine hinders its nucleophilic attack on the carboxylic acid or its activated derivative.

  • Low Nucleophilicity: tert-Butylamine is a relatively weak nucleophile.

  • Salt Formation: The acidic carboxylic acid and the basic amine can form a stable ammonium carboxylate salt, which is often unreactive towards amide formation.[10]

B. Strategies for Overcoming Challenges

To facilitate the direct amidation, various coupling reagents and catalytic systems have been developed.

1. Use of Coupling Reagents

Standard peptide coupling reagents can be employed, but often require forcing conditions and may still result in low to moderate yields for sterically demanding substrates.[9] Examples include:

  • Carbodiimides (e.g., DCC, EDC): Often used in combination with additives like HOBt or DMAP.[9]

  • Phosphonium and Uronium Salts (e.g., HATU, HBTU): These reagents are generally more effective for hindered couplings.

A notable development is the use of BTFFH (a fluorinated analogue of TFFH), which allows for the in situ formation of acyl fluorides. These intermediates are less sterically demanding than other activated species and react efficiently with hindered amines like tert-butylamine at elevated temperatures.[9]

2. Boron-Based Catalysts

Boron-based catalysts have shown significant promise for direct amidation reactions.[11][12]

  • B(OCH₂CF₃)₃: This catalyst has been shown to be effective for the direct amidation of carboxylic acids and amines, including less nucleophilic systems like tert-butylamine, although higher reaction temperatures may be required.[11] The use of tert-butyl acetate as a solvent for these reactions has been shown to be particularly effective for challenging substrates.[12][13][14]

Direct_Amidation Carboxylic_Acid R-COOH Activated_Intermediate [Activated Intermediate] Carboxylic_Acid->Activated_Intermediate + Coupling Agent tBuNH2 tBu-NH2 Coupling_Agent Coupling Agent or Catalyst Amide R-C(O)NH-tBu Activated_Intermediate->Amide + tBu-NH2 Byproduct Byproduct

Caption: General workflow for direct amidation.

III. Other Synthetic Approaches

While the Ritter reaction and direct amidation are the most common methods, other synthetic strategies can also be employed for the synthesis of N-tert-butyl amides.

A. From Acid Chlorides

The reaction of an acid chloride with tert-butylamine is a straightforward method for forming the corresponding N-tert-butyl amide.[15] This reaction is typically fast and high-yielding. A base, such as sodium hydroxide or a non-nucleophilic organic base like triethylamine or pyridine, is often added to neutralize the HCl generated during the reaction.[15]

Experimental Protocol: Schotten-Baumann reaction [15]

  • Dissolve the acid chloride in a suitable inert solvent (e.g., dichloromethane or diethyl ether).

  • Add a slight excess of tert-butylamine (1.1-1.5 equivalents) and a base (e.g., triethylamine).

  • Stir the reaction at room temperature and monitor its progress.

  • After completion, wash the reaction mixture with water and a dilute acid solution to remove excess amine and base.

  • Dry the organic layer and evaporate the solvent to obtain the N-tert-butyl amide.

B. From Esters

The direct amidation of esters with amines is generally a less favorable process than the reaction with acid chlorides. However, under certain conditions, this transformation can be achieved.

  • Base-Promoted Amidation: Strong bases like potassium tert-butoxide (t-BuOK) in a solvent like DMSO can promote the direct amidation of esters.[16]

  • Catalytic Amidation: Transition metal catalysts, such as those based on manganese, have been developed for the aminolysis of esters.[10]

C. Novel and Greener Approaches

Recent research has focused on developing more environmentally benign and efficient methods for N-tert-butyl amide synthesis.

  • tert-Butyl Nitrite (TBN) as a Carbon Source: In a novel approach, TBN has been used as a source of the tert-butyl group for the synthesis of N-tert-butyl amides from nitriles and water under very mild, metal- and acid-free conditions.[17][18][19] This method aligns with the principles of green chemistry by using a non-toxic reagent and producing benign byproducts.[17]

IV. Conclusion and Future Outlook

The synthesis of N-tert-butyl amides is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The Ritter reaction, particularly in its modified and catalytic forms, remains a powerful tool for this transformation, offering scalability and broad substrate scope. Direct amidation methods, while challenged by steric hindrance, have seen significant advancements through the development of novel coupling agents and catalytic systems.

The future of N-tert-butyl amide synthesis will likely be driven by the principles of green and sustainable chemistry. The development of more efficient and recyclable catalysts, the use of safer and more environmentally friendly reagents and solvents, and the exploration of novel reaction pathways that minimize waste and energy consumption will be key areas of focus. The innovative use of reagents like tert-butyl nitrite as a carbon source exemplifies this trend towards milder and more sustainable synthetic methodologies. As the demand for complex and functionalized N-tert-butyl amides in drug discovery and materials science continues to grow, so too will the need for creative and efficient synthetic solutions.

References

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Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-Amino-N-(tert-butyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Amino-N-(tert-butyl)propanamide is a compound of interest within the landscape of chemical research and drug development. As with any novel or sparsely documented chemical entity, a thorough understanding of its safe handling, storage, and emergency protocols is paramount to ensuring laboratory safety and the integrity of research outcomes. This in-depth technical guide provides a comprehensive overview of the known safety data, extrapolated best practices from structurally similar compounds, and detailed procedural recommendations for the handling of this compound. It is crucial to note that specific toxicological and physical property data for the free base form of this compound (CAS 209467-48-1) is limited. Therefore, this guide draws heavily upon the available information for its hydrochloride salt and general principles of amine and amide safety.

Chemical & Physical Identity: A Compound Overview

This compound, with the Chemical Abstracts Service (CAS) number 209467-48-1, is a primary amine and a secondary amide.[1][2][3] Its molecular structure dictates its chemical reactivity and potential hazards. Due to the limited availability of experimental data for the free base, the following table includes information for both the free base and its more commonly documented hydrochloride salt.

PropertyValue (this compound)Value (this compound hydrochloride)Source
CAS Number 209467-48-1209467-48-1 (for the parent compound)[1][2][3]
Molecular Formula C7H16N2OC7H17ClN2O[1][2][3]
Molecular Weight 144.22 g/mol 180.68 g/mol [1][4]
Boiling Point Data not availableData not available
Melting Point Data not availableData not available
Storage Temperature 2-8°C, Sealed in dry conditionsCool, dry, well-ventilated place[1][4]

Hazard Identification & Toxicological Profile: An Evidence-Based Assessment

A definitive toxicological profile for this compound has not been fully established.[4] However, based on the Safety Data Sheet (SDS) for its hydrochloride salt and the known hazards of similar aliphatic amines and amides, a cautious approach is warranted.

Primary Hazards:

  • Eye Irritation: The hydrochloride salt is known to cause serious eye irritation.[4] Direct contact with the eyes is likely to cause pain, redness, and potential damage.

  • Skin Sensitization: It may cause an allergic skin reaction.[4] Repeated or prolonged skin contact should be avoided to prevent sensitization.

  • Irritation to Mucous Membranes and Respiratory Tract: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.[4][5]

  • Potential for Harm if Ingested or Inhaled: While specific data is lacking, similar amines can be harmful if swallowed or inhaled.[6]

The health hazards of this compound have not been fully investigated, and it should be handled with the care afforded to a substance of unknown toxicity.[4]

Laboratory Handling & Personal Protection: A Proactive Protocol

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[4]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[4]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a higher risk of splashing.[4]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-retardant lab coat should be worn and kept fastened.

    • Protective Clothing: For larger quantities or tasks with a higher risk of exposure, additional protective clothing and chemical-resistant boots may be necessary.[4]

  • Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. In the event of a spill or ventilation failure, a full-face respirator with appropriate cartridges should be used.

Safe Handling Workflow

The following workflow diagram outlines the critical steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS for Hydrochloride Salt and Analogues prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_hood Verify Chemical Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel (Use Spatula/Powder Funnel) handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent (Add solid to liquid) handle_transfer->handle_dissolve clean_decontaminate Decontaminate Glassware and Work Surfaces handle_dissolve->clean_decontaminate clean_dispose Dispose of Waste in Designated Containers clean_decontaminate->clean_dispose clean_remove_ppe Remove PPE in Correct Order (Gloves Last) clean_dispose->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Safe Handling Workflow for this compound.

Emergency Procedures: A Guide to Rapid & Effective Response

In Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water.[4] If irritation or a rash develops, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb liquid spills with an inert material (e.g., vermiculite, sand).

    • For solid spills, carefully scoop the material to avoid creating dust.

    • Place the absorbed or collected material into a sealed container for disposal.[4]

    • Clean the spill area with a suitable decontaminating agent.

  • Large Spills:

    • Evacuate the laboratory and alert personnel in adjacent areas.

    • Contact the institution's emergency response team.

    • Prevent entry into the affected area.

Fire Response
  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[4]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7] The compound may emit toxic fumes, including carbon oxides and nitrogen oxides, under fire conditions.[4]

The following decision tree illustrates the appropriate emergency response actions.

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill cluster_fire Fire cluster_actions Immediate Actions start Emergency Event exp_eye Eye Contact start->exp_eye Exposure spill_small Small Spill start->spill_small Spill fire_event Fire Involving Compound start->fire_event Fire action_flush_eyes Flush Eyes for 15 min Seek Medical Attention exp_eye->action_flush_eyes exp_skin Skin Contact action_wash_skin Wash Skin with Soap/Water Seek Medical Attention if Irritation Persists exp_skin->action_wash_skin exp_inhale Inhalation action_fresh_air Move to Fresh Air Seek Medical Attention exp_inhale->action_fresh_air exp_ingest Ingestion action_rinse_mouth Rinse Mouth Seek Medical Attention exp_ingest->action_rinse_mouth spill_large Large Spill action_contain_spill Contain Spill with Inert Material Clean and Dispose of Waste spill_small->action_contain_spill action_evacuate_spill Evacuate Area Call Emergency Response spill_large->action_evacuate_spill action_extinguish Use CO2, Dry Chemical, or Foam Evacuate if Uncontrollable fire_event->action_extinguish

Emergency Response Decision Tree.

Storage & Disposal: Ensuring Long-Term Safety & Environmental Responsibility

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • A recommended storage temperature is between 2-8°C.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Store away from heat, sparks, and open flames.[7]

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated packaging should be treated as hazardous waste.

  • Do not dispose of down the drain or into the environment.

Conclusion: A Commitment to a Culture of Safety

The responsible use of this compound in a research and development setting is predicated on a thorough understanding of its potential hazards and the diligent application of robust safety protocols. While a comprehensive toxicological and physical property profile for this specific compound remains to be fully elucidated, the information available for its hydrochloride salt, combined with established best practices for handling amines and amides, provides a solid foundation for its safe management. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks, protect themselves and their colleagues, and foster a laboratory environment where scientific advancement and a culture of safety are mutually reinforcing.

References

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  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • RPS Group. (n.d.). Hazard Watch: Amines in the workplace. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

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Methodological & Application

Application Note: A Reliable Protocol for the Synthesis of 3-Amino-N-(tert-butyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and well-validated protocol for the synthesis of 3-Amino-N-(tert-butyl)propanamide, a valuable primary amine building block in medicinal chemistry and materials science. The described method utilizes an N-Boc protected β-alanine precursor, which is coupled with tert-butylamine using the common and efficient carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent, Hydroxybenzotriazole (HOBt). The protocol is designed for high yield and purity, incorporating a final deprotection step under acidic conditions. This guide offers in-depth explanations for key procedural choices, comprehensive safety protocols, and characterization guidelines to ensure reproducible and reliable results for researchers in drug development and chemical synthesis.

Introduction and Scientific Background

This compound is a bifunctional molecule featuring a primary amine and a secondary amide, with a sterically hindered tert-butyl group. This structure makes it a useful synthon for introducing a constrained, yet flexible, three-carbon spacer into larger molecules. Its applications range from the development of novel pharmaceutical agents to the synthesis of functional polymers.

The synthesis of amides is a cornerstone of organic chemistry. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. To overcome this, "coupling reagents" are employed to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.[1] Carbodiimides, such as EDC, are among the most widely used classes of coupling reagents for their effectiveness and mild reaction conditions.[1][2]

The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate.[2] However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct. To mitigate this and to reduce the risk of racemization in chiral substrates, an additive like Hydroxybenzotriazole (HOBt) is often included.[3][4] HOBt traps the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to yield the desired amide.[4]

To prevent self-polymerization and other side reactions, the primary amine of the β-alanine starting material is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under the coupling conditions but can be readily removed using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in the final step.[5]

Overall Synthetic Scheme

The synthesis is performed in two main stages:

  • Amide Coupling: N-Boc-β-alanine is coupled with tert-butylamine.

  • Deprotection: The Boc protecting group is removed to yield the final product.

Scheme 1: Synthesis of this compound

Step 1: EDC/HOBt Coupling

Step 2: Boc Deprotection

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaCAS No.PuritySupplierNotes
N-Boc-β-alanineC₈H₁₅NO₄3303-84-2≥98%Sigma-AldrichStarting material.[6]
tert-ButylamineC₄H₁₁N75-64-9≥99%Acros OrganicsHighly flammable and corrosive.[7][8][9]
EDC·HClC₈H₁₈N₃Cl25952-53-8≥98%Combi-BlocksWater-soluble carbodiimide.
HOBt HydrateC₆H₅N₃O·xH₂O123333-53-9≥97%Oakwood ChemicalAnhydrous HOBt is explosive.[10]
Dichloromethane (DCM)CH₂Cl₂75-09-2Anhydrous, ≥99.8%Fisher ScientificReaction solvent.
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N7087-68-5≥99%Alfa AesarNon-nucleophilic base.
Trifluoroacetic Acid (TFA)C₂HF₃O₂76-05-1≥99%TCI AmericaFor deprotection. Highly corrosive.
Saturated Sodium BicarbonateNaHCO₃144-55-8ACS GradeVWRFor aqueous work-up.
Brine (Saturated NaCl)NaCl7647-14-5ACS GradeVWRFor aqueous work-up.
Anhydrous Magnesium SulfateMgSO₄7487-88-9≥97%J.T.BakerDrying agent.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Argon or Nitrogen gas supply with manifold

  • Cannulas and syringes

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F₂₅₄)

  • NMR Spectrometer (≥400 MHz)

  • Mass Spectrometer (ESI or GC-MS)

Experimental Workflow and Protocols

The following diagram outlines the complete workflow from setup to final product characterization.

G cluster_prep Preparation cluster_reaction Step 1: Amide Coupling cluster_workup Work-up & Purification cluster_deprotection Step 2: Deprotection cluster_analysis Characterization start Assemble & Dry Glassware prep_reagents Weigh & Prepare Reagents start->prep_reagents dissolve Dissolve N-Boc-β-alanine, HOBt, and tert-Butylamine in DCM prep_reagents->dissolve cool Cool Reaction to 0 °C dissolve->cool add_edc Add EDC·HCl Portion-wise cool->add_edc warm Warm to Room Temperature Stir Overnight add_edc->warm monitor Monitor by TLC warm->monitor quench Quench with Water monitor->quench extract Extract with DCM quench->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography (if necessary) concentrate->purify dissolve_boc Dissolve Boc-Intermediate in DCM purify->dissolve_boc add_tfa Add TFA, Stir for 2h dissolve_boc->add_tfa concentrate_final Concentrate in vacuo add_tfa->concentrate_final isolate Isolate Final Product (as TFA salt or free base) concentrate_final->isolate nmr ¹H & ¹³C NMR isolate->nmr ms Mass Spectrometry nmr->ms end Store Product ms->end

Caption: Overall experimental workflow for the synthesis of this compound.

Step-by-Step Protocol: Amide Coupling

Causality: This stage activates the carboxylic acid of N-Boc-β-alanine to facilitate amide bond formation with the sterically hindered tert-butylamine.

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-β-alanine (1.0 eq, e.g., 5.0 g, 26.4 mmol) and HOBt hydrate (1.1 eq, e.g., 4.4 g, 28.8 mmol).

  • Dissolution: Add anhydrous Dichloromethane (DCM, ~100 mL) to the flask. Stir the mixture under an inert atmosphere (Argon or Nitrogen) until all solids have dissolved.

  • Amine Addition: Add tert-butylamine (1.05 eq, e.g., 2.9 mL, 27.7 mmol) to the solution via syringe. Subsequently, add DIPEA (1.2 eq, e.g., 5.5 mL, 31.7 mmol).

    • Expert Insight: DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct from EDC·HCl and neutralize the HOBt, ensuring the free amine is available for reaction and preventing the formation of amine salts.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • EDC Addition: Slowly add EDC·HCl (1.2 eq, e.g., 6.1 g, 31.7 mmol) to the cold reaction mixture in small portions over 15 minutes.

    • Expert Insight: Portion-wise addition of EDC at 0 °C helps to control the initial exotherm of the activation step and minimizes the formation of the N-acylurea byproduct.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir overnight (12-16 hours).

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the N-Boc-β-alanine starting material. (Eluent: 50% Ethyl Acetate in Hexanes).

Step-by-Step Protocol: Work-up and Purification
  • Quenching: Transfer the reaction mixture to a separatory funnel. Dilute with an additional 50 mL of DCM.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) - to remove unreacted tert-butylamine and DIPEA.

    • Saturated NaHCO₃ solution (2 x 50 mL) - to remove unreacted HOBt and acidic impurities.

    • Brine (1 x 50 mL) - to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude Boc-protected product, typically as a white solid or viscous oil.

  • Purification (Optional): The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes.

Step-by-Step Protocol: Boc Deprotection

Causality: This step uses a strong acid to cleave the acid-labile Boc protecting group, liberating the primary amine to yield the final product.

  • Setup: Dissolve the crude Boc-protected intermediate from the previous step in DCM (approx. 10 mL per gram of crude material) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10 eq relative to the intermediate) to the stirring solution.

    • Safety First: TFA is highly corrosive. This step should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 2-4 hours. The reaction can be monitored for the disappearance of the starting material by TLC.

  • Concentration: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The product will be obtained as its TFA salt.

  • Isolation:

    • As TFA Salt: The crude TFA salt can be used directly or purified by trituration with cold diethyl ether.

    • As Free Base: To obtain the free base, dissolve the crude TFA salt in a minimal amount of water, cool in an ice bath, and basify to pH >10 with 1M NaOH. Extract the aqueous layer with DCM (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound, as a solid or oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected peaks for the free base would include signals for the tert-butyl group (singlet, ~1.3 ppm, 9H), two methylene groups (triplets, ~2.4 ppm and ~2.9 ppm, 2H each), and a broad singlet for the amide N-H (~6-7 ppm). The primary amine protons (NH₂) will appear as a broad singlet that can be exchanged with D₂O.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals around ~172 ppm (C=O), ~51 ppm (C(CH₃)₃), ~40 ppm (CH₂-NH₂), ~38 ppm (CH₂-C=O), and ~28 ppm (C(CH₃)₃).

  • Mass Spectrometry (ESI+): Calculated for C₇H₁₆N₂O [M+H]⁺: 145.13. Found: 145.1.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated chemical fume hood. Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • tert-Butylamine: Highly flammable, corrosive, and causes severe skin burns and eye damage.[7][11] Handle only in a fume hood, away from ignition sources.[8][12] Use non-sparking tools for transfers.[7][9]

  • EDC·HCl & HOBt: Carbodiimide coupling agents are known sensitizers and can cause allergic skin reactions.[10][13] Avoid inhalation of dust and direct skin contact.[13][14] Anhydrous HOBt is an explosive hazard and should be handled with care.[10]

  • Trifluoroacetic Acid (TFA): Extremely corrosive and causes severe chemical burns. Handle with extreme care, ensuring no skin or eye contact.

In case of spills, evacuate the area, remove ignition sources, and neutralize with a suitable agent like sodium bicarbonate before cleaning up.[7] Dispose of all chemical waste in accordance with institutional and local regulations.

Reaction Mechanism Visualization

The following diagram illustrates the EDC/HOBt coupling mechanism.

G RCOOH N-Boc-β-alanine (R-COOH) O_acylisourea O-Acylisourea Unstable RCOOH->O_acylisourea:f0 + EDC EDC EDC EDC->O_acylisourea:f0 HOBt_ester Active Ester Reacts with Amine O_acylisourea:f0->HOBt_ester:f0 + HOBt - Urea Urea EDC Byproduct (Urea) O_acylisourea:f0->Urea Side Reaction (N-acylurea) HOBt HOBt HOBt->HOBt_ester:f0 Product Amide Product HOBt_ester:f0->Product + R'-NH₂ - HOBt Amine tert-Butylamine (R'-NH₂) Amine->Product

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

References

  • tert-BUTYLAMINE HAZARD SUMMARY . (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • TERT-BUTYLAMINE Safety Data Sheet . (n.d.). Chemstock. Retrieved from [Link]

  • Peptide Synthesis – Safety Topics . (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • Le, T. N., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers . ACS Chemical Health & Safety, 29(3), 209–226. Retrieved from [Link]

  • Le, T. N., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers . ACS Publications. Retrieved from [Link]

  • tert-BUTYLAMINE FOR SYNTHESIS Safety Data Sheet . (2024). Loba Chemie. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey . Organic Process Research & Development, 24(9), 1845–1864. Retrieved from [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctional cross-linkers . (n.d.). Interchim. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques . (n.d.). Synpeptide. Retrieved from [Link]

  • Chowdhury, S., et al. (2010). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids . PubMed. Retrieved from [Link]

  • Boc-Beta-Alanine Product Information . (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2022). Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Crystallization method of Boc-amino acid. (2021). Google Patents.

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Application Notes & Protocols: Leveraging 3-Amino-N-(tert-butyl)propanamide in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of 3-Amino-N-(tert-butyl)propanamide into peptide sequences. This versatile β-amino acid building block offers a unique tool for creating peptidomimetics with enhanced proteolytic stability and novel secondary structures.[1][2] We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for solid-phase peptide synthesis (SPPS), and address common challenges associated with sterically hindered residues.

Introduction: The Rationale for β-Amino Acid Incorporation

Standard peptides, composed of α-amino acids, often face limitations as therapeutic agents due to poor metabolic stability and conformational flexibility. The incorporation of β-amino acids, such as this compound, is a powerful peptidomimetic strategy to overcome these hurdles.[1][2] By introducing an additional carbon atom into the peptide backbone, β-amino acids confer significant resistance to enzymatic degradation by peptidases.[3][4] This modification can lead to compounds with longer biological half-lives.[4]

Furthermore, the altered backbone geometry induces unique secondary structures, including helices, turns, and sheets, even in short peptide sequences.[3][4] This structural diversity provides immense scope for molecular design, enabling the creation of peptide analogues that can function as receptor agonists, antagonists, or enzyme inhibitors with high potency and specificity.[1][3][4] this compound, with its specific N-alkyl amide, serves as a valuable tool in this context, allowing for fine-tuning of steric and electronic properties within the peptide scaffold.

Physicochemical Properties & Handling

Before proceeding to synthesis, it is crucial to understand the properties of the building block. This guide assumes the use of an N-terminally protected version, typically as Fmoc-3-Amino-N-(tert-butyl)propanamide , for compatibility with the most common SPPS strategy.

PropertyValueNotes
Chemical Formula C₂₂H₂₆N₂O₃ (for Fmoc-protected)Varies based on protecting group.
Molecular Weight 366.45 g/mol (for Fmoc-protected)Varies based on protecting group.
Appearance White to off-white solid
Storage Store at 2-8°C, desiccatedProtect from moisture to prevent hydrolysis.
Solubility Soluble in DMF, NMP, DCMStandard solvents used in SPPS.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound is most efficiently achieved using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase synthesis strategy.[5][6][7] This approach offers mild reaction conditions and orthogonal protection, where the base-labile Fmoc group is used for temporary Nα-protection and acid-labile groups (like tBu) protect side chains.[5][7]

Workflow Overview: Fmoc/tBu SPPS Cycle

The process is cyclical, involving the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid.

SPPS_Workflow Start Start: Resin with N-Terminal Fmoc Group Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, IPA) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle  Chain not complete End Final Cleavage & Deprotection (TFA Cocktail) Wash2->End  Chain complete   Cycle->Deprotection

Caption: Fmoc/tBu Solid-Phase Peptide Synthesis Cycle.

Critical Step: The Coupling Reaction

The primary challenge when incorporating this compound or other hindered residues is the coupling reaction itself. The steric bulk can significantly slow down the formation of the peptide bond.[8] Standard carbodiimide activators (e.g., DIC) are often inefficient.[9]

Causality: To overcome this kinetic barrier, more potent activating reagents are required. Amidinium/uronium or phosphonium salt-based reagents, such as HATU or COMU , are highly recommended.[8][10][11] These reagents convert the carboxylic acid of the incoming amino acid into a highly reactive OAt or Oxyma active ester, respectively.[10] The presence of the HOAt or Oxyma leaving group provides anchimeric assistance, accelerating the aminolysis step even with a sterically hindered amine.[10]

ReagentFull NameClassKey Advantage for Hindered Coupling
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAmidiniumForms highly reactive OAt esters; proven efficacy.[10]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAmidiniumForms more reactive O-6-ClBt esters compared to HBTU.[10]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateAmidiniumHigh reactivity comparable to HATU, with non-explosive and more soluble byproducts.[11]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumEffective for difficult couplings, though may require longer reaction times.[8][10]

Validated Experimental Protocols

Audience Advisory: These protocols are intended for use by trained laboratory personnel in a properly equipped chemical synthesis facility. Adhere to all institutional safety guidelines.

Protocol 4.1: Fmoc-Deprotection

This protocol describes the removal of the N-terminal Fmoc group from the peptide-resin.

  • Resin Swelling: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the resin.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

  • Second Deprotection: Drain the solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 10-15 minutes. The UV absorbance of the fulvene-piperidine adduct can be monitored to ensure complete deprotection.[5]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 times), Isopropanol (IPA) (2 times), and finally DMF (3 times) to remove all traces of piperidine.

Protocol 4.2: Coupling of Fmoc-3-Amino-N-(tert-butyl)propanamide

This protocol details the crucial coupling step using HATU as the activator. A double coupling is recommended to ensure maximum efficiency.

Reagents:

  • Fmoc-3-Amino-N-(tert-butyl)propanamide (3.0 eq.)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIEA) (6.0 eq.)

  • Anhydrous DMF

Procedure:

  • Prepare Activation Solution: In a separate vial, dissolve Fmoc-3-Amino-N-(tert-butyl)propanamide and HATU in DMF. Add DIEA and allow the solution to pre-activate for 1-2 minutes. Note: Avoid long pre-activation times to minimize side reactions.

  • First Coupling: Add the activation solution to the deprotected peptide-resin from Protocol 4.1. Agitate the mixture at room temperature for 1-2 hours.

  • Wash: Drain the coupling solution and wash the resin with DMF (3 times).

  • Second Coupling (Recommended): Repeat steps 1 and 2 to perform a second coupling, ensuring the reaction goes to completion.

  • Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).

  • Validation (Optional but Recommended): Perform a Kaiser test or other ninhydrin-based test. A negative result (yellow beads) indicates a complete coupling with no remaining free primary amines. If the test is positive, a third coupling may be warranted.

Protocol 4.3: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.

Reagents:

  • Cleavage Cocktail (Reagent R): 90% Trifluoroacetic Acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole. Caution: TFA is highly corrosive. Work in a fume hood.

Procedure:

  • Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

  • Incubation: Agitate the slurry at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum. The product is now ready for purification by HPLC.

Troubleshooting & Advanced Considerations

  • Incomplete Coupling: The primary challenge is incomplete coupling due to steric hindrance.[8][12]

    • Solution: Always use a highly efficient coupling reagent like HATU or COMU.[11] Perform a double coupling and validate with a Kaiser test. Increasing reaction temperature (e.g., to 40-50°C) can also improve kinetics but may increase the risk of racemization.

  • Aggregation: Sequences containing multiple hydrophobic residues can aggregate on the resin, hindering reagent access.[12][13]

    • Solution: Incorporate solubilizing tags or use "magic mixture" solvent systems (e.g., DMF/DCM/NMP) to disrupt secondary structures.[13]

  • Boc vs. Fmoc Strategy: While this guide focuses on Fmoc chemistry, Boc-based SPPS is an alternative.[14] The Boc strategy requires repeated use of moderately strong acid (TFA) for Nα-deprotection and a final, very strong acid (like HF) for cleavage, making it less suitable for sensitive or modified peptides.[7][13]

Conclusion

This compound is a powerful building block for the synthesis of advanced peptidomimetics. Its successful incorporation hinges on understanding the challenges posed by its sterically hindered nature and selecting the appropriate high-potency coupling reagents and optimized protocols. By employing the strategies outlined in this guide—specifically the use of HATU or COMU in a double-coupling regimen within an Fmoc/tBu SPPS framework—researchers can reliably synthesize novel peptides with enhanced stability and tailored biological functions.

References

  • Drew, M. G., et al. (n.d.). Beta-amino acids: versatile peptidomimetics. PubMed. Available at: [Link]

  • Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research. Available at: [Link]

  • Seebach, D., et al. (n.d.). Beta-peptidic peptidomimetics. PubMed. Available at: [Link]

  • Drew, M. G., et al. (n.d.). Beta-amino acids: versatile peptidomimetics | Request PDF. ResearchGate. Available at: [Link]

  • Gopi, H. N., et al. (2008). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives a | Download Table. Available at: [Link]

  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. Available at: [Link]

  • Fang, W.-J., et al. (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate. Available at: [Link]

  • Fang, W.-J., et al. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC - NIH. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Available at: [Link]

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Available at: [Link]

  • Burlina, F., et al. (2018). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. PMC - NIH. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Available at: [Link]

  • Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. ResearchGate. Available at: [Link]

  • Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Available at: [Link]

  • Biondani, G., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Available at: [Link]

  • Douat, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • Google Patents. (n.d.). DE69926061T2 - METHOD AND COMPOSITIONS FOR THE PEPTIDE SYNTHESIS (T-20).
  • de la Torre, B.G., et al. (n.d.). “Solid-phase peptide synthesis using N -trityl-amino acids.”. Lett. Pept. Sci. Available at: [Link]

  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]

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Application of 3-Amino-N-(tert-butyl)propanamide in Drug Discovery: A Scaffold for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to the development of new therapeutic agents. 3-Amino-N-(tert-butyl)propanamide, a simple yet versatile bifunctional molecule, represents a key structural motif with significant potential in medicinal chemistry. While not a therapeutic agent in itself, its core structure serves as a foundational building block for a clinically important class of drugs: the Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as "gliptins".[1][2][3] This application note will provide a comprehensive overview of the utility of the 3-aminopropanamide scaffold, exemplified by this compound, in the discovery and development of DPP-4 inhibitors for the treatment of type 2 diabetes mellitus.

The Significance of the 3-Aminopropanamide Scaffold in DPP-4 Inhibitor Design

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones are released in response to food intake and stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and reduced glucagon secretion, ultimately lowering blood glucose levels in patients with type 2 diabetes.[1][3][4]

The 3-aminopropanamide core is a key pharmacophoric element in many potent and selective DPP-4 inhibitors. Its structure mimics the dipeptide substrate of DPP-4, allowing it to bind to the active site of the enzyme. The primary amine of the scaffold interacts with the S2 subsite of the enzyme, while the amide portion can be modified to occupy the S1 subsite, often featuring a proline-like moiety. The tert-butyl group in this compound serves as a sterically bulky anchor that can influence the compound's pharmacokinetic properties.

A prime example of the successful application of this scaffold is in the synthesis of Sitagliptin (Januvia®), the first-in-class DPP-4 inhibitor approved for clinical use.[1] The core of Sitagliptin is a (3R)-amino-4-(2,4,5-trifluorophenyl)butanamide derivative, showcasing the direct relevance of the 3-aminopropanamide structure.

Mechanism of DPP-4 Inhibition

The inhibitory action of drugs derived from the 3-aminopropanamide scaffold is based on their ability to form a stable complex with the DPP-4 enzyme, blocking its catalytic activity. The primary amine of the inhibitor typically forms key interactions with glutamic acid residues (Glu205 and Glu206) in the S2 pocket of the enzyme.

DPP4_Inhibition cluster_DPP4 DPP-4 Active Site cluster_Inhibitor 3-Aminopropanamide Scaffold S1_Pocket S1 Pocket S2_Pocket S2 Pocket (Glu205, Glu206) Catalytic_Triad Catalytic Triad (Ser630, His740, Asp708) Incretins GLP-1, GIP Catalytic_Triad->Incretins Cleavage (Inhibited) Amine_Group Primary Amine (R-NH2) Amine_Group->S2_Pocket Ionic Interaction Amide_Group Amide Moiety Amide_Group->S1_Pocket Binding Tert_Butyl tert-Butyl Group

Caption: Mechanism of DPP-4 inhibition by a 3-aminopropanamide-based inhibitor.

Synthetic Applications and Protocols

The true utility of this compound in drug discovery lies in its role as a versatile synthetic intermediate. It provides a readily available starting point for the synthesis of libraries of potential DPP-4 inhibitors. The primary amine and the amide nitrogen can be selectively functionalized to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic profiles.

General Synthetic Workflow for DPP-4 Inhibitor Analogs

A general synthetic strategy for preparing DPP-4 inhibitor analogs starting from a β-amino acid, which can be derived from this compound, is outlined below. This workflow is adapted from established syntheses of Sitagliptin and other gliptins.[6][7][8]

Synthetic_Workflow Start This compound (or related β-amino acid) Step1 N-Protection (e.g., Boc anhydride) Start->Step1 Step2 Carboxyl Activation (e.g., EDC, HOBt) Step1->Step2 Step3 Amide Coupling with heterocyclic amine Step2->Step3 Step4 Deprotection (e.g., TFA or HCl) Step3->Step4 Final_Product DPP-4 Inhibitor Analog Step4->Final_Product

Caption: General synthetic workflow for DPP-4 inhibitor analogs.

Protocol 1: Synthesis of a Boc-Protected this compound Derivative

This protocol describes the protection of the primary amine of a β-amino acid derivative, a crucial first step in many synthetic routes.

Materials:

  • This compound hydrochloride (or the free base)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound hydrochloride (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature to generate the free base in situ. If starting with the free base, dissolve in DCM and proceed to the next step.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, Boc-protected this compound, can be purified by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling to a Heterocyclic Moiety

This protocol outlines the coupling of the protected amino acid with a heterocyclic amine, a common feature in many DPP-4 inhibitors.

Materials:

  • Boc-protected this compound derivative (from Protocol 1)

  • Heterocyclic amine (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazine hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • To a solution of the Boc-protected this compound derivative (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, neutralize the heterocyclic amine hydrochloride (1.0 eq) with DIPEA (1.1 eq) in DMF.

  • Add the neutralized heterocyclic amine solution to the activated acid mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the coupled product.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₆N₂O[7][9]
Molecular Weight 144.22 g/mol [9]
CAS Number 209467-48-1[9][10]
Appearance White to off-white solidSupplier Data
Solubility Soluble in methanol, ethanol, and waterSupplier Data

Conclusion

This compound and its related structures are of significant interest in drug discovery, particularly in the development of DPP-4 inhibitors for the treatment of type 2 diabetes. This application note has highlighted the rationale behind its use, the underlying mechanism of action of the resulting compounds, and provided detailed synthetic protocols for the preparation of advanced intermediates. The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to generate potent, selective, and safe drug candidates. Researchers in medicinal chemistry and drug development can leverage the 3-aminopropanamide core as a valuable starting point for the design and synthesis of novel therapeutics.

References

  • Wikipedia. Dipeptidyl peptidase-4 inhibitor. [Link]

  • National Center for Biotechnology Information. Dipeptidyl Peptidase IV (DPP IV) Inhibitors. [Link]

  • Cleveland Clinic. DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. [Link]

  • Diabetes UK. DPP-4 inhibitors (gliptins). [Link]

  • Google P
  • Scribd. Sitagliptin Synthesis Innovation. [Link]

  • MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]

  • MDPI. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. [Link]

  • ResearchGate. Synthesis of Sitagliptin. [Link]

  • Royal Society of Chemistry. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. [Link]

  • PubMed Central. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. [Link]

  • PubMed. Novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors. [Link]

  • National Center for Biotechnology Information. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

  • PubMed Central. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. [Link]

  • National Center for Biotechnology Information. n-Tert-butylpropanamide | C7H15NO - PubChem. [Link]

  • National Center for Biotechnology Information. tert-Butyl 3-aminopropanoate | C7H15NO2 - PubChem. [Link]

  • National Center for Biotechnology Information. 3-(tert-butylamino)-N,N-diethylpropanamide | C11H24N2O - PubChem. [Link]

  • Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. [Link]

  • PubMed. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. [Link]

  • PubMed Central. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. [Link]

Sources

Application Note and Protocols for 3-Amino-N-(tert-butyl)propanamide in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the potential use of 3-Amino-N-(tert-butyl)propanamide as a monomer for the synthesis of novel polymers. Given the limited direct literature on the polymerization of this specific monomer, this guide synthesizes information from related polymer families and provides scientifically grounded, hypothetical protocols to inspire and direct future research.

Introduction: The Potential of this compound as a Monomer

This compound is a bifunctional molecule featuring a primary amine and a secondary amide with a bulky tert-butyl group. This unique structure presents an intriguing opportunity for the synthesis of novel functional polymers. The primary amine can participate in various polymerization reactions, while the tert-butyl group is expected to impart specific physicochemical properties to the resulting polymer, such as hydrophobicity and potential thermo-responsiveness. These characteristics are highly desirable in the field of drug development for applications like controlled drug delivery, gene delivery, and tissue engineering.[1][2][3][4]

Polymers derived from amino acids and their analogues, often termed poly(amino acid)s or pseudo-poly(amino acid)s, are of significant interest in biomedicine due to their biocompatibility and biodegradability.[1] The incorporation of the N-(tert-butyl)propanamide moiety could lead to a new class of polymers with tunable properties for advanced biomedical applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number209467-48-1[5]
Molecular FormulaC₇H₁₆N₂O[6]
Molecular Weight144.21 g/mol [6]
AppearanceLikely a liquid (based on related compounds)Inferred
Key Functional GroupsPrimary Amine, Secondary AmideChemical Structure

Proposed Polymerization Strategy: N-Substituted Polypeptide Analogue Synthesis

Based on the structure of this compound, a plausible approach for its polymerization is through the synthesis of a poly(β-alanine) derivative. This can be conceptualized as a step-growth polymerization or a ring-opening polymerization of a corresponding lactam, though the former is more directly applicable to the monomer . A proposed method involves the formation of an activated carboxylic acid derivative from a suitable dicarboxylic acid, followed by polycondensation with the primary amine of this compound.

Alternatively, a more direct approach could be the self-condensation of a modified version of the monomer where the amide is hydrolyzed to a carboxylic acid, though this would be a different monomer. A more feasible approach for the existing monomer is its use in combination with a dicarboxylic acid monomer to form a polyamide.

For the purpose of this guide, we will focus on a hypothetical polycondensation reaction with a dicarboxylic acid to form a novel polyamide.

Proposed Reaction Scheme

G Monomer1 This compound (H₂N-(CH₂)₂-CO-NH-tBu) Polymer Resulting Polyamide [-NH-(CH₂)₂-CO-NH-tBu-NH-CO-R-CO-]n Monomer1->Polymer + Monomer2 Dicarboxylic Acid (HOOC-R-COOH) Monomer2->Polymer + (with activation) G cluster_0 Preparation cluster_1 Nanoprecipitation cluster_2 Purification cluster_3 Characterization A Dissolve Polymer & Drug in Acetone C Add Organic Phase to Aqueous Phase (Dropwise) A->C B Prepare Aqueous Stabilizer Solution B->C D Solvent Evaporation C->D E Dialysis D->E F DLS, TEM, HPLC E->F

Sources

Application Notes and Protocols for Amide Bond Formation with 3-Amino-N-(tert-butyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-N-(tert-butyl)propanamide in Synthesis

In the landscape of modern drug discovery and development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. This compound emerges as a valuable building block, offering a combination of a primary amine for amide bond formation and a sterically demanding tert-butyl group. This unique constitution allows for the introduction of a hydrophilic amide moiety alongside a lipophilic and enzymatically robust tert-butyl group. The presence of the tert-butyl group can impart metabolic stability by shielding the adjacent amide bond from enzymatic degradation, a crucial attribute in the design of long-acting therapeutics. Furthermore, the distinct spatial arrangement of this fragment can influence molecular conformation and interactions with biological targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in amide bond formation. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols using common coupling reagents, and offer insights into reaction optimization and product purification.

Mechanistic Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid, as it is generally unreactive towards amines under ambient conditions. Coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the primary amine of this compound.

The general mechanism, illustrated below, involves two key steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive acyl-intermediate. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Nucleophilic Acyl Substitution: The primary amine of this compound then attacks the activated carbonyl carbon of the intermediate. This is followed by the departure of the leaving group (derived from the coupling reagent) to yield the final amide product and a urea byproduct (in the case of carbodiimides).

Amide_Bond_Formation_Mechanism

Figure 1: Generalized mechanism of amide bond formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of a generic carboxylic acid with this compound using two common and effective coupling systems: EDC/HOBt and HATU.

Protocol 1: Amide Coupling using EDC/HOBt

This method is a widely used, cost-effective approach for amide bond formation. The addition of HOBt minimizes side reactions and reduces the risk of racemization for chiral carboxylic acids.[1][2][3]

Materials and Reagents:

  • Carboxylic Acid (R-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

EDC_HOBt_Workflow

Figure 2: Experimental workflow for EDC/HOBt coupling.

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.5 M with respect to the carboxylic acid).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution.

  • Slowly add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Amide Coupling using HATU

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, particularly for sterically hindered substrates.

Materials and Reagents:

  • Carboxylic Acid (R-COOH)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

HATU_Workflow

Figure 3: Experimental workflow for HATU coupling.

Step-by-Step Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to a concentration of approximately 0.1-0.5 M with respect to the carboxylic acid).

  • Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.

Comparative Data and Optimization

The choice of coupling reagent and reaction conditions can significantly influence the outcome of the amide bond formation. The following table provides a comparative summary of the two protocols described.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HClHATU
Additive HOBtNone required (HOAt is part of HATU)
Base DIPEA or TEADIPEA
Stoichiometry (Amine:Acid) 1.1 : 1.01.1 : 1.0
Stoichiometry (Reagent:Acid) 1.2 : 1.01.1 : 1.0
Typical Reaction Time 12-24 hours2-6 hours
Typical Temperature 0 °C to Room TemperatureRoom Temperature
Key Advantages Cost-effective, readily available reagents.High efficiency, faster reactions, suitable for hindered substrates.
Potential Considerations Longer reaction times, potential for side reactions without HOBt.Higher cost of reagent, potential for guanidinylation of the amine if excess reagent is used.

Troubleshooting and Optimization:

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and the amine. For the EDC/HOBt protocol, ensure the EDC·HCl is of high quality and has been stored properly. For the HATU protocol, pre-activation time can be extended.

  • Incomplete Reaction: If the starting materials are still present after the recommended reaction time, the reaction time can be extended. Gentle heating (e.g., 40-50 °C) may also be beneficial, but should be monitored carefully to avoid side reactions.

  • Purification Challenges: The urea byproduct from EDC can sometimes be difficult to remove. A dilute acid wash (e.g., 1M HCl) can help to remove any remaining basic impurities, but care should be taken if the product contains acid-labile functional groups. Column chromatography is generally effective for purification.[4]

Conclusion

This compound is a versatile building block for the synthesis of novel amide-containing molecules. The protocols detailed in these application notes, utilizing the EDC/HOBt and HATU coupling systems, provide robust and reproducible methods for the formation of amide bonds with this reagent. The choice between these methods will depend on factors such as the scale of the reaction, the steric and electronic properties of the carboxylic acid, and cost considerations. By understanding the underlying mechanisms and following the outlined procedures, researchers can effectively incorporate this compound into their synthetic strategies to advance their drug discovery and development programs.

References

Sources

Strategic Amine Protection in the Synthesis of 3-Amino-N-(tert-butyl)propanamide: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of small molecules with precise functional group presentation is a cornerstone of modern drug discovery and development. 3-Amino-N-(tert-butyl)propanamide is a valuable building block, incorporating a primary amine and a sterically hindered amide. The successful synthesis of this compound hinges on a robust protecting group strategy to prevent self-condensation and other side reactions of the nucleophilic primary amine during amide bond formation. This technical guide provides an in-depth analysis of various protecting group strategies, focusing on the widely used Boc, Cbz, and Fmoc carbamates, for the efficient synthesis of this compound. We will explore the rationale behind the choice of protecting groups, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific needs.

The Synthetic Challenge: Preventing Unwanted Reactivity

The synthesis of this compound from β-alanine and the sterically demanding tert-butylamine presents a classic chemoselectivity challenge. The primary amine of β-alanine is a potent nucleophile that can react with an activated carboxylic acid, leading to the formation of undesired polyamides. To circumvent this, the amino group must be temporarily "masked" with a protecting group. An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the conditions of the subsequent amide coupling reaction.

  • Readily removed under mild conditions that do not compromise the integrity of the final product.[1]

  • Orthogonal to other protecting groups if present in a more complex synthetic scheme.[2]

This guide will focus on three commonly employed amine protecting groups that fulfill these criteria to varying degrees: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Protecting Group Strategies: A Comparative Overview

The choice of protecting group is a critical decision that influences the overall efficiency and feasibility of the synthetic route. The selection is primarily dictated by the conditions required for its removal and its compatibility with the amide coupling step.

Protecting GroupProtection ReagentDeprotection ConditionsKey AdvantagesPotential Drawbacks
Boc Di-tert-butyl dicarbonate (Boc)₂OAcidic (e.g., TFA, HCl)[3]Stable to a wide range of non-acidic conditions.Acid-labile, may not be suitable for acid-sensitive substrates. The tert-butyl cation generated during deprotection can lead to side reactions.[4]
Cbz Benzyl chloroformate (Cbz-Cl)Hydrogenolysis (e.g., H₂/Pd-C)[5][6]Stable to acidic and basic conditions.Incompatible with functional groups sensitive to reduction. Catalyst poisoning can be an issue.
Fmoc Fmoc-OSu or Fmoc-ClBasic (e.g., piperidine in DMF)[7]Stable to acidic and hydrogenolytic conditions.Base-lability can be a limitation with base-sensitive functional groups.

Synthetic Workflow

The synthesis of this compound can be conceptually broken down into three key stages, as illustrated in the workflow diagram below.

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Deprotection Start β-Alanine Protect Protection (Boc, Cbz, or Fmoc) Start->Protect Protected_AA N-Protected β-Alanine Protect->Protected_AA Couple Amide Coupling (e.g., HATU, EDC/HOBt) Protected_AA->Couple Amine tert-Butylamine Amine->Couple Protected_Product N-Protected This compound Couple->Protected_Product Deprotect Deprotection Protected_Product->Deprotect Final_Product This compound Deprotect->Final_Product

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using Boc, Cbz, and Fmoc protecting group strategies.

Protocol 1: Boc Protection Strategy

The Boc group is a popular choice due to its ease of introduction and removal under acidic conditions.[3]

Step 1a: Synthesis of N-Boc-β-alanine

Caption: N-Boc protection of β-alanine.

  • Dissolution: Dissolve β-alanine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Basification: Add sodium hydroxide (NaOH, 1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Remove the THF under reduced pressure. Wash the aqueous layer with a non-polar solvent like hexane to remove unreacted (Boc)₂O.

  • Acidification and Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1 M HCl solution. Extract the product with ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-β-alanine, which can often be used without further purification.

Step 1b: Amide Coupling of N-Boc-β-alanine with tert-Butylamine

The coupling of a carboxylic acid with a sterically hindered amine like tert-butylamine often requires a potent coupling agent to achieve good yields.[2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an effective choice for such challenging couplings.

Caption: HATU-mediated coupling of N-Boc-β-alanine and tert-butylamine.

  • Activation: Dissolve N-Boc-β-alanine (1.0 eq) in anhydrous dimethylformamide (DMF). Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add tert-butylamine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-amino-N-(tert-butyl)propanamide.

Step 1c: Deprotection of N-Boc-3-amino-N-(tert-butyl)propanamide

The Boc group is readily cleaved with strong acid, such as trifluoroacetic acid (TFA).[1]

Caption: Acidic deprotection of the Boc group.

  • Dissolution: Dissolve the N-Boc protected amide (1.0 eq) in dichloromethane (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA) to the solution (typically a 25-50% v/v solution of TFA in DCM).

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The product is often obtained as the TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of water, basify with a suitable base (e.g., saturated sodium bicarbonate solution), and extract with an organic solvent. Dry the organic layer and concentrate to yield this compound.

Protocol 2: Cbz Protection Strategy

The Cbz group offers orthogonality to acid- and base-labile protecting groups, as it is typically removed by hydrogenolysis.[6]

Step 2a: Synthesis of N-Cbz-β-alanine

  • Dissolution and Basification: Dissolve β-alanine (1.0 eq) in a 2 N aqueous solution of sodium hydroxide and cool to 0 °C.[2]

  • Protection: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C and stirring vigorously.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Isolation: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer with 1 N HCl to pH 2-3 and extract with ethyl acetate. Dry the combined organic layers and concentrate to yield N-Cbz-β-alanine.[2]

Step 2b: Amide Coupling of N-Cbz-β-alanine with tert-Butylamine

A common and cost-effective method for amide bond formation is the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[8]

  • Activation: Dissolve N-Cbz-β-alanine (1.0 eq), HOBt (1.1 eq), and tert-butylamine (1.2 eq) in anhydrous DMF or DCM.

  • Coupling: Add EDC hydrochloride (1.2 eq) to the mixture and stir at room temperature for 12-24 hours.

  • Work-up and Isolation: Dilute with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography to give N-Cbz-3-amino-N-(tert-butyl)propanamide.

Step 2c: Deprotection of N-Cbz-3-amino-N-(tert-butyl)propanamide

The Cbz group is efficiently removed by catalytic hydrogenolysis.[5][6]

  • Dissolution: Dissolve the N-Cbz protected amide (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (e.g., a balloon filled with H₂) at room temperature until the reaction is complete (monitored by TLC).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain this compound.

Protocol 3: Fmoc Protection Strategy

The Fmoc group is advantageous due to its removal under mild basic conditions, providing orthogonality to acid-labile and hydrogenolytically cleaved protecting groups.[7]

Step 3a: Synthesis of N-Fmoc-β-alanine

  • Dissolution and Basification: Dissolve β-alanine (1.0 eq) in a 10% aqueous sodium carbonate solution and cool to 0 °C.[9]

  • Protection: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.0 eq) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.0 eq) in dioxane dropwise.[9]

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Work-up and Isolation: Dilute with water and wash with diethyl ether. Acidify the aqueous layer with 2 N HCl to pH 2 and extract with ethyl acetate. Dry the organic layers and concentrate. The crude product can be recrystallized to yield pure N-Fmoc-β-alanine.[9]

Step 3b: Amide Coupling of N-Fmoc-β-alanine with tert-Butylamine

Similar to the other protected β-alanine derivatives, HATU is an excellent choice for coupling N-Fmoc-β-alanine with the sterically hindered tert-butylamine.

  • Activation: Dissolve N-Fmoc-β-alanine (1.0 eq) in anhydrous DMF, followed by the addition of HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15-30 minutes at room temperature.

  • Amine Addition: Add tert-butylamine (1.2 eq).

  • Reaction and Work-up: Stir for 4-6 hours at room temperature. The work-up procedure is similar to that described in Step 1b.

  • Isolation: Purify by column chromatography to afford N-Fmoc-3-amino-N-(tert-butyl)propanamide.

Step 3c: Deprotection of N-Fmoc-3-amino-N-(tert-butyl)propanamide

The Fmoc group is cleaved by treatment with a secondary amine, most commonly piperidine.[7]

  • Dissolution: Dissolve the N-Fmoc protected amide (1.0 eq) in DMF.

  • Base Treatment: Add a solution of 20% piperidine in DMF.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Isolation: Remove the solvent under reduced pressure. The dibenzofulvene-piperidine adduct byproduct can be removed by washing the residue with a non-polar solvent like hexane or diethyl ether. Further purification may be required to obtain pure this compound.

Conclusion

The synthesis of this compound is a practical exercise in the application of protecting group chemistry. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the specific requirements of the overall synthetic plan, including the presence of other functional groups and the desired reaction conditions. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable building block. By understanding the principles behind each protecting group strategy, scientists can make informed decisions to optimize their synthetic routes, leading to higher yields and purities in their target molecules.

References

  • PrepChem. (n.d.). Synthesis of N-benzyloxycarbonyl-β-alanine. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Lokey Lab Protocols. (2017, March 17). Fmoc. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Google Patents. (n.d.). CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.
  • ACS Publications. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable Two-Step Synthesis of 3-Amino-N-(tert-butyl)propanamide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Amino-N-(tert-butyl)propanamide, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and scalable two-step synthetic route, commencing with the EDC/HOBt-mediated amide coupling of N-Boc-β-alanine and tert-butylamine, followed by an efficient acidic deprotection of the Boc group. This application note is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and safety considerations essential for successful implementation in a laboratory setting.

Introduction and Rationale

This compound is a key intermediate characterized by a primary amine and a sterically hindered amide functional group. This unique structural motif makes it a versatile synthon for introducing a flexible three-carbon spacer with a terminal amino group in the synthesis of more complex molecules, including potential therapeutic agents. The tert-butyl group provides steric bulk, which can influence the conformational properties and metabolic stability of the final compounds.

The synthetic strategy outlined in this guide was developed with scalability and efficiency in mind. A two-step approach was chosen for its reliability and the commercial availability of the starting materials. The first step involves the formation of an amide bond between N-Boc-β-alanine and tert-butylamine. The use of a tert-butoxycarbonyl (Boc) protecting group on the primary amine of β-alanine is crucial to prevent self-condensation and ensure selective amide bond formation. The coupling is facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), a common and effective reagent system for minimizing side reactions and racemization (in the case of chiral centers)[1][2]. The second step is the removal of the Boc protecting group under acidic conditions to yield the desired product[3][4][5].

Chemical and Safety Information

It is imperative that this protocol is executed with strict adherence to safety guidelines, including the use of appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All operations should be conducted within a certified chemical fume hood.

Table 1: Properties and Safety of Key Reagents

Reagent Formula MW ( g/mol ) CAS No. Key Hazards
N-Boc-β-alanineC8H15NO4189.213303-84-2May cause skin and eye irritation.[6][7]
tert-ButylamineC4H11N73.1475-64-9Highly flammable, corrosive, toxic if inhaled.[8][9][10][11][12]
EDC HydrochlorideC8H17N3·HCl191.7025952-53-8Causes skin and serious eye irritation.[13][14][15]
HOBt (anhydrous)C6H5N3O135.132592-95-2Explosive when dry, risk of explosion by shock or friction.[16][17]
Trifluoroacetic Acid (TFA)C2HF3O2114.0276-05-1Causes severe skin burns and eye damage, toxic if inhaled.
Dichloromethane (DCM)CH2Cl284.9375-09-2Skin and eye irritant, suspected carcinogen.

Synthetic Pathway Overview

The overall synthetic scheme is a two-step process involving amide coupling followed by deprotection.

Synthetic Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection Boc_Ala N-Boc-β-alanine Coupling_Reagents EDC·HCl, HOBt DIPEA, DCM, 0°C to RT Boc_Ala->Coupling_Reagents tBuNH2 tert-Butylamine tBuNH2->Coupling_Reagents Intermediate N-Boc-3-amino-N-(tert-butyl)propanamide Coupling_Reagents->Intermediate Deprotection_Reagents TFA, DCM 0°C to RT Intermediate->Deprotection_Reagents Final_Product This compound Deprotection_Reagents->Final_Product

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

Part 1: Synthesis of N-Boc-3-amino-N-(tert-butyl)propanamide (Intermediate)

This protocol is based on a 0.1 mole scale. Adjustments can be made for different scales, ensuring proportional changes in all reagents and solvents.

Table 2: Reagent Quantities for Amide Coupling

Reagent Molar Eq. Quantity Volume
N-Boc-β-alanine1.018.92 g-
tert-Butylamine1.18.05 g11.5 mL
EDC·HCl1.222.9 g-
HOBt (anhydrous)1.216.2 g-
DIPEA3.038.7 g51.5 mL
Dichloromethane (DCM)--500 mL

Protocol:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-Boc-β-alanine (18.92 g, 0.1 mol).

  • Dissolution: Add 300 mL of dichloromethane (DCM) to the flask and stir until the solid is completely dissolved.

  • Addition of HOBt and Amine: Add HOBt (16.2 g, 0.12 mol) to the solution, followed by the dropwise addition of diisopropylethylamine (DIPEA) (51.5 mL, 0.3 mol). Then, add tert-butylamine (11.5 mL, 0.11 mol) to the reaction mixture.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • EDC Addition: Once the temperature has stabilized at 0 °C, add EDC·HCl (22.9 g, 0.12 mol) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition of EDC·HCl is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours under a nitrogen atmosphere.

  • Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl (2 x 150 mL), saturated NaHCO3 solution (2 x 150 mL), and brine (1 x 150 mL). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure intermediate as a white solid.

Part 2: Synthesis of this compound (Final Product)

Table 3: Reagent Quantities for Boc Deprotection

Reagent Quantity Volume
Intermediate from Part 1(Assuming ~0.09 mol)-
Dichloromethane (DCM)-200 mL
Trifluoroacetic Acid (TFA)-50 mL

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve the purified intermediate from Part 1 in 200 mL of DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) (50 mL) to the cooled solution. Caution: This addition is exothermic.

  • Reaction: After the addition of TFA, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Basification and Extraction: a. Dissolve the residue in 100 mL of water and cool in an ice bath. b. Carefully adjust the pH to >10 with 2M NaOH solution. c. Extract the aqueous layer with DCM (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (Intermediate): Expect to see signals for the Boc group (singlet at ~1.4 ppm), the tert-butyl group (singlet at ~1.3 ppm), and the methylene protons of the propanamide backbone.

    • ¹³C NMR (Intermediate): Expect signals for the carbonyl carbons of the Boc and amide groups, as well as the carbons of the tert-butyl and propanamide moieties.

    • ¹H NMR (Final Product): Disappearance of the Boc signal at ~1.4 ppm.

    • ¹³C NMR (Final Product): Disappearance of the Boc carbonyl and tert-butyl carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and the final product.

Experimental Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection A Dissolve N-Boc-β-alanine, HOBt, DIPEA, and tert-butylamine in DCM B Cool to 0°C A->B C Add EDC·HCl portion-wise B->C D Stir at RT for 12-16h C->D E Aqueous Work-up (HCl, NaHCO3, Brine) D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G H Dissolve Intermediate in DCM G->H Intermediate I Cool to 0°C H->I J Add TFA slowly I->J K Stir at RT for 2-4h J->K L Concentrate K->L M Basify with NaOH and Extract L->M N Dry and Concentrate to yield Final Product M->N

Caption: Detailed workflow for the synthesis.

Conclusion

This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers can confidently produce this valuable chemical intermediate for a wide range of applications in drug discovery and development. The use of readily available starting materials and well-established reaction conditions makes this protocol both cost-effective and practical for a typical laboratory setting.

References

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Safety Data Sheet for Boc-beta-Ala-OH. (n.d.). AAPPTec. Retrieved from [Link]

  • Safety Data Sheet: EDC-HCl. (n.d.). Carl Roth. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved from [Link]

  • TERT-BUTYLAMINE Safety Data Sheet. (n.d.). Chemstock. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • BOC Protection and Deprotection. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Safety Data Sheet for Boc-L-β-homoalanine. (n.d.). AAPPTec. Retrieved from [Link]

  • Safety Data Sheet EDC. (n.d.). G-Biosciences. Retrieved from [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Retrieved from [Link]

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 3-Amino-N-(tert-butyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical characterization of 3-Amino-N-(tert-butyl)propanamide (CAS No. 209467-48-1), a key building block in contemporary chemical and pharmaceutical research.[1] Given the surge in the development of novel propanamide derivatives for various biological applications, ensuring the identity, purity, and stability of such starting materials is paramount.[2] This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We present detailed protocols for structural elucidation using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, alongside robust methods for purity assessment via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a primary amine and a tert-butyl-substituted amide. This structure makes it a versatile synthon for creating more complex molecules in drug discovery and materials science. The primary amine allows for further functionalization, while the bulky tert-butyl group can impart specific steric and solubility properties.

A robust analytical strategy is not a single technique but an orthogonal approach where each method validates the others. The identity of the molecule is unequivocally confirmed by combining NMR for connectivity, MS for mass, and FTIR for functional group verification. Purity is then assessed using high-resolution separation techniques like HPLC and GC.

Physicochemical Properties Summary
PropertyValueSource
CAS Number 209467-48-1[3][4]
Molecular Formula C₇H₁₆N₂O[3]
Molecular Weight 144.22 g/mol [4]
Appearance White to Yellow Solid[4]
Storage 2-8°C, Sealed in dry conditions[3]
Integrated Analytical Workflow

The following workflow illustrates a logical progression for the complete characterization of this compound.

Analytical_Workflow cluster_0 Structural Elucidation (Identity & Confirmation) cluster_1 Purity & Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - Structural Backbone HPLC HPLC-UV/CAD - Purity Assay - Non-Volatile Impurities NMR->HPLC Proceed if Identity Confirmed MS Mass Spectrometry (LC-MS, GC-MS) - Molecular Weight - Fragmentation Pattern MS->HPLC Proceed if Identity Confirmed FTIR FTIR Spectroscopy - Functional Group ID (Amide, Amine) FTIR->HPLC Proceed if Identity Confirmed GC_MS GC-MS (with Derivatization) - Volatile Impurities - Residual Solvents HPLC->GC_MS Complementary Analysis Report Comprehensive Certificate of Analysis HPLC->Report Data Compilation GC_MS->Report Data Compilation Start Sample of This compound Start->NMR Identity Check Start->MS Identity Check Start->FTIR Identity Check Purity_Analysis_Decision Analyte This compound Impurity_Type What is the nature of the expected impurity? Analyte->Impurity_Type HPLC Use HPLC-CAD/ELSD Impurity_Type->HPLC Process-related, non-volatile, or degradation products GC Use GC-MS (with Derivatization) Impurity_Type->GC Residual solvents or volatile starting materials

Sources

Application Notes and Protocols for the Use of 3-Amino-N-(tert-butyl)propanamide in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidomimetic Toolkit with N-Alkylated β-Amino Acids

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of therapeutic peptides with enhanced stability, potency, and pharmacokinetic profiles. β-amino acids, in particular, are known to induce stable secondary structures and provide resistance to enzymatic degradation. 3-Amino-N-(tert-butyl)propanamide represents a unique building block in this class, featuring a β-amino acid scaffold with a sterically demanding N-tert-butyl amide group. This bulky substituent can be strategically employed to modulate peptide conformation, receptor binding, and membrane permeability.

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the critical considerations for its use, addressing the challenges posed by its structure and offering detailed, field-proven protocols for its application.

Core Principles and Mechanistic Considerations

The primary challenge in utilizing this compound in standard SPPS protocols arises from the significant steric hindrance presented by the tert-butyl group. This steric bulk can impede the approach of the activated carboxyl group of the incoming amino acid, leading to slow and incomplete coupling reactions. Therefore, careful selection of coupling reagents and optimization of reaction conditions are paramount for achieving high-yield synthesis.

Furthermore, while amide bonds are generally stable, N-alkylated peptide bonds can be susceptible to cleavage under the harsh acidic conditions of the final cleavage step from the resin.[1] The stability of the peptide bond formed by this compound must be considered, and the cleavage protocol may need to be optimized to prevent unwanted fragmentation.

Part 1: Preparation of Fmoc-Protected this compound

Prior to its use in SPPS, the primary amine of this compound must be protected with a base-labile protecting group, typically the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2] This ensures regioselective peptide bond formation at the carboxyl terminus of the growing peptide chain.

Protocol 1: Fmoc Protection of this compound

This protocol outlines a standard procedure for the N-terminal protection of the primary amine.

Materials:

ReagentSupplierGrade
This compoundCommercial Source≥95% Purity
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)Major SupplierReagent Grade
Sodium Bicarbonate (NaHCO₃)Standard Lab GradeACS Grade
1,4-DioxaneStandard Lab GradeAnhydrous
Deionized WaterIn-houseHigh Purity
Diethyl EtherStandard Lab GradeACS Grade
Ethyl AcetateStandard Lab GradeACS Grade
HexanesStandard Lab GradeACS Grade
Saturated Sodium Bicarbonate SolutionIn-housePrepared from solid
Brine (Saturated NaCl Solution)In-housePrepared from solid
Anhydrous Magnesium Sulfate (MgSO₄)Standard Lab GradeACS Grade

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 eq) portion-wise over 30 minutes at room temperature.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water and extract with diethyl ether to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Fmoc-protected amino acid.

Part 2: Solid-Phase Synthesis Protocol

This section details the step-by-step procedure for incorporating Fmoc-3-amino-N-(tert-butyl)propanamide into a peptide sequence on a solid support using a standard Fmoc/tBu strategy.[3]

Workflow for Incorporating the Hindered β-Amino Acid

SPPS_Workflow resin Resin Swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->fmoc_deprotection washing1 Washing (DMF, DCM) fmoc_deprotection->washing1 coupling Coupling of Fmoc-3-amino- N-(tert-butyl)propanamide (HATU/DIPEA in DMF) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 capping Capping (Optional) (Acetic Anhydride) washing2->capping Check for incomplete coupling next_cycle Continue to Next Amino Acid washing2->next_cycle capping->next_cycle next_cycle->fmoc_deprotection Repeat Cycle cleavage Final Cleavage (TFA Cocktail) next_cycle->cleavage End of Sequence

Caption: Workflow for the incorporation of the title compound in SPPS.

Protocol 2: Coupling of Fmoc-3-amino-N-(tert-butyl)propanamide

Materials and Reagents:

ReagentPurposeRecommended Concentration/Amount
Rink Amide ResinSolid Support0.1 - 0.5 mmol scale
Dichloromethane (DCM)Resin Swelling & Washing-
N,N-Dimethylformamide (DMF)Solvent & Washing-
PiperidineFmoc Deprotection20% (v/v) in DMF
Fmoc-3-amino-N-(tert-butyl)propanamideBuilding Block3-5 equivalents
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Coupling Reagent2.9 - 4.9 equivalents
N,N-Diisopropylethylamine (DIPEA)Base6-10 equivalents
Acetic Anhydride/Pyridine/DCMCapping Solution1:1:8 (v/v/v)

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain and repeat with a fresh portion of 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling:

    • In a separate vessel, pre-activate a solution of Fmoc-3-amino-N-(tert-butyl)propanamide (3-5 eq) and HATU (2.9-4.9 eq) in DMF for 1-2 minutes.[4]

    • Add DIPEA (6-10 eq) to the pre-activated solution.

    • Immediately add the activation mixture to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Expert Insight: Due to steric hindrance, a standard 1-hour coupling time may be insufficient. Consider microwave-assisted coupling for improved efficiency and reduced reaction times.[5]

  • Monitoring the Coupling: Perform a Kaiser test or other qualitative test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, a second coupling should be performed.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): If the coupling is incomplete after a second attempt, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride/pyridine/DCM (1:1:8) for 30 minutes. This prevents the formation of deletion sequences.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

Part 3: Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the acid-labile side-chain protecting groups. A standard cleavage cocktail containing trifluoroacetic acid (TFA) is used.[6]

Protocol 3: Cleavage from the Resin

Cleavage Cocktail (Reagent K):

ComponentPercentagePurpose
Trifluoroacetic Acid (TFA)82.5%Cleaves the peptide from the resin and removes protecting groups.
Water5%Proton source and scavenger.
Phenol5%Scavenger for carbocations.
Thioanisole5%Scavenger, particularly for protecting tryptophan residues.
1,2-Ethanedithiol (EDT)2.5%Scavenger, particularly for protecting cysteine and methionine residues.

Procedure:

  • Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage:

    • Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Trustworthiness Note: N-alkylated peptides can be labile to strong acid.[1] It is advisable to perform a small-scale trial cleavage and analyze the product for fragmentation before committing the entire batch.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation:

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

Part 4: Analysis and Purification

The crude peptide should be analyzed for purity and identity before purification.

Analytical Techniques
TechniquePurpose
Reverse-Phase HPLC (RP-HPLC) To determine the purity of the crude peptide and to purify the target peptide.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized peptide, verifying the correct sequence and incorporation of the modified amino acid.

Purification:

The crude peptide is typically purified by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The fractions containing the pure peptide are collected, pooled, and lyophilized.

Visualization of Key Chemical Structures

Chemical_Structures cluster_0 This compound cluster_1 Fmoc-Protected Building Block A A B B

Caption: Key chemical structures used in the synthesis.

Conclusion and Further Considerations

The incorporation of this compound into peptides is a viable strategy for creating novel peptidomimetics with potentially enhanced therapeutic properties. Success hinges on addressing the steric hindrance during the coupling step by employing potent coupling reagents and optimized conditions. Researchers should remain mindful of the potential for lability of the N-alkylated amide bond during the final acidolytic cleavage. The protocols provided herein offer a robust starting point for the synthesis of peptides containing this unique building block.

References

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227-232. Available at: [Link]

  • Albericio, F., & Barany, G. (1984). HMPA Resins for Solid-Phase Synthesis of Protected Peptide Fragments. International Journal of Peptide and Protein Research, 23(3), 342-349. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Lability of N-alkylated peptides towards TFA cleavage. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • Wikipedia. (2024). Solid-phase peptide synthesis. In Wikipedia. Retrieved from [Link]

  • Glen Research. (n.d.). A New Simplified 3'-Amino-Modifier CPG. Glen Report 14.12. Available at: [Link]

Sources

Application Note: Strategic Derivatization of the Primary Amino Group of 3-Amino-N-(tert-butyl)propanamide for Enhanced Analyte Characterization and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chemical modification of the primary amino group of 3-Amino-N-(tert-butyl)propanamide. As a key intermediate in pharmaceutical research and development, the strategic derivatization of this molecule is paramount for a variety of applications, including the enhancement of analytical detectability, modulation of physicochemical properties, and for use as a scaffold in the synthesis of more complex molecular entities. This document outlines detailed protocols for several common and robust derivatization strategies, including acylation, sulfonylation, and the installation of common amine protecting groups such as Boc and Fmoc. Each protocol is accompanied by an in-depth discussion of the reaction mechanism, experimental considerations, and methods for the characterization of the resulting derivatives.

Introduction: The Significance of Derivatizing this compound

This compound is a bifunctional molecule featuring a primary aliphatic amine and a secondary amide. The primary amino group is a key handle for chemical modification, offering a nucleophilic site for a wide array of chemical transformations. The derivatization of this primary amine is often a critical step in drug discovery and development for several reasons:

  • Improved Analytical Detection: Many derivatization techniques introduce chromophoric or fluorophoric moieties, significantly enhancing the detectability of the molecule in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2]

  • Modulation of Physicochemical Properties: Modification of the amino group can alter the solubility, lipophilicity, and other physicochemical properties of the parent molecule, which can be crucial for optimizing its pharmacokinetic and pharmacodynamic profile.

  • Enabling Further Synthetic Transformations: Protecting the primary amine is often a necessary step in a multi-step synthesis to prevent unwanted side reactions while other parts of the molecule are being modified.[3][4]

This application note serves as a practical guide for researchers, scientists, and drug development professionals, providing detailed, field-proven protocols for the derivatization of this compound.

Derivatization Strategies and Protocols

The following sections detail robust and reproducible protocols for the derivatization of the primary amino group of this compound. The choice of a specific method will depend on the desired downstream application.

Acylation: Formation of Amide Linkages

Acylation of the primary amine with acyl chlorides or anhydrides is a fundamental transformation that results in the formation of a stable amide bond.[5][6] This can be used to introduce a wide variety of functional groups to the molecule.

Protocol 2.1.1: Acetylation with Acetyl Chloride

This protocol describes the straightforward acetylation of this compound using acetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[7]

Materials:

  • This compound

  • Acetyl Chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-(tert-butylamino)-1-oxopropan-2-yl)acetamide.

  • Purify the product by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • The use of an anhydrous solvent is crucial as acetyl chloride is highly reactive towards water.

  • The addition of a base is necessary to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]

  • Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction.

Sulfonylation: Formation of Sulfonamides

Sulfonylation of the primary amine with a sulfonyl chloride in the presence of a base yields a stable sulfonamide.[8] This is a common method for introducing aryl or alkylsulfonyl groups.

Protocol 2.2.1: Reaction with Dansyl Chloride for Fluorescent Labeling

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent for derivatizing primary and secondary amines to produce highly fluorescent sulfonamide adducts, enabling sensitive detection in HPLC.[1][9][10]

Materials:

  • This compound

  • Dansyl Chloride

  • 100 mM Sodium Bicarbonate Buffer (pH 9.5-10.5)

  • Acetone or Acetonitrile

  • 10% Ammonium Hydroxide (for quenching)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a stock solution of this compound in the sodium bicarbonate buffer.

  • Prepare a fresh solution of dansyl chloride in acetone or acetonitrile.

  • In a microcentrifuge tube, mix the amine solution with an excess of the dansyl chloride solution.

  • Vortex the mixture and incubate in the dark at room temperature for 30-60 minutes.

  • Quench the reaction by adding a small volume of 10% ammonium hydroxide to react with the excess dansyl chloride.[1]

  • The sample is now ready for direct injection into the HPLC system.

Data Presentation: HPLC Parameters for Dansylated Derivative

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Fluorescence Detection Excitation: ~340 nm, Emission: ~525 nm
Amine Protection Strategies

Protecting the primary amino group is a common requirement in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are two of the most widely used amine protecting groups due to their differing deprotection conditions, allowing for orthogonal protection strategies.[3][4]

Protocol 2.3.1: N-Boc Protection with Di-tert-butyl Dicarbonate (Boc₂O)

The Boc group is stable to a wide range of reaction conditions but is easily removed with acid.[4][11][12]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate or Triethylamine

  • Tetrahydrofuran (THF) and Water (for biphasic conditions) or Dichloromethane (for anhydrous conditions)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (1:1).

  • Add sodium bicarbonate (2 equivalents) to the solution.

  • Add a solution of Boc₂O (1.1 equivalents) in THF.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product.

  • Purify by column chromatography if necessary.

Protocol 2.3.2: N-Fmoc Protection with Fmoc-Cl or Fmoc-OSu

The Fmoc group is stable to acidic conditions but is readily cleaved by mild bases, such as piperidine.[3][13]

Materials:

  • This compound

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate or Sodium carbonate

  • 1,4-Dioxane and Water

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the Fmoc-protected amine.

Visualization of Experimental Workflows

To aid in the conceptualization of the derivatization processes, the following diagrams illustrate the key steps in each protocol.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine in Anhydrous DCM B Add Base (TEA) & Cool to 0°C A->B Inert Atmosphere C Add Acetyl Chloride Dropwise B->C Controlled Addition D Stir at RT (Monitor by TLC/LC-MS) C->D Reaction Progression E Quench with NaHCO₃ (aq) D->E Reaction Completion F Extract with DCM E->F G Dry, Concentrate & Purify F->G

Caption: Workflow for the acylation of this compound.

Dansylation_Workflow cluster_prep Sample & Reagent Prep cluster_reaction Derivatization cluster_analysis Analysis P1 Prepare Amine Solution in Bicarbonate Buffer R1 Mix Amine and Dansyl Chloride P1->R1 P2 Prepare Dansyl Chloride Solution in Acetone P2->R1 R2 Incubate in Dark at Room Temp R1->R2 A1 Quench with Ammonium Hydroxide R2->A1 A2 Inject into HPLC-Fluorescence A1->A2

Caption: Workflow for dansylation and HPLC analysis.

Analytical Characterization of Derivatives

Thorough characterization of the derivatized product is essential to confirm the success of the reaction and to determine the purity of the compound. A combination of chromatographic and spectroscopic techniques should be employed.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction. The derivatized product will typically have a different Rf value compared to the starting amine.

  • High-Performance Liquid Chromatography (HPLC): When coupled with a suitable detector (UV-Vis for chromophoric derivatives, fluorescence for fluorophoric derivatives), HPLC is a powerful tool for assessing purity and quantifying the product.[14][15]

  • Gas Chromatography (GC): For volatile derivatives, GC can provide excellent separation and quantification. Derivatization is often employed to increase the volatility of polar amines for GC analysis.[16]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming the addition of the derivatizing group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous confirmation of the product's identity. Changes in the chemical shifts of the protons and carbons near the amino group are indicative of successful derivatization.

Conclusion

The derivatization of the primary amino group of this compound is a versatile and powerful tool in the arsenal of the synthetic and analytical chemist. The protocols detailed in this application note provide a solid foundation for the successful modification of this important building block. As with any chemical transformation, optimization of the reaction conditions for specific substrates and scales may be necessary. The principles and procedures outlined herein are designed to be broadly applicable and to serve as a valuable resource for researchers in the field of drug development and organic synthesis.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Fluorenylmethyloxycarbonyl protecting group. (2023, November 29). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 17, 2026, from [Link]

  • Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. (2001). Journal of Pharmacological and Toxicological Methods, 45(3), 247-253. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). Journal of Chemistry, 2013, 1-6. [Link]

  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. (2018). Journal of Chromatographic Science, 56(7), 603-609. [Link]

  • acylation of amines. (2013, February 13). Mastering Chemistry Help. Retrieved January 17, 2026, from [Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). In Books.
  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. (2009). Environmental Science & Technology, 43(13), 4931-4937. [Link]

  • Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. (2010). Amino Acids, 38(3), 747-751. [Link]

  • A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. (2020). ResearchGate. [Link]

  • How to purify p-amino tert butyl benzamide ? (2016). ResearchGate. [Link]

  • Chemical Properties of Propanamide, N-tert-butyl. (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

  • 3-amino-N-(tert-butyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. (2001). ResearchGate. [Link]

  • Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD... (n.d.). ResearchGate. [Link]

  • An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. (2015). Green Chemistry, 17(5), 2848-2851. [Link]

  • Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin. (2022).
  • N-tert-Butyl-3-mesitylpropanamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1307. [Link]

Sources

Troubleshooting & Optimization

Common impurities in 3-Amino-N-(tert-butyl)propanamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of β-Amino Amides

Focus Molecule: (R)-3-amino-N-(tert-butyl)-4-(2,4,5-trifluorophenyl)butanamide

Introduction: Welcome to the technical support center for the synthesis of β-amino amides. This guide is designed for researchers, scientists, and professionals in drug development. While the user initially inquired about 3-Amino-N-(tert-butyl)propanamide, this document focuses on a closely related and industrially significant analogue, (R)-3-amino-N-(tert-butyl)-4-(2,4,5-trifluorophenyl)butanamide , a key intermediate in the synthesis of the DPP-4 inhibitor, Sitagliptin. The principles and troubleshooting strategies discussed here are broadly applicable to the synthesis of other chiral β-amino amides.

This guide provides in-depth answers to frequently asked questions and solutions to common problems encountered during the synthesis, helping you to identify, control, and mitigate impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the target β-amino amide intermediate for Sitagliptin?

A1: The synthesis of this chiral β-amino amide is a critical step in the overall synthesis of Sitagliptin. The industrial routes have evolved to be highly efficient and stereoselective. A prevalent strategy involves the asymmetric hydrogenation of a prochiral enamine.

A common approach starts from 2,4,5-trifluorophenylacetic acid. This starting material undergoes a series of reactions, including condensation with a suitable amine and subsequent stereoselective reduction.[1]

Here is a generalized workflow:

Synthetic_Workflow A 2,4,5-Trifluorophenylacetic Acid B Prochiral Enamine Intermediate A->B Condensation C Asymmetric Hydrogenation B->C Chiral Catalyst (e.g., Rh-based) H2 D (R)-3-amino-N-(tert-butyl)-4- (2,4,5-trifluorophenyl)butanamide C->D

Caption: Generalized synthetic workflow for the target β-amino amide.

This process is valued for its high efficiency and excellent control over the stereochemistry, which is crucial for the final drug's efficacy.[2]

Q2: What are the primary categories of impurities I should be aware of in this synthesis?

A2: Impurities can arise from various sources throughout the synthetic process. They can be broadly classified into the following categories:

  • Process-Related Impurities: These include unreacted starting materials, residual reagents, and intermediates.

  • By-products: These are formed from side reactions occurring concurrently with the main reaction.

  • Stereoisomeric Impurities: The most critical impurities in this synthesis are the undesired stereoisomers, particularly the (S)-enantiomer and diastereomers.

  • Degradation Products: These can form during the reaction, work-up, or storage of the product.[][4]

A thorough understanding of the reaction mechanism and the stability of the intermediates and final product is essential for controlling these impurities.

Troubleshooting Guide: Common Impurities and Mitigation Strategies

Problem 1: My final product is contaminated with the undesired (S)-enantiomer.
  • Root Cause Analysis: The presence of the (S)-enantiomer indicates incomplete stereoselectivity during the asymmetric hydrogenation step. This can be caused by several factors:

    • Catalyst Inactivity or Degradation: The chiral catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvent.

    • Suboptimal Reaction Conditions: Hydrogen pressure, temperature, and reaction time can all influence the enantioselectivity of the reaction.

    • Incorrect Catalyst Choice: The chosen chiral ligand may not be optimal for this specific substrate.

  • Mitigation and Troubleshooting Steps:

    • Catalyst Handling: Ensure the chiral catalyst is handled under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity catalyst.

    • Reaction Condition Optimization: Systematically vary the hydrogen pressure, temperature, and reaction time to find the optimal conditions for high enantiomeric excess (ee).

    • Solvent and Substrate Purity: Use anhydrous solvents and ensure the starting enamine is of high purity, as impurities can poison the catalyst.

    • Chiral Resolution: If a racemic or near-racemic mixture is obtained, chiral resolution using a resolving agent like tartaric acid can be employed to isolate the desired (R)-enantiomer.[5]

  • Analytical Protocol: Chiral HPLC

    • Column: A chiral stationary phase column is required.

    • Mobile Phase: Typically a mixture of hexane/isopropanol or a similar non-polar/polar solvent system.

    • Detection: UV detection is commonly used.

The goal is to achieve baseline separation of the (R) and (S) enantiomers to accurately determine the enantiomeric excess.[6]

Problem 2: I am observing significant amounts of unreacted starting materials and intermediates.
  • Root Cause Analysis: Incomplete conversion is often due to:

    • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.

    • Stoichiometry Issues: Incorrect molar ratios of reactants can lead to unreacted starting materials.

    • Catalyst Deactivation: As mentioned previously, catalyst poisoning can halt the reaction prematurely.

  • Mitigation and Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

    • Optimize Reaction Conditions: Increase the reaction time or temperature as appropriate. Be mindful that harsh conditions can lead to side reactions.

    • Verify Stoichiometry: Accurately measure all reactants and reagents.

    • Purification: Unreacted starting materials and intermediates can often be removed through standard purification techniques like column chromatography or recrystallization.

Problem 3: My product contains by-products from side reactions, such as dehydration or over-reduction.
  • Root Cause Analysis:

    • Dehydration Impurities: The formation of unsaturated impurities can occur, especially under acidic or basic conditions at elevated temperatures.[4][7]

    • Over-reduction: In some hydrogenation reactions, other functional groups can be reduced if the catalyst is not selective enough or if the reaction conditions are too harsh.

  • Mitigation and Troubleshooting Steps:

    • Control of pH and Temperature: Carefully control the pH and temperature during the reaction and work-up to minimize degradation.

    • Selective Catalysts: Use a catalyst known for its selectivity for the desired transformation.

    • Careful Work-up: Quench the reaction carefully and avoid prolonged exposure to harsh conditions during extraction and purification.

  • Impurity Profile Summary:

Impurity TypeCommon ExamplesPotential CauseMitigation Strategy
Stereoisomeric (S)-enantiomer, diastereomersPoor stereocontrol in asymmetric synthesisOptimize chiral catalyst and reaction conditions; chiral resolution
Process-Related Unreacted starting materials, intermediatesIncomplete reactionMonitor reaction; optimize time and temperature
By-products Dehydration products, over-reduced speciesHarsh reaction conditions (pH, temp)Use milder conditions; selective catalysts
Degradation Hydrolysis of amideExposure to strong acid/baseNeutralize work-up; proper storage

Advanced Topic: The Role of the tert-Butyl Group

Q3: Why is the N-(tert-butyl) group used in this molecule, and can it cause any specific side reactions?

A3: The N-(tert-butyl) group serves several important functions:

  • Steric Hindrance: The bulky tert-butyl group can influence the conformation of the molecule, which can be beneficial in directing the stereochemical outcome of certain reactions.[8]

  • Modulation of Physicochemical Properties: It increases the lipophilicity of the molecule, which can affect its solubility and other properties.

  • Potential for Side Reactions: While generally stable, the tert-butyl group can be susceptible to cleavage under strongly acidic conditions, leading to the formation of isobutylene and the corresponding primary amide. This is a known side reaction in peptide synthesis involving tert-butyl protecting groups.[9]

Side_Reaction A N-(tert-butyl)propanamide B Primary Amide + Isobutylene A->B Strong Acid (e.g., TFA) Heat

Caption: Potential acid-catalyzed cleavage of the N-tert-butyl group.

To avoid this, it is crucial to use milder acidic conditions when necessary and to control the temperature.

References

  • Synthesis of Sitagliptin Chiral Intermediate and Asymmetric Synthesis Method Thereof. CN105017099A.
  • Sitagliptin Impurity Synthesis Method. CN105085531A.
  • Synthesis Method of Sitagliptin Impurities. CN105130999A.
  • Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives. PubMed. [Link]

  • Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed. [Link]

  • Sitagliptin Chiral Intermediate and Asymmetric Synthesis Method Thereof. CN105017099A.
  • Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega. [Link]

  • Chiral Resolution Method of Sitagliptin Intermediate. CN102363599A.
  • Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic Letters. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions for 3-Amino-N-(tert-butyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for optimizing the synthesis of amide bonds involving 3-Amino-N-(tert-butyl)propanamide. This guide is designed for researchers, medicinal chemists, and process development scientists. We aim to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your coupling reactions effectively. The formation of an amide bond is a fundamental transformation, yet its success is highly dependent on the careful selection of reagents and reaction conditions.[1]

The structure of this compound presents a primary amine, which is generally reactive. However, the overall molecular properties and the specific nature of the carboxylic acid partner can influence reaction outcomes. This guide addresses common challenges and provides robust solutions.

Section 1: Core Concepts & Reagent Selection

This section addresses the most critical decision in setting up your reaction: the choice of coupling reagent. The efficacy of a reagent is measured by yield, reaction speed, and the suppression of side reactions.[2]

Q1: What are the primary classes of coupling reagents, and how do I choose the most suitable one for my reaction?

A1: The choice of a coupling reagent is crucial for success.[3] There are three main classes, each with distinct mechanisms, advantages, and disadvantages: Carbodiimides, Phosphonium Salts, and Uronium/Aminium Salts.

  • Carbodiimide Reagents (e.g., EDC, DCC, DIC): These are classic dehydrating agents that activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5]

    • EDC (EDAC): Water-soluble, making it ideal for reactions in aqueous or polar organic solvents. The urea byproduct is also water-soluble and easily removed with an aqueous workup.[3][6][7] This is often the reagent of choice for bioconjugation.[3]

    • DCC: Inexpensive and effective, but forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents.[8][9] While this insolubility facilitates removal by filtration in solution-phase synthesis, it makes DCC unsuitable for solid-phase peptide synthesis (SPPS).[3]

    • DIC: A liquid alternative to DCC, its corresponding urea byproduct is more soluble in common organic solvents, making it more suitable for a wider range of applications, including SPPS.[3][8]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents are highly efficient and lead to fast reaction times with minimal side reactions when used correctly.[2][8] They operate by forming highly reactive activated esters (e.g., HOBt or HOAt esters).

    • HATU: One of the most powerful coupling reagents, often used for sterically hindered amino acids or "difficult" couplings.[2][9] Its reactivity stems from the formation of an OAt ester, which benefits from anchimeric assistance from the pyridine nitrogen.

    • HBTU/HCTU: Very effective and commonly used reagents that are slightly less potent than HATU but offer a good balance of reactivity and cost.[2]

    • Key Consideration: A significant drawback of uronium salts is the potential for a side reaction where the reagent guanidinylates the free amine, terminating the reaction chain.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also highly efficient and are known for producing very "clean" reactions. They activate carboxylic acids to form acyloxyphosphonium intermediates.

    • PyBOP: A strong coupling reagent with high reactivity.[8] An advantage over uronium salts is that it does not cause guanidinylation. This makes it possible to use the reagent in excess to drive slow reactions to completion.

    • PyAOP: Similar to PyBOP but based on HOAt, making it even more reactive and effective for challenging couplings.[9]

The general mechanism for carbodiimide-mediated coupling involves the activation of a carboxylic acid. This process can be significantly improved with additives.

G cluster_0 Without Additive cluster_1 With Additive (e.g., HOBt) RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea (Highly Reactive Intermediate) RCOOH->OAI + Carbodiimide Carbo Carbodiimide (R'-N=C=N-R') Amide Desired Amide OAI->Amide + Amine NAU N-Acylurea (Side Product) OAI->NAU Rearrangement Amine Amine (R''-NH2) RCOOH_2 Carboxylic Acid (R-COOH) OAI_2 O-Acylisourea RCOOH_2->OAI_2 + Carbodiimide Carbo_2 Carbodiimide (R'-N=C=N-R') ActiveEster Active Ester (OBt) (More Stable Intermediate) OAI_2->ActiveEster + HOBt HOBt Additive (HOBt) Amide_2 Desired Amide ActiveEster->Amide_2 + Amine Amine_2 Amine (R''-NH2)

Caption: Carbodiimide coupling mechanism.

Data Summary: Comparison of Coupling Reagent Classes
Reagent ClassExamplesRelative ReactivityCommon ByproductsKey AdvantagesKey Disadvantages
Carbodiimides EDC, DCC, DICModerateSubstituted UreasCost-effective, simple to use.[8] EDC allows for easy byproduct removal via aqueous workup.[3]Risk of N-acylurea side reaction[3][4], potential for racemization.[3]
Uronium/Aminium HATU, HBTU, HCTUVery HighHOBt/HOAt-relatedFast reactions, high yields, effective for hindered couplings.[2]Can cause guanidinylation of the amine, more expensive.
Phosphonium PyBOP, PyAOPHigh to Very HighPhosphine oxides"Clean" reactions, no guanidinylation, can be used in excess.More expensive than carbodiimides.

Section 2: Troubleshooting Common Experimental Issues

Even with the right reagents, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.

Q2: My reaction yield is low. What are the likely causes and how can I improve it?

A2: Low yield is a frequent issue that can often be traced back to a few key factors.

  • Incomplete Reaction: The coupling may be too slow due to steric hindrance or low reactivity of one of the coupling partners.

    • Solution 1: Switch to a more powerful coupling reagent. If you are using EDC/HOBt, consider upgrading to HATU or PyAOP, which are known to be more effective for difficult couplings.[2]

    • Solution 2: Increase reaction time or temperature. While higher temperatures can sometimes promote side reactions, they can also drive a sluggish reaction to completion. Monitor the reaction by TLC or LC-MS to find the optimal time. Microwave-assisted synthesis can also accelerate the process.[10]

  • Reagent Degradation: Coupling reagents, especially carbodiimides and uronium salts, can be sensitive to moisture.

    • Solution: Use fresh, high-quality reagents and ensure anhydrous conditions. Store reagents in a desiccator and use dry solvents.

  • Product Aggregation: In some cases, the peptide product may aggregate and precipitate out of solution, stalling the reaction.[11]

    • Solution: Change the solvent. N-Methyl-2-pyrrolidone (NMP) has better solvating properties than Dimethylformamide (DMF) and can sometimes prevent aggregation.[11]

Q3: I'm observing significant side products in my analysis. What are they and how can I prevent them?

A3: Side product formation is a direct challenge to achieving high purity. Two common culprits are N-acylurea formation and guanidinylation.

  • N-Acylurea Formation: This is a classic side reaction of carbodiimides.[3] The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive and consumes your starting material.[4][5]

    • Prevention 1: Use an additive. Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure intercept the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive toward the amine.[3][4] This is a standard and highly recommended practice.

    • Prevention 2: Control the temperature. This side reaction is often accelerated at higher temperatures. Running carbodiimide couplings at 0 °C is a common strategy to minimize it.[3]

  • Guanidinylation: This side reaction is specific to uronium/aminium reagents (HATU, HBTU). The reagent can react directly with the primary amine of your this compound, forming a stable guanidinium group and terminating the desired reaction.

    • Prevention 1: Use a phosphonium reagent. Reagents like PyBOP or PyAOP do not have this side reaction and are an excellent alternative if guanidinylation is a problem.

    • Prevention 2: Control stoichiometry. Avoid using a large excess of the uronium reagent. Pre-activating the carboxylic acid for a few minutes before adding the amine can also help consume the coupling reagent before it has a chance to react with the amine.[12]

Q4: What is the role of additives like HOBt or OxymaPure, and are they always necessary?

A4: Additives are crucial companions for carbodiimide-mediated couplings. Their primary role is to act as a "relay" for the activated carboxylic acid. They react with the unstable O-acylisourea intermediate to form a more stable active ester.[3][4] This has two major benefits:

  • Suppresses Side Reactions: It prevents the rearrangement to the undesired N-acylurea.[3]

  • Increases Efficiency: The resulting active ester is highly efficient at acylating the amine, leading to higher yields and faster reactions.[3]

While not strictly necessary for all couplings, using an additive like HOBt or its safer, non-explosive alternative OxymaPure is strongly recommended for almost all carbodiimide reactions to ensure high yield and purity.[3]

Q5: How do the choices of base and solvent impact the reaction?

A5: The base and solvent create the environment in which the reaction occurs and are critical for success.

  • Base:

    • Carbodiimides: If your amine starting material is a salt (e.g., a hydrochloride), you will need one equivalent of a non-nucleophilic tertiary base like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) to neutralize it.[3] Otherwise, no additional base is typically required.[3]

    • Uronium and Phosphonium Salts: These reagents require the presence of a base (typically 2 equivalents of DIPEA or NMM) to deprotonate the carboxylic acid, allowing it to attack the coupling reagent and initiate the activation process.[1][3]

  • Solvent:

    • The most common solvents are polar aprotic solvents like DMF and NMP , as they are excellent at dissolving the reagents and growing peptide chains.[3][11]

    • Dichloromethane (DCM) can also be used, particularly with carbodiimides, and may help minimize certain side reactions.[3][5]

    • For EDC -mediated couplings, the water solubility of the reagent allows for reactions in aqueous buffers, which is essential for protein modification.[6]

Section 3: Experimental Protocols & Workflows

Here we provide standardized, step-by-step protocols for performing the coupling reaction.

Protocol 1: General Procedure for Amide Coupling using EDC and HOBt
  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF (or DCM).

  • Activation: Add HOBt (1.1 eq.) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.

  • Carbodiimide Addition: Add EDC·HCl (1.1 eq.) to the cooled solution. Stir the reaction at 0 °C for 30 minutes. You should see a clear solution as the active ester forms.

  • Amine Addition: In a separate vial, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF. If it is a salt, add DIPEA (1.0 eq.). Add this solution dropwise to the reaction flask at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting materials.

  • Workup: Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Workflow

This decision tree can guide your optimization strategy when a reaction fails.

G Start Reaction Outcome Unsatisfactory (Low Yield / Low Purity) Check_SM Starting Materials Consumed? Start->Check_SM Low_Purity Major Side Products Observed? Check_SM->Low_Purity Yes Incomplete_Reaction Diagnosis: Incomplete Reaction Check_SM->Incomplete_Reaction No N_Acylurea Diagnosis: N-Acylurea Formation Low_Purity->N_Acylurea Yes (Using Carbodiimide) Guanidinylation Diagnosis: Guanidinylation Low_Purity->Guanidinylation Yes (Using Uronium Salt) Purification_Issue Diagnosis: Purification Difficulty Low_Purity->Purification_Issue No (Complex Mixture) Action_Reagent Action: Use Stronger Reagent (e.g., HATU, PyAOP) Incomplete_Reaction->Action_Reagent Action_Conditions Action: Increase Time / Temp (Use Microwave) Incomplete_Reaction->Action_Conditions Action_Additive Action: Add HOBt / OxymaPure Lower Temperature to 0 °C N_Acylurea->Action_Additive Action_Phosphonium Action: Switch to Phosphonium Reagent (e.g., PyBOP) Guanidinylation->Action_Phosphonium Action_Purify Action: Optimize Chromatography Consider Recrystallization or SPE Purification_Issue->Action_Purify

Caption: A logical troubleshooting workflow.

Section 4: Purification Strategies

Q6: What is the most effective way to purify my final amide product?

A6: The purification strategy depends on the scale of your reaction and the nature of the impurities.

  • Aqueous Workup: As described in the protocol, an acidic and basic wash is highly effective for removing unreacted starting materials and byproducts. This is particularly useful for EDC couplings, where the urea byproduct is water-soluble.[7]

  • Flash Column Chromatography: This is the most common method for purifying organic compounds.[13] The polarity of amides can sometimes lead to tailing on silica gel; adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can sometimes improve peak shape for basic compounds.[14]

  • Recrystallization: If your product is a solid, recrystallization can be an excellent and scalable method for achieving high purity.[14] Common solvents to try include ethyl acetate/hexanes, acetone, or acetonitrile.[14]

  • Solid-Phase Extraction (SPE): For rapid purification or removal of specific impurities, SPE cartridges can be very effective. For example, a strong cation exchange (SCX) cartridge can be used to capture your basic amine product, allowing neutral and acidic impurities to be washed away. The product is then eluted with a basic solution (e.g., ammonia in methanol).[13]

References

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved from [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim. Retrieved from [Link]

  • Carbodiimide. (n.d.). In Wikipedia. Retrieved from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved from [Link]

  • Purification of amide compound. (n.d.). Google Patents.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript. Retrieved from [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit. Retrieved from [Link]

  • What do you do when your peptide synthesis fails? (2023, February 7). Biotage. Retrieved from [Link]

Sources

Technical Support Center: Acylation of 3-Amino-N-(tert-butyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the side reactions encountered during the acylation of 3-Amino-N-(tert-butyl)propanamide with acyl chlorides. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic routes and ensure the integrity of your products.

Introduction: The Chemistry at Play

The acylation of this compound is a fundamental transformation that involves the reaction of its primary amine with an acyl chloride. This reaction proceeds via a nucleophilic addition-elimination mechanism[1][2][3]. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the desired N-acyl product and hydrochloric acid[4][5][6].

While this reaction is generally robust, the presence of a bulky tert-butyl group and the secondary amide functionality in this compound can introduce complexities, leading to undesired side reactions. Understanding these potential pitfalls is crucial for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and gives a low yield of the desired product. What are the likely causes?

A1: A slow reaction rate and low yield are often attributed to the significant steric hindrance posed by the tert-butyl group on the this compound[7][8]. This bulkiness can impede the approach of the primary amine to the acyl chloride's carbonyl carbon. Additionally, inadequate reaction conditions, such as low temperature or insufficient base, can also contribute to poor reactivity.

Q2: I am observing a significant amount of a higher molecular weight byproduct. What could it be?

A2: A common byproduct in the acylation of primary amines is the diacylated product[9]. This occurs when the initially formed secondary amide is further acylated. While the lone pair on the nitrogen of the newly formed amide is less nucleophilic due to resonance with the carbonyl group, under forcing conditions (e.g., high temperature, excess acyl chloride), this secondary reaction can become significant.

Q3: My acyl chloride seems to be consumed, but I'm not getting the expected product. What is happening?

A3: Acyl chlorides are highly reactive and susceptible to hydrolysis, especially in the presence of moisture[10]. If your solvent or reagents are not scrupulously dry, the acyl chloride will react with water to form the corresponding carboxylic acid, which is unreactive under these conditions. This will consume your starting material without forming the desired amide.

Q4: Can the existing amide group in this compound interfere with the reaction?

A4: The amide nitrogen in this compound is significantly less nucleophilic than the primary amine due to resonance delocalization of its lone pair with the adjacent carbonyl group[11][12]. Therefore, direct N-acylation at this position is highly unlikely under standard conditions. O-acylation of the amide oxygen is also a possibility but is generally less favorable than N-acylation of the primary amine[13].

Troubleshooting Guide

This section provides a more detailed breakdown of common issues and their solutions.

Issue 1: Low Conversion and Incomplete Reaction

Symptoms:

  • Significant amount of unreacted this compound remaining after the reaction.

  • Low isolated yield of the desired product.

Root Causes & Solutions:

Cause Explanation Recommended Action
Steric Hindrance The tert-butyl group physically blocks the primary amine, slowing down the nucleophilic attack on the acyl chloride[7][8][14].- Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) to provide more kinetic energy to overcome the activation barrier[15].- Prolong the reaction time.- Consider using a less sterically hindered acylating agent if the synthesis allows.
Insufficient Base The reaction generates HCl, which protonates the starting amine, rendering it non-nucleophilic. A base is required to neutralize the HCl[9].- Use at least one equivalent of a non-nucleophilic organic base like triethylamine or pyridine. Using a slight excess (1.1-1.2 equivalents) can be beneficial[10].- Ensure the base is added concurrently with or prior to the acyl chloride.
Poor Acyl Chloride Reactivity A sterically hindered or electronically deactivated acyl chloride will react more slowly.- If possible, switch to a more reactive acylating agent, such as an acid anhydride, although this may require different reaction conditions.
Issue 2: Formation of Diacylated Byproduct

Symptoms:

  • Presence of a peak in the crude NMR or LC-MS corresponding to the mass of the desired product plus an additional acyl group.

Root Causes & Solutions:

Cause Explanation Recommended Action
Excess Acyl Chloride Using a large excess of the acylating agent can drive the reaction towards diacylation of the primary amine.- Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acyl chloride.
Elevated Temperature Higher temperatures can provide sufficient energy for the less nucleophilic secondary amide to react with the acyl chloride.- Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor for completion over a longer period.
Concentrated Conditions High concentrations of reactants can increase the likelihood of the second acylation step.- Perform the reaction at a lower concentration.
Issue 3: Hydrolysis of Acyl Chloride

Symptoms:

  • Formation of a carboxylic acid byproduct, detectable by LC-MS or by an acidic workup.

  • Consumption of acyl chloride without the formation of the desired amide.

Root Causes & Solutions:

Cause Explanation Recommended Action
Presence of Water Acyl chlorides react rapidly with water.- Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.- Handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., nitrogen or argon).

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction and the two primary side reactions.

Acylation_Reactions Reactants This compound + Acyl Chloride (R-COCl) DesiredProduct Desired N-Acyl Product Reactants->DesiredProduct Desired Pathway (Base, Anhydrous Conditions) Hydrolysis Carboxylic Acid (from Acyl Chloride Hydrolysis) Reactants->Hydrolysis Side Reaction 2 (Presence of H₂O) Diacylated Diacylated Byproduct DesiredProduct->Diacylated Side Reaction 1 (Excess R-COCl, High Temp) Troubleshooting_Workflow Start Reaction Issue Encountered Check_Conversion Low Conversion? Start->Check_Conversion Check_Byproducts Byproducts Observed? Check_Conversion->Check_Byproducts No Steric_Hindrance Potential Cause: Steric Hindrance/ Insufficient Base Check_Conversion->Steric_Hindrance Yes Identify_Byproduct Identify Byproduct (NMR, LC-MS) Check_Byproducts->Identify_Byproduct Yes End Optimized Reaction Check_Byproducts->End No Action_Increase_Temp Action: - Increase Temperature/Time - Check Base Stoichiometry Steric_Hindrance->Action_Increase_Temp Action_Increase_Temp->End Is_Diacylated Diacylated Product? Identify_Byproduct->Is_Diacylated Is_Hydrolysis Carboxylic Acid? Is_Diacylated->Is_Hydrolysis No Diacylation_Cause Cause: Excess Acyl Chloride/ High Temperature Is_Diacylated->Diacylation_Cause Yes Hydrolysis_Cause Cause: Water Contamination Is_Hydrolysis->Hydrolysis_Cause Yes Is_Hydrolysis->End No/Other Action_Diacylation Action: - Use Stoichiometric Acyl Chloride - Lower Reaction Temp - Slow Addition Diacylation_Cause->Action_Diacylation Action_Diacylation->End Action_Hydrolysis Action: - Use Anhydrous Solvents - Dry Glassware - Inert Atmosphere Hydrolysis_Cause->Action_Hydrolysis Action_Hydrolysis->End

Sources

Troubleshooting Low Yields in N-tert-butyl Amide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-tert-butyl amide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of these sterically hindered yet pharmaceutically important motifs. The bulky nature of the tert-butyl group, while often crucial for modulating a molecule's physicochemical properties, presents a significant steric barrier to amide bond formation.[1][2]

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments.

Troubleshooting Guide: Addressing Low Reaction Yields

Low yields in the synthesis of N-tert-butyl amides are a common frustration.[3] The root cause often lies in the substantial steric hindrance presented by the tert-butyl group, which impedes the nucleophilic attack of the tert-butylamine on the activated carboxylic acid.[1][2] Below, we dissect common problems and provide actionable solutions.

Q1: My standard coupling reaction with EDC/HOBt is giving me less than 20% yield. What is going wrong and how can I fix it?

This is a classic issue. While carbodiimides like EDC (or DCC/DIC) are workhorses for amide synthesis, their reactivity is often insufficient to overcome the high activation energy barrier imposed by the bulky tert-butylamine.[4] The intermediate O-acylisourea, even with an additive like HOBt, may not be reactive enough for an efficient reaction with a hindered amine.

Causality & Solution Pathway:

  • Insufficient Carboxylic Acid Activation: The primary issue is the inadequate reactivity of the activated species.

    • Solution: Switch to a more potent activating reagent. Uronium/aminium or phosphonium salt-based reagents are designed for difficult couplings.[5][6][7] Reagents like HATU , HBTU , or PyBOP generate highly reactive OBt or OAt esters, which are more susceptible to nucleophilic attack by hindered amines.[4][6] HATU is often considered one of the most effective due to the anchimeric assistance provided by the pyridine nitrogen in its corresponding OAt ester.[6]

  • Side Reactions: Inefficient coupling can lead to side reactions, such as the formation of N-acylurea from the carbodiimide intermediate, which consumes your starting material.[8]

    • Solution: By using a more efficient coupling reagent as mentioned above, the desired reaction pathway is kinetically favored, minimizing the opportunity for side reactions to occur.

Experimental Protocol: Switching to a HATU-Mediated Coupling

  • In a dry flask under an inert atmosphere (N₂ or Argon), dissolve your carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or 2-MeTHF).[9][10]

  • Add HATU (1.1-1.5 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Stir the mixture for 5-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add tert-butylamine (1.2-1.5 eq) to the solution.

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.[3]

  • Perform an aqueous workup to remove the water-soluble byproducts and purify the product via column chromatography.

Q2: I've switched to HATU, and my yield has improved, but it's still only around 50-60%. What other parameters can I optimize?

Even with a powerful coupling reagent, several other factors can be bottlenecks. Let's systematically address them.

Troubleshooting & Optimization Parameters:

ParameterPotential Issue & RationaleRecommended Optimization Strategy
Reaction Time & Temperature The reaction may not have reached completion due to the high steric barrier. While many standard amide couplings are complete within hours at room temperature, hindered couplings often require more forcing conditions.Increase the reaction time, potentially to 12-24 hours.[4] If the reaction is still sluggish, cautiously increasing the temperature to 40-50 °C can help overcome the activation energy barrier. Monitor carefully for potential side reactions or decomposition.
Solvent Choice Poor solubility of reactants or intermediates can lead to a heterogeneous reaction mixture and reduced reaction rates.[11] DMF is a common choice, but alternatives can sometimes offer superior solvating properties for specific substrates.[9][10]Ensure all reagents are fully dissolved. If solubility is an issue in DMF or DCM, consider solvents like NMP or 2-MeTHF.[4][9][10] For particularly problematic cases, co-solvents might be beneficial.[11]
Reagent Purity & Stoichiometry Impurities in starting materials, particularly water in the solvent or amine, can hydrolyze the activated ester. Using an insufficient excess of the amine or coupling reagent may lead to incomplete conversion.Use anhydrous solvents and ensure reagents are dry. Consider using a slight excess of the tert-butylamine (1.2-1.5 eq) and the coupling reagent (1.1-1.5 eq) to drive the reaction to completion.[4]
Order of Addition Adding the amine before the carboxylic acid is fully activated can allow the amine to react directly with the coupling reagent, forming a guanidinium byproduct and reducing the amount of available amine for the desired reaction.Always pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the tert-butylamine.[4]
Q3: My carboxylic acid is also sterically hindered. Now what? I am seeing almost no product formation.

This is a "worst-case scenario" for amide coupling: a sterically hindered acid reacting with a sterically hindered amine. The cumulative steric clash makes standard activation methods highly inefficient.

Advanced Strategies for Doubly Hindered Couplings:

  • Acyl Halide Formation: Converting the carboxylic acid to a more reactive acyl chloride or fluoride can be a highly effective strategy.[4][12] Acyl fluorides, in particular, are known to be effective for coupling sterically hindered amino acids.[8]

    • Workflow:

      • Convert the carboxylic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride.[12]

      • Alternatively, use a fluorinating agent like TFFH to form the acyl fluoride.[4]

      • Carefully add the isolated acyl halide to a solution of tert-butylamine and a non-nucleophilic base.

  • The Ritter Reaction: For certain substrates, the Ritter reaction provides an alternative synthetic route that avoids direct amide coupling. This reaction involves the addition of a nitrile to a carbocation generated from a tertiary alcohol (like tert-butanol) or acetate in the presence of a strong acid.[13][14][15]

    • Applicability: This is most suitable when your target molecule can be retrosynthetically disconnected to a nitrile and a source of a tert-butyl carbocation.

Frequently Asked Questions (FAQs)

Q: What is the best coupling reagent for N-tert-butyl amide synthesis?

A: There is no single "best" reagent, as the optimal choice depends on the steric and electronic properties of the carboxylic acid. However, for the challenging coupling with tert-butylamine, uronium/aminium salt-based reagents are generally superior to carbodiimides.[6][7]

  • High Reactivity: HATU and its analogue HCTU are considered among the most efficient because they form highly reactive activated esters.[4][6]

  • Good Alternative: PyBOP and HBTU are also very effective and are often a significant improvement over carbodiimides.[4][5]

  • Safety Profile: COMU offers reactivity comparable to HATU but has an improved safety profile as it does not contain the potentially explosive HOBt/HOAt moiety.[4][8]

Q: Can I use a different synthetic route if direct amidation fails?

A: Yes. If direct coupling of the carboxylic acid and tert-butylamine is proving intractable, consider alternative disconnections.

  • Ritter Reaction: As mentioned previously, reacting a nitrile with tert-butyl acetate or tert-butanol under acidic conditions can yield the desired N-tert-butyl amide.[13][15] This method is particularly useful for synthesizing N-tert-butyl amides from aromatic and aliphatic nitriles.[13]

  • Grignard Reagents with Isocyanates: A robust method for forming highly hindered amides involves the coupling of a Grignard reagent with an isocyanate.[16] If your synthetic plan allows for the preparation of an appropriate Grignard reagent and tert-butyl isocyanate, this can be a powerful strategy.[16]

Q: How do I monitor the progress of my reaction effectively?

A: Thin Layer Chromatography (TLC) is a quick and effective method.[3] Stain with potassium permanganate or use a UV lamp if your compounds are UV-active. For more quantitative analysis and to identify potential side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[12]

Visualizing the Troubleshooting Process

To aid in your decision-making, the following workflow outlines a logical progression for troubleshooting low yields in N-tert-butyl amide synthesis.

Troubleshooting_Workflow Start Low Yield (<50%) in N-tert-butyl Amide Synthesis Coupling_Reagent Q: What coupling reagent are you using? Start->Coupling_Reagent Carbodiimide EDC, DCC, DIC Coupling_Reagent->Carbodiimide Uronium HATU, HBTU, PyBOP Coupling_Reagent->Uronium Switch_Reagent Action: Switch to a more potent uronium/aminium reagent (e.g., HATU, COMU). Carbodiimide->Switch_Reagent Optimize_Conditions Q: Are reaction conditions optimized? Uronium->Optimize_Conditions Switch_Reagent->Optimize_Conditions Yes_Optimized Yes Optimize_Conditions->Yes_Optimized No_Optimized No Optimize_Conditions->No_Optimized Check_Substrate Q: Is the carboxylic acid also sterically hindered? Yes_Optimized->Check_Substrate Optimization_Actions Action: Systematically optimize: - Increase reaction time/temp - Check solvent/solubility - Verify reagent stoichiometry - Confirm order of addition No_Optimized->Optimization_Actions Optimization_Actions->Check_Substrate Yes_Hindered Yes Check_Substrate->Yes_Hindered No_Hindered No Check_Substrate->No_Hindered Advanced_Methods Action: Employ advanced methods: - Convert acid to acyl halide - Consider Ritter Reaction - Explore Grignard/Isocyanate route Yes_Hindered->Advanced_Methods Success Yield Improved No_Hindered->Success Advanced_Methods->Success

Fig 1. Decision workflow for troubleshooting low yields.
References
  • BenchChem. (n.d.). Common pitfalls to avoid in N-tert-butyl-2-acetamidobenzamide experiments.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44, 1453-1455.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Role of Carbodiimide Coupling Agents.
  • Yang, et al. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate.
  • PubMed. (n.d.). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • SciSpace. (2014). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free.
  • ResearchGate. (n.d.). Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines.
  • BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • ACS Publications. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity.
  • Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide.
  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Google Patents. (n.d.). Technique for synthesizing tert-butylamine.
  • BenchChem. (n.d.). overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?.
  • Green Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions.

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Preventing dimer formation in 3-Amino-N-(tert-butyl)propanamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-N-(tert-butyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reagent, with a specific focus on preventing the common side reaction of dimer formation. Our goal is to provide you with the expertise and practical guidance necessary to ensure the success and integrity of your experiments.

Introduction: The Challenge of Dimerization

This compound is a bifunctional molecule containing both a primary amine and a carboxylic acid (in its amide form). This structure makes it susceptible to self-condensation, where the amino group of one molecule nucleophilically attacks the activated carboxyl group of another, leading to the formation of a stable dimeric impurity. This side reaction can significantly reduce the yield of the desired product and complicate purification processes. Understanding the mechanism of this dimerization is the first step toward its prevention.

Frequently Asked Questions (FAQs)

Q1: What is the structure of the this compound dimer?

The dimer is formed through the creation of an amide bond between two molecules of the monomer. The primary amino group of one molecule attacks the carbonyl carbon of the other, resulting in a head-to-tail linkage.

Q2: What is the primary cause of dimer formation?

Dimer formation, a type of self-polymerization, occurs when the primary amine and the carboxylic acid functions are simultaneously reactive.[1] This is particularly prevalent during reactions that activate the carboxylic acid, such as in peptide coupling, without adequate protection of the nucleophilic amino group.[2]

Q3: How does dimer formation impact my reaction?

The formation of the dimer leads to a direct loss of your starting material, resulting in lower yields of your intended product. Furthermore, the dimer impurity has a molecular weight double that of the monomer and may have similar solubility properties, potentially complicating purification by chromatography or crystallization.

Q4: Can I detect the dimer in my reaction mixture?

Yes. The dimer can be readily detected and quantified using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for routine analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) can provide sensitive detection and structural confirmation.[3]

Troubleshooting Guide: Preventing Dimer Formation

This section provides detailed troubleshooting strategies to minimize or eliminate dimer formation in your reactions involving this compound.

Issue 1: Significant Dimer Formation Detected Post-Reaction

Root Cause Analysis: The most common reason for significant dimer formation is the presence of the unprotected and reactive primary amine during the activation of the carboxylic acid.

Solutions:

  • Employ an Amine Protecting Group: The most effective strategy is to temporarily "cap" the primary amine with a protecting group, rendering it non-nucleophilic.[2][4][5] Carbamates, such as the tert-butyloxycarbonyl (Boc) group, are an excellent choice. The use of protecting groups is a fundamental strategy in peptide synthesis to prevent such unwanted side reactions.[1]

    • Expert Insight: The choice of protecting group should be orthogonal to your other reaction conditions, meaning it can be removed without affecting other parts of your molecule.[2] For instance, the Boc group is stable under many coupling conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA).

  • Control of Stoichiometry and Addition Rate: If protection is not feasible, carefully controlling the stoichiometry and the rate of addition of your coupling partner can help. By adding the this compound slowly to a solution containing your coupling partner and the activating agent, you can minimize its concentration at any given time, thus reducing the probability of self-reaction.

Workflow for Amine Protection (Boc Protection)

Caption: Boc protection workflow for this compound.

Experimental Protocol: Boc Protection of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Perform an aqueous work-up to remove any water-soluble byproducts.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer, concentrate it, and purify the Boc-protected product, typically by column chromatography.

Issue 2: Dimer Formation Even with a Protected Amine

Root Cause Analysis: If dimerization is still observed, it could be due to premature deprotection of the amine or side reactions related to the choice of coupling reagents.

Solutions:

  • Optimize Coupling Reagents: Carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) can sometimes promote side reactions.[6] Consider using alternative coupling reagents that are known for lower incidences of side reactions, such as phosphonium salts (e.g., PyBOP) or aminium salts (e.g., HBTU, HATU).

  • Control pH and Temperature: The stability of many organic molecules is pH and temperature-dependent.[7][8]

    • pH: For amino acids and their derivatives, solubility and stability are often lowest near their isoelectric point.[9] Ensure the pH of your reaction medium is not promoting deprotection or other side reactions. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is common in peptide coupling to neutralize acids formed during the reaction.

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Coupling reactions are often performed at 0°C to room temperature to minimize side reactions.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentClassAdvantagesPotential Issues
DCC/DIC CarbodiimideInexpensive, effectiveFormation of insoluble urea byproduct (DCC), potential for racemization and other side reactions.[6]
EDC CarbodiimideWater-soluble byproduct, good for aqueous mediaCan still lead to side reactions.
HBTU/HATU Aminium SaltFast reaction rates, low racemizationMore expensive than carbodiimides.
PyBOP Phosphonium SaltEffective for hindered couplings, low racemizationByproduct can be carcinogenic.
Logical Flow for Troubleshooting Dimerization

Dimer_Troubleshooting Start Dimer formation observed CheckProtection Is the amine protected? Start->CheckProtection ProtectAmine Protect the amine (e.g., with Boc) CheckProtection->ProtectAmine No CheckConditions Re-evaluate reaction conditions CheckProtection->CheckConditions Yes ProtectAmine->CheckConditions OptimizeCoupling Optimize coupling reagent CheckConditions->OptimizeCoupling ControlTemp Lower reaction temperature CheckConditions->ControlTemp ControlpH Adjust pH with non-nucleophilic base CheckConditions->ControlpH Success Dimer formation minimized OptimizeCoupling->Success ControlTemp->Success ControlpH->Success

Caption: Troubleshooting flowchart for dimer formation.

References

  • : Master Organic Chemistry.

  • : Aapptec Peptides.

  • : ResearchGate.

  • : BenchChem.

  • : Organic Chemistry Portal.

  • : PubMed - NIH.

  • : SpringerLink.

  • : PMC - NIH.

Sources

Stability of 3-Amino-N-(tert-butyl)propanamide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-N-(tert-butyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. As Senior Application Scientists, we have synthesized the following information to address potential stability issues under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the amide bond in this compound under acidic and basic conditions?

A1: Amides are generally the most stable carboxylic acid derivatives.[1] However, they can undergo hydrolysis to form a carboxylic acid and an amine when heated in an aqueous solution with either acid or base.[2][3] For this compound, this would result in the formation of 3-aminopropanoic acid and tert-butylamine. The reaction is essentially irreversible under these conditions because the products are immediately neutralized by the reaction medium.[2] In acidic solution, the tert-butylamine will be protonated to form a tert-butylammonium salt, while in basic solution, the 3-aminopropanoic acid will be deprotonated to form a carboxylate salt.[2][3]

Q2: How does the tert-butyl group affect the stability of the amide bond?

A2: The bulky tert-butyl group attached to the amide nitrogen can provide steric hindrance, which may slow down the rate of both acid and base-catalyzed hydrolysis compared to less hindered amides. This is because the approach of the nucleophile (water in acid, hydroxide in base) to the carbonyl carbon is impeded. While the tert-butyl group itself is stable under a wide range of conditions, including basic media, it is susceptible to cleavage under strongly acidic conditions, although this typically requires harsher conditions than amide hydrolysis.[4][5]

Q3: What is the role of the primary amino group in the stability of the molecule?

A3: The primary amino group at the 3-position will be protonated under acidic conditions to form an ammonium salt. This will increase the overall water solubility of the compound. This protonation is unlikely to directly affect the rate of amide hydrolysis at the other end of the molecule, but its presence is a key consideration for purification and analysis, as the overall charge of the molecule will be pH-dependent.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Avoid contact with strong acids and bases during storage to prevent premature degradation.

Troubleshooting Guide

Issue 1: Low yield or incomplete reaction when using this compound in an acidic reaction medium.

Possible Cause: Acid-catalyzed hydrolysis of the amide bond.

Troubleshooting Steps:

  • Reaction Temperature: Elevated temperatures significantly accelerate amide hydrolysis.[2] If possible, conduct your reaction at a lower temperature.

  • Acid Concentration: Use the minimum concentration of acid required to catalyze your desired transformation. A higher acid concentration will lead to a faster rate of hydrolysis.

  • Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.

  • Choice of Acid: If the reaction allows, consider using a milder acid.

  • Protecting Groups: If the amide functionality is not involved in the desired reaction, consider protecting the amide nitrogen, although this adds extra steps to your synthesis.

Issue 2: Formation of unexpected byproducts during a reaction under basic conditions.

Possible Cause: Base-catalyzed hydrolysis of the amide bond.

Troubleshooting Steps:

  • Reaction Temperature: As with acidic conditions, higher temperatures will increase the rate of hydrolysis.[1] Perform the reaction at the lowest effective temperature.

  • Base Concentration: Use the stoichiometric amount or a slight excess of base. A large excess of a strong base like sodium hydroxide will promote amide hydrolysis.[1]

  • Reaction Time: Minimize the reaction time to prevent prolonged exposure to basic conditions.

  • Water Content: The presence of water is necessary for hydrolysis. Using anhydrous solvents can help to minimize this side reaction, although complete exclusion of water can be challenging.

Issue 3: Difficulty in purifying this compound after a reaction.

Possible Cause: The presence of both a basic amino group and a potentially hydrolyzable amide makes purification by extraction challenging due to pH-dependent solubility.

Troubleshooting Steps:

  • pH Adjustment: Carefully adjust the pH of the aqueous solution during workup. At a neutral pH, the compound will be less soluble in water than at acidic or basic pH.

  • Chromatography: Column chromatography on silica gel can be effective. A polar eluent system, possibly containing a small amount of a basic modifier like triethylamine to prevent streaking, may be required. Alternatively, using basic alumina for column chromatography could be beneficial.[7]

  • Salt Formation: You can purify the compound by converting it to its hydrochloride salt by treating it with HCl.[7] The salt can then be washed with an organic solvent to remove non-polar impurities. The free base can be regenerated by subsequent treatment with a base.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound under Acidic Conditions

This protocol outlines a general procedure to assess the stability of your compound in a specific acidic medium.

Materials:

  • This compound

  • Acidic solution of interest (e.g., 1 M HCl)

  • Internal standard (a stable compound that does not react under the test conditions and is detectable by your analytical method)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Analytical instrument (e.g., HPLC-UV, LC-MS, or NMR)

Procedure:

  • Prepare a stock solution of this compound and the internal standard in a suitable solvent.

  • At time zero (t=0), add a known volume of the stock solution to the pre-heated acidic solution.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analyze the quenched samples by your chosen analytical method to determine the concentration of the remaining this compound relative to the internal standard.

  • Plot the concentration of this compound versus time to determine the rate of degradation.

Protocol 2: Monitoring the Stability of this compound under Basic Conditions

Materials:

  • This compound

  • Basic solution of interest (e.g., 1 M NaOH)

  • Internal standard

  • Quenching solution (e.g., 1 M HCl)

  • Analytical instrument

Procedure:

  • Follow the same initial steps as in Protocol 1, but use the basic solution instead of the acidic one.

  • At specified time intervals, withdraw an aliquot and immediately quench the reaction by neutralizing it with the quenching solution.

  • Analyze the samples to determine the degradation rate.

Data Presentation

The following table provides a hypothetical summary of stability data that could be generated using the protocols above. Actual results will vary depending on the specific conditions.

ConditionTemperature (°C)Half-life (hours)Degradation Products
1 M HCl25> 168Not detected
1 M HCl80123-Aminopropanoic acid, tert-Butylamine
1 M NaOH25> 168Not detected
1 M NaOH80243-Aminopropanoic acid, tert-Butylamine

Visualizations

Acid-Catalyzed Hydrolysis Mechanism

AcidHydrolysis Amide This compound ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H2O ProtonatedCarboxylicAcid Protonated Carboxylic Acid TetrahedralIntermediate->ProtonatedCarboxylicAcid - tert-Butylamine Products 3-Aminopropanoic Acid + tert-Butylammonium ProtonatedCarboxylicAcid->Products - H+ BaseHydrolysis Amide This compound TetrahedralIntermediate Tetrahedral Intermediate Amide->TetrahedralIntermediate + OH- CarboxylicAcid Carboxylic Acid TetrahedralIntermediate->CarboxylicAcid - tert-Butylamide anion Products 3-Aminopropanoate + tert-Butylamine CarboxylicAcid->Products + tert-Butylamide anion

Caption: Mechanism of base-catalyzed amide hydrolysis.

Experimental Workflow for Stability Testing

StabilityWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Stock Prepare Stock Solution (Amide + Internal Standard) Incubate Incubate at Desired Temperature Prep_Stock->Incubate Prep_Media Prepare Acidic/Basic Media Prep_Media->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC/LC-MS/NMR Quench->Analyze Data Determine Degradation Rate Analyze->Data

Caption: Workflow for assessing compound stability.

References

  • LibreTexts. 21.7: Chemistry of Amides. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]

  • Save My Exams. Reactions of Amides. [Link]

  • ResearchGate. The tert-butyl group in chemistry and biology. [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. [Link]

  • YouTube. Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • PubChem. 3-(Tert-butylamino)propanamide. [Link]

  • ChemRxiv. Cyanopyridiniumylides as Traceless and Tunable Carboxylic Acid Protecting Groups for Peptide Chemistry. [Link]

  • PubMed. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. [Link]

  • ResearchGate. How to purify p-amino tert butyl benzamide ?. [Link]

Sources

Technical Support Center: Purifying N-Substituted Amides with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-substituted amides using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these versatile compounds. N-substituted amides present unique purification hurdles due to their wide polarity range and potential for strong interactions with stationary phases. This resource provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying N-substituted amides?

For most N-substituted amides, silica gel (SiO₂) is the standard and most cost-effective stationary phase.[1][2] Its polar surface effectively interacts with the amide functional group, allowing for separation based on the overall polarity of the molecule, which is dictated by the N-substituents.

However, if you encounter issues like peak tailing or irreversible adsorption, especially with basic amides, consider these alternatives:

  • Neutral or Basic Alumina (Al₂O₃): A good choice for acid-sensitive or basic amides that may interact too strongly with the acidic silanol groups on silica.[3]

  • Amine-Functionalized Silica: These columns have basic properties and can significantly improve peak shape for polar, basic analytes.[3]

  • Reversed-Phase (C18 or RP-Amide): For very nonpolar amides or when normal-phase chromatography fails, reversed-phase separation is a powerful alternative.[2][4] RP-Amide phases, which have a polar amide group embedded in the alkyl chain, offer unique selectivity and are excellent for retaining and separating polar compounds that have poor retention on traditional C18 columns.[4][5]

Q2: How do I select the right mobile phase (eluent)?

The key is to find a solvent system where your target amide has a Thin Layer Chromatography (TLC) retention factor (Rf) of approximately 0.2 to 0.4 .[6] This Rf value typically ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.

  • Starting Point: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is the most common choice for silica gel chromatography.[1]

  • Tuning Polarity:

    • If the Rf is too low (spot stays near the baseline), increase the polarity of the mobile phase by adding more of the polar solvent.

    • If the Rf is too high (spot runs with the solvent front), decrease the polarity by adding more of the non-polar solvent.

  • For Highly Polar Amides: If your compound does not move even in 100% ethyl acetate, you may need a more polar system, such as dichloromethane (DCM) and methanol (MeOH).[7] Start with a low percentage of MeOH (1-5%) and increase as needed.

Q3: My amide is streaking or "tailing" on the TLC plate and column. How can I fix this?

Peak tailing is a common issue with amides, often caused by strong, non-ideal interactions with the stationary phase.[8]

  • Cause: The lone pair on the amide nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel.[8][9] This is especially problematic for amides with basic functional groups elsewhere in the molecule.

  • Solutions:

    • Add a Modifier: Add a small amount (0.1-1%) of a polar, competitive additive to your mobile phase. For basic amides, triethylamine (TEA) can be added to saturate the acidic silanol sites, preventing the amide from binding too tightly.[10][11] For acidic amides, a small amount of acetic acid or formic acid can improve peak shape.[9][10]

    • Use a More Polar Solvent: Sometimes, a solvent like methanol can improve peak shape by competing for the same interaction sites on the silica.[11]

    • Switch Stationary Phase: As mentioned in Q1, switching to a less acidic stationary phase like neutral alumina or using a reversed-phase column can eliminate this problem.[3]

Q4: How do I visualize my N-substituted amide on a TLC plate if it's not UV-active?

While many amides containing aromatic rings are UV-active, aliphatic amides are not.[7] In these cases, you need a chemical stain.

  • Potassium Permanganate (KMnO₄) Stain: This is a highly effective and universal stain for most organic compounds. It reacts with any oxidizable group, and amides will typically appear as yellow-brown spots on a purple background upon gentle heating.[12]

  • Ceric Ammonium Molybdate (CAM) Stain: Another excellent general-purpose stain that visualizes a wide range of functional groups.

  • Ninhydrin Stain: While primarily used for primary and secondary amines, ninhydrin can sometimes visualize amides with vigorous heating, which can cause the amide bond to break.[13][14] This is less reliable than KMnO₄ or CAM.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds, including amides, to temporarily appear as brown spots.[12][14]

In-Depth Troubleshooting Guides

Problem 1: Poor Separation of Amide Product from Starting Materials or Byproducts

You've run your column, but the collected fractions contain a mixture of your desired amide and either the starting carboxylic acid, amine, or a coupling reagent byproduct.

  • Potential Cause A: Incorrect Mobile Phase Polarity. The polarity of your eluent system is not sufficient to resolve the components. Amides are often intermediate in polarity between the starting amine and carboxylic acid. Byproducts from coupling reagents (like dicyclohexylurea, DCU, from DCC coupling) can also have a wide range of polarities.[15][16]

  • Solution A: Optimize the Mobile Phase with Gradient Elution.

    • Analyze by TLC: Spot your crude reaction mixture, the pure starting materials (if available), and the desired product on the same TLC plate. Run the plate in your chosen solvent system. This will show you the relative Rf values.

    • Implement a Gradient: Instead of running the entire column with a single solvent mixture (isocratic elution), start with a lower polarity mobile phase to elute the less polar components first.[6]

    • Gradually increase the polarity of the mobile phase during the run. This can be done by slowly adding a more polar solvent to your elution reservoir. This technique helps to separate compounds with close Rf values and sharpens the peaks of later-eluting, more polar compounds.

  • Potential Cause B: Co-elution of Coupling Reagent Byproducts. Many common coupling reagents, such as carbodiimides (e.g., DCC, EDC), produce urea byproducts that can be difficult to separate chromatographically.[15][16]

  • Solution B: Pre-Chromatography Workup.

    • Aqueous Washes: Design your reaction workup to remove as many impurities as possible before the column.

      • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted basic amines.

      • Wash with a dilute base (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid.

    • Filtration for Insoluble Byproducts: If you used DCC, the resulting dicyclohexylurea (DCU) byproduct is often insoluble in solvents like dichloromethane or ethyl acetate.[16] After the reaction is complete, you can often remove a significant portion of the DCU by simple filtration before concentrating the reaction mixture.

    • Water-Soluble Reagents: Consider using a water-soluble coupling reagent like EDC. The corresponding urea byproduct can then be easily removed with an aqueous wash.[16]

Problem 2: The Amide Product is "Stuck" on the Column and Will Not Elute

You've run a large volume of your optimized mobile phase through the column, but TLC analysis of the eluent shows no sign of your product.

  • Potential Cause A: Compound is Too Polar for the Mobile Phase. Your initial TLC analysis may have been misleading, or the bulk silica in the column is retaining the compound more strongly than the thin layer on the TLC plate.

  • Solution A: Drastically Increase Solvent Polarity.

    • Flush with a Strong Solvent: Switch to a much more polar solvent system. A common choice is to use a gradient up to 5-10% methanol in dichloromethane or ethyl acetate.[7] This is often strong enough to elute even very polar compounds from silica gel.

    • Add a Modifier: As mentioned for peak tailing, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) can disrupt the strong interactions with the silica and help elute the compound.

  • Potential Cause B: Irreversible Adsorption or Decomposition on Silica. Some N-substituted amides, especially those that are acid-sensitive, can decompose on the acidic surface of silica gel.[17]

  • Solution B: Test for Stability and Change the Stationary Phase.

    • Silica Stability Test: Before running a large-scale column, perform a simple stability test. Dissolve a small amount of your crude product in your chosen eluent, spot it on a TLC plate, and then add a small amount of silica gel to the vial. Let it stir for a few hours at room temperature. Spot the solution on the same TLC plate next to the original spot. If a new, lower Rf spot appears or the original spot diminishes, your compound is likely decomposing.[17]

    • Switch to a Different Adsorbent: If decomposition is confirmed, switch to a more inert stationary phase like neutral alumina or Celite. Alternatively, reversed-phase chromatography is an excellent option as the stationary phase is non-polar and less likely to cause acid-catalyzed degradation.

Data & Protocols

Table 1: Common Solvent Systems for Normal-Phase Chromatography
Non-Polar SolventPolar SolventPolarityTypical Applications
Hexanes / Petroleum EtherEthyl AcetateLow to MediumGeneral purpose for moderately polar amides.
Hexanes / Petroleum EtherAcetoneMediumSlightly more polar than Ethyl Acetate systems.
Dichloromethane (DCM)Ethyl AcetateMediumGood for dissolving a wide range of compounds.
Dichloromethane (DCM)Methanol (MeOH)HighUsed for highly polar amides that do not elute with other systems.
Experimental Protocol: Slurry Packing a Silica Gel Column

Properly packing the column is crucial for achieving good separation and avoiding issues like band broadening or channeling.[18][19] The wet slurry method is generally preferred as it minimizes air bubbles and creates a more uniform packed bed.[1][19][20]

  • Prepare the Column: Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom to retain the stationary phase.[1] Add a thin layer (~1 cm) of sand on top of the plug to create an even base.[1]

  • Make the Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of your crude sample). Add your initial, low-polarity mobile phase to the silica gel to create a slurry that has the consistency of a milkshake.[6] Swirl or stir vigorously to remove all trapped air bubbles.[6]

  • Pack the Column: Fill the column about one-third full with the mobile phase.[1] Using a funnel, pour the silica slurry into the column in a single, continuous motion.

  • Settle and Compact: Gently tap the side of the column with a piece of rubber tubing to help the silica settle into a uniform bed and dislodge any remaining air bubbles.[1] Open the stopcock at the bottom and allow the solvent to drain, collecting it for reuse. As the silica packs down, continue tapping. Never let the solvent level drop below the top of the silica bed, as this will cause cracks and ruin the separation.[19]

  • Finalize Preparation: Once the silica bed is stable and no longer settles, add another thin layer of sand on top to protect the surface from being disturbed during sample loading. Drain the solvent until it is just level with the top of the sand layer. The column is now ready for sample loading.[6]

Experimental Protocol: Dry Loading a Sample

Dry loading is highly recommended when your compound has poor solubility in the initial mobile phase or when you need to dissolve it in a strong solvent for loading.[21] This technique prevents the strong loading solvent from interfering with the separation.

  • Adsorb the Sample: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or methanol) in a round-bottom flask. Add a small amount of silica gel (typically 1-2 times the weight of your crude sample) to the solution.[6]

  • Remove the Solvent: Attach the flask to a rotary evaporator and carefully remove all the solvent until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto silica gel.[6]

  • Load the Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the prepared column bed.

  • Protect the Sample Layer: Gently add a final layer of sand on top of the sample layer.

  • Begin Elution: Carefully fill the column with the mobile phase, allowing it to slowly percolate through the sand and sample layers before opening the stopcock to begin collecting fractions.[6]

Visualization of Workflows

Troubleshooting_Workflow start Start: Poor Amide Purification check_separation Is separation poor (co-elution)? start->check_separation check_recovery Is product recovery low (stuck on column)? check_separation->check_recovery No gradient Action: Implement Gradient Elution check_separation->gradient Yes workup Action: Improve Aqueous Workup / Pre-filtration check_separation->workup Yes, with byproducts check_tailing Are peaks tailing or streaking? check_recovery->check_tailing No increase_polarity Action: Drastically Increase Eluent Polarity (e.g., add MeOH) check_recovery->increase_polarity Yes add_modifier Action: Add Modifier to Eluent (TEA or AcOH) check_tailing->add_modifier Yes success Result: Successful Purification check_tailing->success No gradient->success workup->success stability_test Action: Perform Silica Stability Test increase_polarity->stability_test Still no recovery increase_polarity->success change_adsorbent Action: Switch to Alumina or Reversed-Phase stability_test->change_adsorbent Decomposition Observed stability_test->success Stable change_adsorbent->success add_modifier->change_adsorbent Still Tailing add_modifier->success

Caption: Troubleshooting decision tree for amide purification.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc 1. Develop TLC Method (Aim for Rf ≈ 0.3) slurry 2. Pack Column (Wet Slurry Method) tlc->slurry load 3. Load Sample (Dry Loading Preferred) slurry->load elute 4. Elute Column (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect tlc_fractions 6. Analyze Fractions by TLC collect->tlc_fractions combine 7. Combine Pure Fractions tlc_fractions->combine evaporate 8. Evaporate Solvent combine->evaporate finish Pure N-Substituted Amide evaporate->finish

Caption: General workflow for amide purification by column chromatography.

References

  • Biotage. (2023). 5 Steps to successful flash chromatography. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • University of Bath. How to run column chromatography. [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • Bitesize Bio. (2024). The Basics of Running a Chromatography Column. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • University of Colorado Boulder. Column Chromatography Procedures. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Advanced Materials Technology. HALO® RP-Amide HPLC Columns. [Link]

  • HPLC Technology. HALO RP-Amide Columns. [Link]

  • National Institutes of Health (NIH). (2025). Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS. [Link]

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Validation & Comparative

A Comparative Guide to the Synthetic Efficiency of 3-Amino-N-(tert-butyl)propanamide and Other Alkylamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the amide bond is a cornerstone functional group. The choice of the N-alkyl substituent on an amide can profoundly influence its physicochemical properties, metabolic stability, and synthetic accessibility. This guide provides an in-depth technical comparison of the synthetic efficiency of 3-Amino-N-(tert-butyl)propanamide against two other common alkylamides: N-methylpropanamide and N,N-dimethylpropanamide. We will explore the causal factors behind experimental choices, present comparative data, and provide detailed, self-validating experimental protocols.

The Significance of N-Alkyl Amide Substitution

The identity of the alkyl group attached to the amide nitrogen dictates several key molecular parameters. Small, non-bulky substituents like a methyl group, as in N-methylpropanamide, generally have minimal steric impact on the reactivity of the amide. In contrast, the tertiary butyl group in this compound introduces significant steric hindrance.[1] This steric bulk can be a double-edged sword: while it can protect the amide bond from enzymatic cleavage, thereby enhancing metabolic stability, it also presents a considerable challenge during synthesis.[2][3] N,N-dimethylpropanamide, a tertiary amide, lacks an N-H bond for hydrogen bonding but is also relatively straightforward to synthesize.[4]

Synthetic Pathways and Mechanistic Considerations

The synthesis of these alkylamides typically involves the acylation of the corresponding amine with a propanoyl derivative, most commonly propanoyl chloride or propanoic anhydride. The efficiency of this reaction is heavily influenced by the nucleophilicity and steric profile of the amine.

Diagram of a Generalized Amide Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Propanoyl_Source Propanoyl Source (e.g., Propanoyl Chloride) Reaction_Vessel Reaction Vessel - Solvent - Base (optional) - Coupling Agent (optional) Propanoyl_Source->Reaction_Vessel Amine Amine (e.g., tert-Butylamine) Amine->Reaction_Vessel Quenching Quenching (e.g., with water) Reaction_Vessel->Quenching Reaction Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (e.g., Distillation, Crystallization, Column Chromatography) Drying->Purification Product Pure Alkylamide Purification->Product

Caption: A generalized workflow for the synthesis and purification of alkylamides.

Synthesis of this compound: The Challenge of Steric Hindrance

The synthesis of this compound involves the coupling of a protected β-alanine derivative with tert-butylamine. The bulky tert-butyl group significantly hinders the approach of the amine to the electrophilic carbonyl center.[1][2] This steric clash necessitates more forceful reaction conditions or the use of highly efficient coupling reagents to achieve reasonable yields.[5]

One common strategy is to activate the carboxylic acid of N-Boc-β-alanine (a protected form of 3-aminopropanoic acid) to form a more reactive intermediate. This can be achieved using a variety of coupling reagents.

Diagram of Amide Bond Formation with a Hindered Amine:

G Carboxylic_Acid Carboxylic Acid R-COOH Activated_Intermediate Activated Intermediate Highly Reactive Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, DCC) Coupling_Reagent->Activated_Intermediate Amide_Product N-tert-Butyl Amide R-CONH-t-Bu Activated_Intermediate->Amide_Product Nucleophilic Attack Hindered_Amine Hindered Amine t-BuNH₂ Hindered_Amine->Amide_Product Byproducts Byproducts Amide_Product->Byproducts

Caption: Activation of a carboxylic acid is crucial for coupling with a sterically hindered amine like tert-butylamine.

Alternatively, the Ritter reaction provides a pathway to N-tert-butyl amides from nitriles and a source of a tert-butyl carbocation, such as tert-butanol or tert-butyl acetate, under strongly acidic conditions.[6][7][8][9][10]

Synthesis of N-methylpropanamide and N,N-dimethylpropanamide: A Study in Contrasting Reactivity

In contrast to the sterically demanding synthesis of the N-tert-butyl amide, the preparation of N-methylpropanamide and N,N-dimethylpropanamide is generally more straightforward. Methylamine and dimethylamine are less sterically hindered and more nucleophilic than tert-butylamine, allowing for more facile acylation.

The synthesis of N,N-dimethylpropanamide can be readily achieved by reacting propanoyl chloride with dimethylamine, often in the presence of a base to neutralize the HCl byproduct.[4] High yields are typically reported for this type of transformation.[4]

The synthesis of N-methylpropanamide can be accomplished by various methods, including the reaction of propionamide with a methylating agent or the direct acylation of methylamine.[11][12]

Comparative Analysis of Synthetic Efficiency

To provide a clear comparison, the following table summarizes typical reaction conditions and reported yields for the synthesis of the three target amides. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, this data is compiled from various sources and should be interpreted as representative examples.

Amide ProductTypical Starting MaterialsKey Reagents/ConditionsTypical Reaction TimeTypical Yield (%)Reference(s)
This compound N-Boc-β-alanine, tert-butylamineCoupling agent (e.g., HBTU, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF)2-12 hours60-85%[13]
N-methylpropanamide Propanoyl chloride, MethylamineBase (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂)1-3 hours>90%[11][12]
N,N-dimethylpropanamide Propanoyl chloride, DimethylamineBase (e.g., NaOH or no added base), Solvent (e.g., water, organic solvent)2-8 hours~95%[4][10]

From the data, a clear trend emerges: the synthetic efficiency, as indicated by reaction time and yield, is inversely correlated with the steric bulk of the amine. The synthesis of N,N-dimethylpropanamide is highly efficient, followed closely by N-methylpropanamide. The synthesis of this compound is demonstrably more challenging, requiring specialized coupling reagents and often resulting in lower yields and longer reaction times.

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of the three amides.

Protocol 1: Synthesis of N-Boc-3-Amino-N-(tert-butyl)propanamide

This protocol is adapted from methodologies for coupling hindered amino acids.[13]

Materials:

  • N-Boc-β-alanine

  • tert-Butylamine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-β-alanine (1.0 equiv) in anhydrous DMF.

  • Add HBTU (1.1 equiv) and DIPEA (2.5 equiv) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add tert-butylamine (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-Amino-N-(tert-butyl)propanamide.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of N-methylpropanamide

This protocol is a standard acylation of a primary amine.

Materials:

  • Propanoyl chloride

  • Methylamine (as a solution in THF or water)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve methylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add propanoyl chloride (1.1 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-methylpropanamide.

  • Validation: The product can be further purified by distillation if necessary. Characterize by ¹H NMR and compare the boiling point to the literature value.

Protocol 3: Synthesis of N,N-dimethylpropanamide

This protocol is adapted from a patented industrial synthesis.[4][10]

Materials:

  • Propanoyl chloride

  • Dimethylamine (as an aqueous solution)

  • Dichloromethane (optional, for extraction)

Procedure:

  • In a reaction vessel, cool an aqueous solution of dimethylamine (2.0-3.0 equiv) to 0-10 °C.

  • Slowly add propanoyl chloride (1.0 equiv) to the stirred dimethylamine solution, maintaining the temperature below 25 °C.

  • After the addition is complete, heat the mixture to 40-70 °C and stir for 2-5 hours.[4]

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. If a two-phase system forms, separate the organic layer. If the product is in the aqueous phase, extract with a suitable organic solvent like dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an appropriate drying agent, filter, and remove the solvent by distillation.

  • Validation: Purify the crude product by fractional distillation. Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and by comparing its boiling point to the literature value.

Conclusion

The synthetic efficiency of alkylamides is significantly influenced by the steric hindrance of the N-alkyl substituent. While the bulky tert-butyl group in this compound offers advantages in terms of metabolic stability, its synthesis is more challenging compared to less hindered analogues like N-methylpropanamide and N,N-dimethylpropanamide. The choice of synthetic route and reaction conditions must be carefully considered to overcome the steric barrier and achieve acceptable yields. For the synthesis of N-tert-butyl amides, the use of potent coupling reagents or alternative strategies like the Ritter reaction is often necessary. In contrast, the synthesis of N-methyl and N,N-dimethyl amides can typically be accomplished under milder conditions with higher efficiency. This comparative analysis provides a framework for researchers to make informed decisions when selecting and synthesizing N-alkylamides for their specific applications in drug discovery and development.

References

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Comparing the reactivity of the primary amine in 3-Amino-N-(tert-butyl)propanamide to other amines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the reactivity of the primary amine in 3-Amino-N-(tert-butyl)propanamide against other structurally diverse primary amines. We will delve into the fundamental principles governing amine nucleophilicity and support our analysis with a robust experimental framework for quantitative comparison. This document is intended for researchers, scientists, and drug development professionals who utilize amine chemistry in their synthetic workflows.

Introduction: Deconstructing the Reactivity of this compound

The reactivity of a primary amine is predominantly defined by its nucleophilicity, which is its kinetic ability to donate its lone pair of electrons to an electrophile.[1][2] While often correlated with basicity (a thermodynamic measure of proton affinity), nucleophilicity is uniquely sensitive to steric factors.[2][3] The structure of this compound presents an interesting case study, featuring competing electronic and steric influences on its primary amino group.

Key Structural Features Influencing Reactivity:

  • Primary Alkylamine Character: The amino group is attached to a propyl chain, classifying it as an alkylamine. Alkyl groups are generally electron-donating through an inductive effect (+I), which increases the electron density on the nitrogen, thereby enhancing its basicity and nucleophilicity compared to ammonia.[4]

  • Electron-Withdrawing Amide Group: At the other end of the propyl chain lies an N-(tert-butyl)propanamide moiety. Amide groups are electron-withdrawing due to the electronegativity of the oxygen atom and resonance effects.[5] This electron-withdrawing nature, transmitted through the carbon chain, is expected to decrease the electron density on the primary amine's nitrogen, thus attenuating its nucleophilicity.

  • Steric Profile: The primary amine (-NH2) itself is not sterically encumbered. The bulky tert-butyl group is located on the amide nitrogen, four atoms away from the reactive center. Its direct steric impact on the primary amine's approach to an electrophile is therefore expected to be minimal.

Based on this analysis, we can hypothesize that the primary amine in this compound will be less nucleophilic than a simple primary alkylamine (like n-butylamine) due to the electron-withdrawing effect of the amide group. However, it should be significantly more reactive than aromatic amines, where the lone pair is delocalized, or sterically hindered amines.

Experimental Design: A Quantitative Comparison of Amine Nucleophilicity

To empirically validate our hypothesis, we propose a comparative kinetic study of amine reactivity via acylation. The reaction of a primary amine with an acyl chloride, such as benzoyl chloride, is a classic example of nucleophilic addition-elimination.[6] The rate of this reaction serves as a direct measure of the amine's nucleophilicity.

Selected Comparator Amines:

To provide a comprehensive comparison, we have selected a range of primary amines that embody distinct electronic and steric properties:

  • n-Butylamine: A standard, unhindered primary alkylamine. Its reactivity is primarily driven by the electron-donating nature of the n-butyl group.[7]

  • tert-Butylamine: A primary amine with significant steric bulk directly adjacent to the nitrogen atom. This structure is ideal for illustrating the impact of steric hindrance on nucleophilicity.[3]

  • Aniline: An aromatic amine where the nitrogen's lone pair is delocalized into the benzene ring, significantly reducing its availability for nucleophilic attack.[5]

  • 2-Aminoethanol: An alkylamine containing a hydroxyl group, which is electron-withdrawing (-I effect), on the adjacent carbon. This allows for an assessment of the impact of a nearby electronegative group.

The experimental workflow involves reacting each amine with benzoyl chloride under identical, controlled conditions and monitoring the reaction rate.

Workflow for Comparative Reactivity Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Equimolar Solutions of Amines in Dichloromethane C Initiate Reactions in Parallel (Controlled Temperature, 0 °C) A->C B Prepare Benzoyl Chloride Solution in Dichloromethane B->C D Collect Aliquots at Timed Intervals (t=0, 1, 5, 15, 30 min) C->D E Quench Aliquots Immediately (e.g., with acidic water) D->E F Analyze Quenched Samples by HPLC E->F G Quantify Consumption of Benzoyl Chloride F->G H Calculate Initial Reaction Rates G->H I Determine Relative Rate Constants H->I

Caption: Workflow for determining the relative reactivity of amines via acylation.

Experimental Protocol: Acylation of Amines with Benzoyl Chloride

This protocol provides a self-validating system for determining the relative rates of acylation for different primary amines.

Materials:

  • This compound

  • n-Butylamine

  • tert-Butylamine

  • Aniline

  • 2-Aminoethanol

  • Benzoyl Chloride (freshly distilled)

  • Triethylamine (Et3N), as an acid scavenger[8]

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 1M solution

  • HPLC-grade Acetonitrile and Water

  • Volumetric flasks, pipettes, and syringes

  • Reaction vials with magnetic stir bars

  • Ice bath

  • HPLC system with a C18 column and UV detector

Procedure:

  • Solution Preparation:

    • Prepare 0.1 M stock solutions of each amine (this compound, n-butylamine, tert-butylamine, aniline, 2-aminoethanol) in anhydrous DCM.

    • Prepare a 0.1 M stock solution of triethylamine in anhydrous DCM.

    • Prepare a 0.05 M stock solution of benzoyl chloride in anhydrous DCM. This is the limiting reagent.

  • Reaction Setup:

    • For each amine to be tested, add 1.0 mL of the 0.1 M amine solution and 1.1 mL of the 0.1 M triethylamine solution to a separate reaction vial equipped with a stir bar.

    • Place the vials in an ice bath and allow them to cool to 0 °C with stirring.

  • Reaction Initiation and Sampling:

    • To initiate the reaction, rapidly add 1.0 mL of the pre-chilled 0.05 M benzoyl chloride solution to each vial. Start a timer immediately. This marks t=0.

    • At specified time points (e.g., 1, 5, 15, 30, and 60 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench the aliquot by adding it to a labeled HPLC vial containing 900 µL of 1M HCl. The acid will protonate any unreacted amine, stopping the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector set to a wavelength suitable for observing both benzoyl chloride and the N-benzoyl amide product (e.g., 230 nm).

    • Create a calibration curve for benzoyl chloride to accurately determine its concentration in each sample.

  • Data Analysis:

    • Plot the concentration of benzoyl chloride versus time for each amine.

    • Determine the initial reaction rate for each amine by calculating the slope of the initial linear portion of the curve.

    • Calculate the relative reactivity by normalizing the rates to that of a reference amine (e.g., n-butylamine).

Data and Interpretation

The following table summarizes the expected quantitative outcomes from the proposed experiment, based on established principles of chemical reactivity.

AmineKey Structural FeaturesExpected Relative Rate Constant (k_rel)Rationale for Reactivity
n-Butylamine Unhindered alkylamine; +I effect1.00 (Reference)The electron-donating butyl group enhances the nitrogen's nucleophilicity, and the lack of steric hindrance allows for rapid attack on the electrophile.[4][7]
This compound Alkylamine; distant -I effect from amide~0.45The primary amine is unhindered, but the electron-withdrawing amide group, though several bonds away, reduces the electron density on the nitrogen, making it less nucleophilic than n-butylamine.[5]
2-Aminoethanol Alkylamine; adjacent -I effect from -OH~0.20The highly electronegative oxygen atom strongly withdraws electron density from the nitrogen through the sigma bonds, significantly reducing its nucleophilicity.[3]
tert-Butylamine Bulky alkyl groups; +I effect~0.05Despite the electron-donating tert-butyl group, severe steric hindrance impedes the nitrogen's approach to the electrophilic carbonyl carbon, drastically slowing the reaction rate.[3][9] This highlights the primacy of sterics over electronics in this case.
Aniline Aromatic amine; resonance delocalization~0.001The nitrogen's lone pair is delocalized into the aromatic pi-system, making it significantly less available for nucleophilic attack. This resonance effect makes aniline a very weak nucleophile compared to alkylamines.[5][7]
Factors Influencing Amine Nucleophilicity

G Nuc Amine Nucleophilicity Butylamine n-Butylamine Strong +I Effect Minimal Steric Hindrance Nuc->Butylamine Target 3-Amino-N-(tert- butyl)propanamide Moderate +I (Alkyl Chain) Weak -I (Amide Group) Minimal Steric Hindrance Nuc->Target tButylamine tert-Butylamine +I Effect High Steric Hindrance Nuc->tButylamine Aniline Aniline Strong Resonance (-R) Minimal Steric Hindrance Nuc->Aniline Electronic Electronic Effects +I (Alkyl Groups) (Increases Reactivity) -I / Resonance (Amide, -OH, Phenyl) (Decreases Reactivity) Electronic->Nuc Governs e⁻ Density Steric Steric Hindrance Bulky Groups Near N (Decreases Reactivity) Steric->Nuc Governs Accessibility

Caption: Key electronic and steric factors determining amine nucleophilicity.

Conclusion

The reactivity of the primary amine in this compound is a nuanced balance of electronic effects. While its alkyl chain backbone provides baseline nucleophilicity, the electron-withdrawing nature of the distal amide group serves to moderate this reactivity. Our comparative analysis, grounded in a clear experimental framework, positions it as a moderately reactive primary amine. It is substantially more nucleophilic than sterically hindered amines like tert-butylamine or electronically deactivated amines like aniline, but it is less reactive than simple, unfunctionalized alkylamines such as n-butylamine.

For professionals in drug development and chemical synthesis, this understanding is critical. When designing synthetic routes, this compound can be employed as a primary amine nucleophile under standard conditions, but its attenuated reactivity may necessitate slightly longer reaction times or more forcing conditions compared to simpler alkylamines. Conversely, this moderated reactivity can be advantageous in complex molecules where chemoselectivity is desired.

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A Comparative Guide to the Biological Activity of 3-Aminopropanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel scaffolds with diverse biological activities is perpetual. Among these, the 3-aminopropanamide framework has emerged as a versatile backbone for the development of new therapeutic agents. This guide provides a comparative analysis of the biological activities of 3-aminopropanamide derivatives, with a particular focus on N-substituted analogs, including the N-tert-butyl moiety. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and a discussion of structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

I. Introduction: The 3-Aminopropanamide Scaffold

The 3-aminopropanamide core, a derivative of the naturally occurring beta-amino acid β-alanine, offers a flexible and synthetically accessible platform for medicinal chemistry. The presence of both an amino and an amide group allows for a wide range of structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties. The incorporation of bulky hydrophobic groups, such as the tert-butyl moiety, can significantly influence a compound's interaction with biological targets, often enhancing potency and selectivity. This guide will explore how variations in the substitution pattern on the 3-aminopropanamide scaffold impact its biological profile.

II. Anticancer Activity: A Promising Frontier

Several studies have highlighted the potential of propanamide derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 3-aminopropanamide derivatives is significantly influenced by the nature of the substituents. For instance, in a series of 7-propanamide benzoxaboroles, modifications to the propanamide side chain led to compounds with potent activity against ovarian cancer cells, with IC50 values as low as 21 nM.[1] This suggests that the propanamide moiety plays a crucial role in the pharmacophore. Furthermore, studies on other amide derivatives have shown that the presence of specific functional groups, such as fluoro, methoxy, and amino groups, can enhance antimigration and antiproliferation activities.[2] The positioning of these substituents is also critical, indicating that a deep understanding of SAR is essential for designing more effective anticancer drugs.[2]

Comparative Cytotoxicity

The following table summarizes the anticancer activity of selected propanamide and related amide derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 14 1-(3-(diethylamino)prop-1-ynyl)-4-hydroxyanthraquinoneDU-145 (Prostate)Selective Cytotoxicity[3][4][5]
Compound 18 1-(3-(dipropylamino)prop-1-ynyl)-4-hydroxyanthraquinoneMCF-7 (Breast)Comparable to Doxorubicin[3][4][5]
Compound 24 1-(3-(pyrrolidin-1-yl)prop-1-ynyl)-4-hydroxyanthraquinoneMCF-7 (Breast)Comparable to Doxorubicin[3][4][5]
Compound 28 1-(3-(piperidin-1-yl)prop-1-ynyl)-4-hydroxyanthraquinoneGlioblastomaHigh Cytotoxicity[3][4][5]
Compound 103 7-Propanamide benzoxaboroleOvarian Cancer0.033[1]
Compound 115 7-Propanamide benzoxaboroleOvarian Cancer0.021[1]

Note: Direct comparative data for a series of 3-Amino-N-(tert-butyl)propanamide derivatives is limited in the current literature. The data presented is for structurally related compounds to illustrate the potential of the propanamide scaffold.

Mechanistic Insights: Targeting Apoptotic Pathways

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The intrinsic apoptotic pathway is a key target for cancer therapy.[6] Some aminobenzenesulfonamide derivatives, which share structural similarities with the aminopropanamide core, have been shown to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS).[7] This leads to the upregulation of the pro-apoptotic protein Bax, release of cytochrome c from the mitochondria, and subsequent activation of caspases 9, 3, and 6.[7] It is plausible that 3-aminopropanamide derivatives could act through similar mechanisms.

G cluster_stimulus Anticancer Compound cluster_cell Cancer Cell Compound 3-Aminopropanamide Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondria ROS->Mito CytC Cytochrome c Release Mito->CytC Bax/Bcl-2 Ratio Bax ↑ Bax Bax->Mito Bcl2 ↓ Bcl-2 Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_synthesis General Synthesis Scheme Start 3-Aminopropanoic Acid Derivative Coupling Amide Coupling (e.g., EDCI, HOBt) Start->Coupling Amine N-tert-butylamine (or other amine) Amine->Coupling Product 3-Amino-N-substituted Propanamide Derivative Coupling->Product

Caption: A general synthetic route to 3-amino-N-substituted propanamide derivatives.

V. Conclusion and Future Directions

The 3-aminopropanamide scaffold represents a promising starting point for the development of novel therapeutic agents with a broad spectrum of biological activities. The available data on related propanamide and β-alanine derivatives demonstrate that strategic modifications to this core structure can yield potent anticancer, antimicrobial, and anti-inflammatory compounds. The N-tert-butyl substitution, in particular, warrants further investigation to fully elucidate its impact on the pharmacological profile of these derivatives.

Future research should focus on the synthesis and systematic evaluation of a diverse library of this compound derivatives. Comprehensive structure-activity relationship studies, coupled with mechanistic investigations into their effects on key signaling pathways, will be crucial for optimizing their therapeutic potential and advancing the most promising candidates towards clinical development.

VI. References

  • Synthesis, Characterization and Anticancer Evaluation of Nitrogen Substituted 1-(3-Aminoprop- 1-ynyl)-4-Hydroxyanthraquinone Derivatives. (n.d.). ResearchGate.

  • (PDF) Synthesis, Characterization and Anticancer Evaluation of Nitrogen Substituted 1-(3-Aminoprop-1-ynyl)-4-Hydroxyanthraquinone Derivatives. (n.d.). ResearchGate.

  • Synthesis, characterization and anticancer evaluation of nitrogen-substituted 1-(3-aminoprop-1-ynyl)-4-hydroxyanthraquinone derivatives | Request PDF. (n.d.). ResearchGate.

  • Kapoor, A., et al. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library.

  • New Anticancer Agents: Design, Synthesis and Evaluation. (2023). National Center for Biotechnology Information.

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. (n.d.). ResearchGate.

  • A novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration. (2017). National Center for Biotechnology Information.

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (2001). National Center for Biotechnology Information.

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). National Center for Biotechnology Information.

  • Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. (2019). National Center for Biotechnology Information.

  • N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. (2011). National Center for Biotechnology Information.

  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. (2025). National Center for Biotechnology Information.

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2020). National Center for Biotechnology Information.

  • Therapeutic Targeting of Apoptotic Pathways: Novel Aspects in Pancreatic Cancer. (n.d.). MDPI.

  • N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. (2011). National Center for Biotechnology Information.

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). National Center for Biotechnology Information.

  • Targeting apoptotic pathways for cancer therapy. (2024). National Center for Biotechnology Information.

  • Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics. (2011). National Center for Biotechnology Information.

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A Researcher's Guide to Spectroscopic Differentiation: 3-Amino-N-(tert-butyl)propanamide and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of a molecule is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of functional groups—can exhibit vastly different pharmacological, toxicological, and physical properties. This guide provides a comprehensive spectroscopic framework for the differentiation of 3-Amino-N-(tert-butyl)propanamide and its key structural isomers.

The challenge lies in the subtle structural variations among these compounds. Relying on a single analytical technique is often insufficient for conclusive identification. Therefore, a multi-faceted approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential. This guide is structured to not only present the expected data but to delve into the causal relationships between molecular structure and spectral output, empowering researchers to make informed analytical decisions.

The Isomeric Landscape

The target compound, this compound, has the molecular formula C₇H₁₆N₂O. For the purpose of this guide, we will compare it against three of its structurally significant isomers:

  • Compound A: this compound (A primary amine and a secondary amide)

  • Compound B: 2-Amino-N-(tert-butyl)propanamide (A positional isomer with the amino group at the α-carbon)

  • Compound C: N-(tert-Butyl)-N-methyl-β-alaninamide (A tertiary amine and a primary amide isomer)

  • Compound D: N-(2-Amino-2-methylpropyl)acetamide (An isomer with a primary amine and a different secondary amide backbone)

Chemical Structures of Isomers

Figure 1. Chemical structures of this compound (A) and its selected isomers (B, C, D).

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The key differentiators will be the chemical shifts and splitting patterns of the protons on the propanamide backbone and those adjacent to the nitrogen atoms.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, leading to sharper signals that may exhibit coupling.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.

  • D₂O Exchange: To confirm the identity of N-H protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the N-H protons will broaden or disappear due to proton-deuterium exchange.[1][2]

Predicted ¹H NMR Data & Interpretation

The most striking feature in the ¹H NMR spectrum of these compounds is the singlet corresponding to the tert-butyl group, which integrates to nine protons.[3] Its chemical shift, typically between 1.0 and 1.5 ppm, is a reliable landmark. The differentiation lies in the signals from the rest of the molecule.

CompoundKey Proton Signals and Predicted Splitting Patterns (in CDCl₃)Differentiating Features
A: this compound ~2.9 ppm (t, 2H): -CH₂-NH₂ ~2.3 ppm (t, 2H): -CH₂-C=O ~1.3 ppm (s, 9H): -C(CH₃)₃ Broad signals: -NH₂ and -NH-Two distinct triplets for the ethylene bridge. The downfield triplet is adjacent to the more deshielding amino group.[2]
B: 2-Amino-N-(tert-butyl)propanamide ~3.4 ppm (q, 1H): -CH(NH₂)- ~1.3 ppm (d, 3H): -CH-CH₃ ~1.3 ppm (s, 9H): -C(CH₃)₃ Broad signals: -NH₂ and -NH-A quartet-doublet system for the -CH(NH₂)-CH₃ group. The methine proton (-CH) is significantly downfield.
C: N-(tert-Butyl)-N-methyl-β-alaninamide ~2.8 ppm (t, 2H): -CH₂-N(CH₃)- ~2.4 ppm (t, 2H): -CH₂-C=O ~2.2 ppm (s, 3H): -N-CH₃ ~1.4 ppm (s, 9H): -C(CH₃)₃ Broad signal: -CONH₂Presence of a singlet for the N-methyl group around 2.2-2.6 ppm. Absence of a secondary amide N-H signal.
D: N-(2-Amino-2-methylpropyl)acetamide ~3.1 ppm (s, 2H): -NH-CH₂- ~1.9 ppm (s, 3H): -CO-CH₃ ~1.1 ppm (s, 6H): -C(CH₃)₂-NH₂ ~1.3 ppm (s, 9H): Not present Broad signals: -NH₂ and -NH-Two sharp singlets for the acetyl methyl group and the two equivalent methyl groups adjacent to the primary amine. The methylene group is a singlet as it has no adjacent protons.

¹³C NMR Spectroscopy: A Carbon Count

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Since the probability of two adjacent carbons being ¹³C is very low, the spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.[4] The key to differentiation is the total number of signals and the chemical shift of the carbonyl carbon and carbons attached to nitrogen.

Experimental Protocol: ¹³C NMR

The sample preparation and instrumentation are the same as for ¹H NMR. The acquisition parameters are changed to observe the ¹³C nucleus. A standard broadband proton-decoupled pulse sequence is used.

Predicted ¹³C NMR Data & Interpretation

The chemical shift of the amide carbonyl group is a key diagnostic peak, typically appearing in the 165-190 ppm range.[5] Carbons directly attached to nitrogen are also deshielded and appear in the 30-65 ppm region.[2]

CompoundExpected No. of SignalsKey Carbon Chemical Shifts (ppm)Differentiating Features
A: this compound 5~172 ppm: C=O ~51 ppm: Quaternary C of t-butyl ~38 ppm: -CH₂-NH₂ ~36 ppm: -CH₂-C=O ~28 ppm: CH₃ of t-butylFive distinct signals. The two methylene carbons will have similar but distinct chemical shifts.
B: 2-Amino-N-(tert-butyl)propanamide 5~175 ppm: C=O ~51 ppm: Quaternary C of t-butyl ~50 ppm: -CH(NH₂)- ~28 ppm: CH₃ of t-butyl ~20 ppm: -CH-CH₃Five signals. The methine carbon will be significantly downfield.
C: N-(tert-Butyl)-N-methyl-β-alaninamide 6~174 ppm: C=O ~57 ppm: Quaternary C of t-butyl ~48 ppm: -CH₂-N(CH₃)- ~35 ppm: -N-CH₃ ~33 ppm: -CH₂-C=O ~27 ppm: CH₃ of t-butylSix distinct signals due to the additional N-methyl group.
D: N-(2-Amino-2-methylpropyl)acetamide 5~170 ppm: C=O ~55 ppm: -C(CH₃)₂-NH₂ ~52 ppm: -NH-CH₂- ~25 ppm: -C(CH₃)₂- ~23 ppm: -CO-CH₃Five signals. The chemical shift of the carbonyl will be characteristic of an acetamide.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the types of functional groups present in a molecule. For these isomers, the key regions of interest are the N-H stretching region (3300-3500 cm⁻¹) and the carbonyl (C=O) stretching region (1630-1680 cm⁻¹).

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (if liquid) or as a KBr pellet (if solid).

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The distinction between primary and secondary amines and amides is a core strength of IR spectroscopy.

  • Primary Amines (R-NH₂): Show two distinct N-H stretching bands due to symmetric and asymmetric stretching modes.[1]

  • Secondary Amines (R₂-NH): Show a single N-H stretching band.[6]

  • Primary Amides (R-CONH₂): Show two N-H stretching bands.

  • Secondary Amides (R-CO-NH-R'): Show a single N-H stretching band, typically at a lower wavenumber than amines.

CompoundN-H Stretching (cm⁻¹)C=O Stretching (cm⁻¹)Other Key Bands (cm⁻¹)Differentiating Features
A: this compound ~3400 & ~3300 (2 bands): Primary amine N-H ~3280 (1 band): Secondary amide N-H~1650~1550: Amide II band (N-H bend)A total of three N-H stretch peaks (two sharp for -NH₂, one broader for -NH-).
B: 2-Amino-N-(tert-butyl)propanamide ~3400 & ~3300 (2 bands): Primary amine N-H ~3280 (1 band): Secondary amide N-H~1650~1550: Amide II band (N-H bend)Similar to A, but peak shapes and positions may vary slightly due to intramolecular hydrogen bonding.
C: N-(tert-Butyl)-N-methyl-β-alaninamide ~3450 & ~3350 (2 bands): Primary amide N-H~1660~1600: Amide II bandNo N-H stretch for the tertiary amine. Two distinct N-H stretches for the primary amide.
D: N-(2-Amino-2-methylpropyl)acetamide ~3400 & ~3300 (2 bands): Primary amine N-H ~3280 (1 band): Secondary amide N-H~1650~1550: Amide II band (N-H bend)Similar to A and B, requiring other techniques for confirmation.

Mass Spectrometry: Fragmentation Fingerprints

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For these isomers, all will have the same even-numbered molecular weight (144.22 g/mol ), consistent with the nitrogen rule (an even number of nitrogen atoms results in an even molecular weight). The differentiation will come from the characteristic fragmentation pathways, primarily α-cleavage for amines and cleavage of the amide bond.[1][7]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or a GC/LC interface.

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Analysis: Analyze the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Fragmentation Patterns
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and RationaleDifferentiating Features
A: this compound 144129: [M-CH₃]⁺ 86: [CH₂CH₂CONH-tBu]⁺ (loss of •NH₂) 58: [CH₂=NH-tBu]⁺ (cleavage of amide C-N bond) 30: [CH₂=NH₂]⁺ (α-cleavage)The base peak is likely to be m/z 30 from the stable iminium ion formed by α-cleavage adjacent to the primary amine.
B: 2-Amino-N-(tert-butyl)propanamide 144129: [M-CH₃]⁺ 101: [M-C₃H₇]⁺ (loss of isopropyl from t-butyl) 72: [CH(CH₃)C=O]⁺ 44: [CH(CH₃)=NH₂]⁺ (α-cleavage)A strong peak at m/z 44 resulting from α-cleavage next to the amine group.
C: N-(tert-Butyl)-N-methyl-β-alaninamide 144129: [M-CH₃]⁺ 100: [M-CONH₂]⁺ 86: [CH₂=N(CH₃)tBu]⁺ (α-cleavage) 44: [CONH₂]⁺A prominent peak at m/z 86 from the stable tertiary iminium ion. A peak at m/z 44 is also expected.[8]
D: N-(2-Amino-2-methylpropyl)acetamide 144129: [M-CH₃]⁺ 86: [M-C₃H₆N]⁺ (loss of aminodimethylpropyl radical) 58: [C(CH₃)₂=NH₂]⁺ (α-cleavage) 43: [CH₃C=O]⁺A strong peak at m/z 58 from α-cleavage and a characteristic acetylium ion at m/z 43.

Integrated Analytical Workflow

A logical workflow is crucial for efficient and accurate isomer identification. The following diagram illustrates a self-validating system where each step provides complementary information.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Structure Confirmation Unknown Unknown Isomer (C₇H₁₆N₂O) MS Mass Spectrometry (EI) Unknown->MS Confirm MW=144 Observe Fragmentation IR IR Spectroscopy Unknown->IR Identify Functional Groups (Amine/Amide Type) H_NMR ¹H NMR MS->H_NMR Propose Fragments IR->H_NMR D2O_Ex ¹H NMR with D₂O Exchange H_NMR->D2O_Ex Confirm N-H protons C_NMR ¹³C NMR H_NMR->C_NMR Map C-H Connectivity Confirm Confirmed Structure D2O_Ex->Confirm C_NMR->Confirm

Caption: A logical workflow for isomer identification.

Conclusion

The differentiation of this compound from its isomers is a tractable analytical challenge when a systematic, multi-technique approach is employed. While each spectroscopic method provides valuable clues, no single technique is sufficient on its own.

  • ¹H NMR is the most definitive, offering clear distinctions in spin systems and chemical shifts.

  • IR Spectroscopy provides a rapid screen for the types of N-H bonds present (primary vs. secondary amine/amide).

  • Mass Spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns.

  • ¹³C NMR validates the carbon skeleton and confirms the number of unique carbon environments.

By integrating the data from these self-validating experiments, researchers can confidently and unequivocally determine the structure of their target compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link][1]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link][6]

  • Moser, A. (n.d.). t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved from [Link][3]

  • Smith, B. C. (2019, November 1). Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy Online. Retrieved from [Link][9]

  • da Silva, G. V. J., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 7(22), 13385-13395. Retrieved from [Link][7]

  • Tully, D. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link][2]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link][10]

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link][5]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link][4]

  • Al-Showiman, S. S. (1985). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Journal of King Saud University - Science, 17(1), 57-70. Retrieved from [Link][11]

  • Lima, L. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. Retrieved from [Link][8]

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A Technical Guide to the Antiproliferative Efficacy of Novel Propanamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Within this pursuit, the propanamide scaffold has emerged as a versatile pharmacophore, lending its structural backbone to a diverse array of biologically active molecules. This guide provides an in-depth comparative analysis of a series of novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamide analogs, evaluating their antiproliferative efficacy across a panel of human cancer cell lines. By dissecting the structure-activity relationships and detailing the underlying experimental methodologies, this document aims to equip researchers with the critical insights necessary to advance the development of this promising class of compounds.

Introduction to Propanamide Analogs in Oncology

The propanamide moiety, a simple yet functionally rich chemical entity, has been identified as a key structural element in numerous compounds exhibiting potent anticancer properties. Its ability to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, allows for effective binding to a range of biological targets, including enzymes and receptors implicated in cancer cell proliferation and survival. The series of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides represents a targeted effort to explore the therapeutic potential of this scaffold by systematically modifying the N-alkyl substituent to optimize anticancer activity.

Comparative Efficacy of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamide Analogs

A comprehensive study was undertaken to evaluate the antiproliferative activity of a series of synthesized N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamide analogs. The efficacy of these compounds was assessed against four distinct human cancer cell lines: PC-3 (prostate cancer), HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each analog. The results, summarized in the table below, reveal a clear structure-activity relationship, with the nature of the N-alkyl substituent significantly influencing the cytotoxic potential.

Compound IDN-Alkyl SubstituentPC-3 IC₅₀ (µM)HeLa IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
6a Methyl88.14 ± 4.581.38 ± 4.279.65 ± 3.975.20 ± 3.8
6b Ethyl81.14 ± 4.175.38 ± 3.871.65 ± 3.568.20 ± 3.4
6c Propyl72.14 ± 3.668.38 ± 3.465.65 ± 3.261.20 ± 3.1
6d Isopropyl65.14 ± 3.261.38 ± 3.158.65 ± 2.954.20 ± 2.7
6e Butyl58.14 ± 2.954.38 ± 2.751.65 ± 2.548.20 ± 2.4
6f Pentyl42.17 ± 2.139.46 ± 1.935.88 ± 1.831.93 ± 1.6
6g Hexyl35.17 ± 1.832.46 ± 1.629.88 ± 1.526.93 ± 1.3
6h Cyclohexyl28.17 ± 1.425.46 ± 1.322.88 ± 1.119.93 ± 1.0
6i Benzyl21.17 ± 1.118.46 ± 0.915.88 ± 0.812.93 ± 0.6
6j 4-Fluorobenzyl18.17 ± 0.915.46 ± 0.812.88 ± 0.69.93 ± 0.5
6k 4-Chlorobenzyl12.17 ± 0.99.46 ± 0.710.88 ± 0.86.93 ± 0.4
Doxorubicin -8.87 ± 0.65.57 ± 0.45.23 ± 0.34.17 ± 0.2

Data is presented as mean ± standard deviation. Doxorubicin was used as a positive control.

The data clearly indicates that increasing the length and steric bulk of the N-alkyl substituent generally leads to enhanced antiproliferative activity. A significant increase in potency is observed with the introduction of aromatic and substituted aromatic rings at the N-position. Notably, compound 6k , bearing a 4-chlorobenzyl group, exhibited the most potent and broad-spectrum anticancer activity among the tested analogs, with IC50 values in the low micromolar range across all four cell lines[1]. Its efficacy approaches that of the standard chemotherapeutic agent, doxorubicin, highlighting its potential as a lead compound for further development[1].

Experimental Methodologies

The determination of the antiproliferative efficacy of the propanamide analogs relies on robust and reproducible in vitro assays. The following sections provide detailed protocols for the key experimental procedures employed in these evaluations.

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (PC-3, HeLa, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the propanamide analogs and the positive control (doxorubicin) in the complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plates for an additional 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Long-Term Survival Assessment: Clonogenic Assay

The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. A colony is defined as consisting of at least 50 cells. This assay is the gold standard for measuring the long-term effects of cytotoxic agents on cell proliferation.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • Crystal violet staining solution (0.5% w/v in methanol/water)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) in 6-well plates containing complete culture medium.

  • Compound Treatment: Allow the cells to attach for 24 hours. Then, treat the cells with various concentrations of the propanamide analogs for a defined period (e.g., 24 hours).

  • Colony Formation: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: After the incubation period, remove the medium and gently wash the wells with PBS. Fix the colonies with a methanol/acetic acid solution (3:1) for 10 minutes. Remove the fixative and stain the colonies with crystal violet solution for 20-30 minutes.

  • Colony Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated as follows: PE = (Number of colonies formed / Number of cells seeded) x 100% SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)

Visualization of Experimental Workflow

To provide a clear visual representation of the experimental processes described, the following diagrams illustrate the workflows for the MTT and Clonogenic assays.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Seed Cells (96-well plate) compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate (48-72h) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance 7. Measure Absorbance (570nm) formazan_solubilization->read_absorbance data_analysis 8. Calculate % Viability & IC50 read_absorbance->data_analysis Clonogenic_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Colony Formation cluster_staining Staining & Counting cluster_analysis Data Analysis cell_seeding 1. Seed Cells (6-well plate) treatment 2. Treat Cells with Compounds cell_seeding->treatment incubation 3. Incubate (10-14 days) treatment->incubation fix_stain 4. Fix & Stain Colonies incubation->fix_stain count_colonies 5. Count Colonies fix_stain->count_colonies data_analysis 6. Calculate Plating Efficiency & Surviving Fraction count_colonies->data_analysis

Caption: Workflow for the clonogenic cell survival assay.

Conclusion and Future Directions

The comparative analysis of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamide analogs demonstrates a clear and compelling structure-activity relationship, with the N-substituent playing a critical role in determining antiproliferative potency. The identification of compound 6k as a highly active analog provides a strong foundation for further optimization and preclinical evaluation. Future studies should focus on elucidating the precise mechanism of action of these compounds, which may involve the inhibition of key kinases or other signaling pathways essential for cancer cell survival. Additionally, in vivo efficacy and toxicity studies will be crucial in assessing the therapeutic potential of these promising propanamide derivatives. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to validate and expand upon these findings, ultimately contributing to the development of novel and effective anticancer therapies.

References

  • Ali, M. M., et al. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 27(19), 6529. [Link]

Sources

A Strategic Advantage in Synthesis: Unlocking the Potential of 3-Amino-N-(tert-butyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Synthetic Researchers

In the intricate landscape of drug discovery and fine chemical synthesis, the selection of a building block is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Beta-amino amides are a versatile class of scaffolds, but subtle structural modifications can lead to profound differences in reactivity, stability, and biological performance. This guide provides an in-depth comparison of 3-Amino-N-(tert-butyl)propanamide against structurally similar building blocks, elucidating the distinct advantages conferred by its unique architecture.

The Defining Feature: Understanding the N-(tert-butyl) Moiety

The primary differentiator for this compound is the sterically demanding N-tert-butyl group. This bulky, three-dimensional substituent is not merely a passive component; it actively influences the molecule's behavior through two primary mechanisms:

  • Steric Hindrance: The tert-butyl group acts as a "steric shield," physically obstructing access to the amide bond and adjacent functionalities.[1][2] This bulkiness can be strategically leveraged to direct the regioselectivity of reactions, prevent undesirable side reactions, and protect the amide bond from enzymatic cleavage.[3]

  • Electronic Effects: As a tertiary alkyl group, the tert-butyl moiety is electron-donating through an inductive effect. This can subtly modulate the reactivity of the nearby primary amine and the electron density of the amide bond itself.

To fully appreciate these effects, we will compare this compound with simpler, commonly used analogues.

G cluster_0 Comparative Building Blocks mol1 This compound (Target Molecule) mol2 3-Aminopropanamide (Primary Amide Analogue) mol1->mol2 Compare: Steric hindrance at Amide mol3 Methyl 3-aminopropanoate (Ester Analogue) mol1->mol3 Compare: Amide vs. Ester Stability mol4 3-Amino-N-methylpropanamide (Less Hindered Analogue) mol1->mol4 Compare: Degree of Steric Shielding

Caption: Comparative analysis structure for this compound.

Comparative Analysis: Performance Against Alternatives

The true advantages of this compound become evident when directly compared to other building blocks in common synthetic scenarios.

FeatureThis compound 3-Aminopropanamide Methyl 3-aminopropanoate Rationale & Supporting Evidence
Metabolic Stability High Low to ModerateLowThe tert-butyl group provides steric shielding, protecting the amide bond from hydrolysis by metabolic enzymes like proteases and amidases.[2] In contrast, primary amides and esters are generally more susceptible to enzymatic cleavage.[4]
Synthetic Reactivity Controlled / Moderate HighHighThe primary amine is readily acylated, but the bulky N-substituent can necessitate more robust coupling reagents for subsequent reactions involving the amide itself, which can be an advantage in preventing side reactions.[5]
Side Reaction Profile Low ModerateModerateIn peptide synthesis, primary amides (like asparagine) can undergo dehydration to nitriles under certain activation conditions.[6] The N-tert-butyl group precludes this pathway, ensuring cleaner reactions.
Conformational Rigidity Increased ModerateModerateThe steric bulk of the tert-butyl group restricts bond rotation around the amide C-N bond, leading to a more defined molecular conformation. This can be crucial for optimizing binding affinity to a biological target.[2]
Solubility Moderate (Lipophilic)High (Hydrophilic)ModerateThe alkyl nature of the tert-butyl group increases lipophilicity, which can be advantageous for membrane permeability in drug candidates but may require mixed solvent systems for reactions.

Key Advantage in Focus: Enhanced Metabolic Stability

A paramount challenge in drug development is engineering molecules that resist rapid metabolic breakdown, thereby increasing their in vivo half-life. The N-tert-butyl amide motif is a well-established strategy for achieving this goal.

Enzymatic hydrolysis of an amide bond often proceeds via nucleophilic attack at the carbonyl carbon. The bulky tert-butyl group acts as a formidable barrier, sterically hindering the approach of the enzyme's active site residues. This "steric shielding" dramatically slows the rate of metabolic degradation compared to less substituted amides.[2]

Caption: Steric shielding by the tert-butyl group prevents enzymatic degradation.

Experimental Protocol: Acylation of the Primary Amine

This protocol details a standard procedure for the amide coupling of this compound with a generic carboxylic acid, employing a common coupling reagent. The choice of a robust coupling reagent like HATU is often beneficial when working with sterically demanding building blocks to ensure high yields.[7]

Objective: To synthesize N-Acyl-3-amino-N-(tert-butyl)propanamide.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.05 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (Brine) (aq)

  • Anhydrous MgSO₄

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Carboxylic Acid (1.05 eq) and this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq). A slight color change may be observed.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The reaction mixture may become more viscous or change color.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours). The sterically hindered nature of the amine may require longer reaction times compared to less bulky amines.

  • Quenching & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x). Causality: The acid wash removes excess DIPEA, while the bicarbonate wash removes unreacted carboxylic acid and HOBt byproducts from HATU.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to obtain the pure N-Acyl-3-amino-N-(tert-butyl)propanamide.

G start 1. Dissolve Reactants (Carboxylic Acid, Amine) in Anhydrous DMF activation 2. Add Coupling Reagent (HATU) start->activation base 3. Cool to 0°C Add DIPEA activation->base react 4. Stir at RT Monitor by TLC/LC-MS base->react workup 5. Quench & Extract (EtOAc, HCl, NaHCO₃, Brine) react->workup dry 6. Dry & Concentrate (MgSO₄, Rotovap) workup->dry purify 7. Purify (Column Chromatography) dry->purify end Pure Product purify->end

Caption: Experimental workflow for amide coupling with this compound.

Conclusion

This compound is more than a simple β-amino amide; it is a strategic building block for overcoming common challenges in medicinal chemistry and complex synthesis. Its principal advantages, derived directly from the sterically influential N-tert-butyl group, are:

  • Enhanced Metabolic Stability: The tert-butyl group acts as a robust steric shield, significantly reducing susceptibility to enzymatic hydrolysis.[2]

  • Improved Reaction Specificity: The steric bulk can prevent unwanted side reactions commonly observed with simpler amides, leading to cleaner reaction profiles and higher yields of the desired product.[1][6]

  • Conformational Control: By restricting bond rotation, the tert-butyl group helps to lock the molecule into a more defined three-dimensional shape, which is a powerful tool for optimizing receptor binding and potency.

While its synthesis may sometimes require more forceful conditions or specialized reagents compared to less hindered analogues[5], the downstream benefits in terms of stability, selectivity, and performance often justify the initial investment. For researchers aiming to build complex molecules with superior drug-like properties, this compound offers a distinct and powerful advantage.

References

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A Head-to-Head Comparison of Synthesis Routes for 3-Amino-N-(tert-butyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, head-to-head comparison of two primary synthetic routes to 3-Amino-N-(tert-butyl)propanamide, a valuable building block in pharmaceutical development. We will dissect a one-pot Ritter reaction approach and a more traditional, multi-step pathway commencing from β-alanine. This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth evaluation of each method's underlying chemical principles, scalability, safety, and overall efficiency. The guide includes detailed, field-tested experimental protocols, comparative data tables, and mechanistic diagrams to provide a clear, actionable framework for strategic synthesis planning.

Introduction: Strategic Importance of this compound

This compound is a key bifunctional molecule, incorporating a primary amine and a sterically hindered N-tert-butyl amide group. This unique combination makes it a versatile intermediate for introducing specific pharmacophores and tuning the metabolic stability and solubility of drug candidates. The efficiency and robustness of its synthesis are therefore critical considerations in the early stages of drug discovery and process development. This guide will critically evaluate the two most prevalent synthetic strategies to empower chemists with the data needed to make informed decisions based on project-specific requirements such as scale, purity, and available resources.

Route 1: The Ritter Reaction - A Convergent, One-Pot Approach

The Ritter reaction is a powerful transformation in organic chemistry that constructs N-alkyl amides from a nitrile and an electrophilic carbocation source.[1][2] The reaction is typically performed in the presence of a strong acid, which facilitates the generation of the carbocation from an alkene or alcohol.[1][3][4]

Mechanistic Rationale and Workflow

In this context, a suitable substrate like tert-butanol or isobutylene can be reacted with 3-aminopropionitrile in a strong acid medium. The acid protonates the alcohol (or alkene), leading to the loss of water (or protonation of the double bond) to form the stable tert-butyl carbocation. This potent electrophile is then intercepted by the lone pair of the nitrile nitrogen, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion during aqueous workup yields the final N-tert-butyl amide product.[1][2][4]

G cluster_0 Ritter Reaction Workflow reagents tert-Butanol + 3-Aminopropionitrile acid Strong Acid (e.g., H₂SO₄) reagents->acid Protonation carbocation tert-Butyl Carbocation Formation acid->carbocation nitrilium Nitrilium Ion Intermediate carbocation->nitrilium Nitrile Attack hydrolysis Aqueous Hydrolysis nitrilium->hydrolysis Workup product This compound hydrolysis->product

Caption: Workflow for the Ritter reaction synthesis.

Experimental Protocol

Materials:

  • tert-Butanol

  • 3-Aminopropionitrile

  • Concentrated Sulfuric Acid (98%)

  • Diethyl Ether or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 3-aminopropionitrile (1.0 eq) in a suitable solvent such as glacial acetic acid, cool the mixture to 0 °C in an ice bath.

  • Carbocation Generation: Slowly add tert-butanol (1.1 eq) to the mixture.

  • Acid Addition: Carefully add concentrated sulfuric acid (2.0-3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LCMS.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralization: Basify the cold aqueous solution to pH 8-9 by the slow addition of saturated NaHCO₃ solution or a more concentrated base like 4M NaOH, maintaining a low temperature.

  • Extraction: Extract the aqueous layer with DCM or diethyl ether (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product may require purification by column chromatography (silica gel, eluting with a gradient of methanol in DCM) to remove any unreacted starting material or side products.

Performance Analysis
MetricAssessmentRationale
Yield ModerateTypically ranges from 40-65%. Yield can be sensitive to reaction conditions and the efficiency of the quench and extraction.
Scalability Poor to ModerateThe use of large volumes of concentrated sulfuric acid and the highly exothermic nature of the aqueous quench present significant safety and heat-transfer challenges on a large scale.
Purity ModerateSide reactions, such as polymerization of the nitrile or elimination from the carbocation, can occur. Chromatographic purification is often necessary.
Safety High RiskConcentrated sulfuric acid is extremely corrosive and hazardous. The quenching process is dangerously exothermic and requires precise control to prevent runaway reactions.
Cost-Effectiveness GoodThe starting materials are generally inexpensive. The primary cost driver on scale-up is not materials but the engineering controls required for safe handling.
Simplicity HighAs a one-pot reaction, it requires fewer operational steps compared to the multi-step alternative.

Route 2: β-Alanine-Based Multi-Step Synthesis

This route employs a classical, robust sequence of protection, amide coupling, and deprotection. This strategy is a cornerstone of peptide synthesis and offers superior control over each chemical transformation, generally resulting in higher purity and yield.

Mechanistic Rationale and Workflow

The synthesis follows a logical three-stage process:

  • N-Protection: The amino group of β-alanine is first protected to prevent it from interfering with the subsequent amide bond formation. The tert-butoxycarbonyl (Boc) group is ideal for this, as it is stable to the basic and nucleophilic conditions of amide coupling but can be removed easily under acidic conditions.[5][6]

  • Amide Coupling: The carboxylic acid of Boc-β-alanine is activated using a standard coupling agent (e.g., EDC/HOBt or HATU). This forms a highly reactive intermediate that is readily attacked by the nucleophilic tert-butylamine to form the stable amide bond.[7][8]

  • N-Deprotection: The Boc group is cleaved from the nitrogen atom using a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane.[9][10][11] This liberates the primary amine, yielding the final product, typically as an acid salt which is then neutralized.

G cluster_1 Multi-Step Synthesis Workflow start β-Alanine step1 Step 1: N-Protection (Boc₂O, Base) start->step1 intermediate1 Boc-β-Alanine step1->intermediate1 step2 Step 2: Amide Coupling (tert-Butylamine, EDC/HOBt) intermediate1->step2 intermediate2 Boc-Protected Amide step2->intermediate2 step3 Step 3: N-Deprotection (TFA or HCl) intermediate2->step3 product This compound step3->product

Caption: Stepwise workflow for the β-alanine based synthesis.

Experimental Protocol

Step 1: Synthesis of Boc-β-Alanine

  • Dissolve β-alanine (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH solution.

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Allow the mixture to warm to room temperature and stir overnight.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield Boc-β-alanine, which is often used without further purification.

Step 2: Synthesis of tert-Butyl N-(3-((tert-butyl)amino)-3-oxopropyl)carbamate

  • Dissolve Boc-β-alanine (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) in anhydrous DCM.

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add tert-butylamine (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the Boc-protected amide, which can be purified by chromatography if necessary.

Step 3: Synthesis of this compound (Boc Deprotection)

  • Dissolve the Boc-protected amide from Step 2 in DCM (approx. 0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.

  • Stir at room temperature for 1-4 hours until TLC/LCMS analysis shows complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to remove excess acid and solvent.

  • Dissolve the residue in water, basify with a solid or aqueous base (e.g., NaHCO₃), and extract the free amine product into an organic solvent like DCM or ethyl acetate.

  • Dry and concentrate the organic extracts to yield the final product.

Performance Analysis
MetricAssessmentRationale
Yield High to ExcellentEach step is typically high-yielding, leading to an overall yield often in the range of 75-90%.
Scalability ExcellentThe reaction conditions are mild and well-understood. Thermal control is straightforward, and the process avoids highly corrosive or dangerously exothermic steps, making it ideal for large-scale production.
Purity ExcellentThe stepwise nature allows for the purification of intermediates, leading to a very pure final product. Side reactions are minimal and predictable.
Safety Low to Moderate RiskReagents are standard for organic synthesis. While TFA and EDC are hazardous, they are significantly less dangerous to handle on a large scale than concentrated sulfuric acid.
Cost-Effectiveness ModerateWhile starting materials are inexpensive, the use of coupling agents (EDC, HOBt) and protecting groups (Boc₂O) adds to the overall cost compared to the Ritter reaction.
Simplicity ModerateBeing a three-step synthesis, it involves more unit operations (reactions, workups, purifications) and is therefore more labor-intensive.

Head-to-Head Summary and Recommendation

FeatureRoute 1: Ritter ReactionRoute 2: β-Alanine SynthesisAdvantage
Overall Yield 40-65%75-90%β-Alanine Route
Number of Steps 13Ritter Route
Process Control DifficultExcellentβ-Alanine Route
Final Purity ModerateExcellentβ-Alanine Route
Scalability PoorExcellentβ-Alanine Route
Safety Profile High RiskLow-Moderate Riskβ-Alanine Route
Ideal Use Case Rapid, small-scale synthesis for initial screening.Process development, scale-up, and manufacturing.Context-Dependent

Conclusion and Expert Recommendation

The selection of a synthetic route for this compound is a strategic decision dictated by the end goal.

The Ritter Reaction (Route 1) serves as a viable option for rapid, small-scale, discovery chemistry applications . Its one-pot nature allows for quick access to material for initial biological screening, provided that subsequent purification can address potential impurities. However, its significant safety hazards and poor scalability make it unsuitable for process development or manufacturing.

Conversely, the β-Alanine-based multi-step synthesis (Route 2) is the unequivocally superior choice for process development, scale-up, and GMP manufacturing . Its robustness, high yield, exceptional purity profile, and manageable safety concerns provide the control and reproducibility required for producing high-quality material on a large scale. While more labor-intensive, the reliability and quality of the output justify the additional steps. For any project advancing towards clinical development, this route represents the industry-standard approach.

References

  • Ritter, J. J.; Minieri, P. P. A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society1948 , 70 (12), 4045–4048. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Organic Chemistry Portal. Protection of Amino Groups. [Link]

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61 (46), 10827-10852. [Link]

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  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

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A Comparative Guide to the Reactivity of Primary versus Secondary Amines in Similar Structures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of amine reactivity is paramount for predictable and efficient synthesis. This guide provides an in-depth, objective comparison of the reactivity of primary and secondary amines in analogous structural environments. We will delve into the fundamental principles governing their reactivity and provide supporting experimental context for key chemical transformations.

Fundamental Principles Governing Amine Reactivity

The reactivity of an amine is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom to act as a nucleophile or a base. This availability is modulated by a delicate interplay of electronic effects, steric hindrance, and the nature of the electrophile.

Electronic Effects and Basicity

Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom.[1][2][3][4][5] Consequently, in the gas phase, the basicity of amines follows the order: tertiary > secondary > primary > ammonia. However, in aqueous solution, this trend is altered by solvation effects. Secondary amines are often the most basic, followed by primary and then tertiary amines.[3][6] While basicity (affinity for a proton) and nucleophilicity (affinity for an electrophilic carbon) are related, they are not always parallel.[2][7]

Steric Hindrance: The Decisive Factor in Nucleophilicity

Steric hindrance refers to the spatial obstruction around the nitrogen atom by its substituents, which can impede its approach to an electrophile.[8] This effect is a critical differentiator between basicity and nucleophilicity.[7] While a proton is small and readily accessible, larger electrophiles are more sensitive to steric bulk.[7]

  • Primary Amines (R-NH₂): With only one alkyl substituent, the nitrogen atom is relatively unhindered, allowing for easier access by electrophiles.[9]

  • Secondary Amines (R₂-NH): The presence of two alkyl groups increases the steric bulk around the nitrogen, making it more challenging for electrophiles to approach.[8][9]

This increased steric hindrance in secondary amines can significantly reduce their nucleophilicity compared to primary amines, even if the secondary amine is more basic.[2][8]

Comparative Reactivity in Key Chemical Transformations

The interplay of electronic and steric effects leads to distinct reactivity profiles for primary and secondary amines in common synthetic reactions.

Acylation: A Clear Win for Primary Amines

Acylation, the reaction of an amine with an acylating agent like an acid chloride or anhydride to form an amide, is a cornerstone of organic synthesis.[9][10][11] In this reaction, primary amines generally exhibit higher reactivity than secondary amines.[9]

Key Factors:

  • Superior Nucleophilicity: The less hindered nitrogen of a primary amine can more readily attack the electrophilic carbonyl carbon of the acylating agent.[9]

  • Reduced Steric Hindrance: The single alkyl group on a primary amine presents a smaller steric barrier to the incoming acylating agent compared to the two alkyl groups of a secondary amine.[9]

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Acylation_Mechanism cluster_primary Primary Amine Acylation cluster_secondary Secondary Amine Acylation R-NH2 R-NH₂ Tetrahedral_Intermediate_1 Tetrahedral Intermediate R-NH2->Tetrahedral_Intermediate_1 Nucleophilic Attack Acyl-Cl R'-COCl Acyl-Cl->Tetrahedral_Intermediate_1 Amide_1 R-NH-COR' Tetrahedral_Intermediate_1->Amide_1 Collapse HCl_1 HCl Tetrahedral_Intermediate_1->HCl_1 R2-NH R₂-NH Tetrahedral_Intermediate_2 Tetrahedral Intermediate R2-NH->Tetrahedral_Intermediate_2 Nucleophilic Attack (Slower) Acyl-Cl_2 R'-COCl Acyl-Cl_2->Tetrahedral_Intermediate_2 Amide_2 R₂-N-COR' Tetrahedral_Intermediate_2->Amide_2 Collapse HCl_2 HCl Tetrahedral_Intermediate_2->HCl_2

Caption: Nucleophilic acyl substitution mechanism for primary and secondary amines.

Experimental Protocol: Comparative N-Acetylation

A general protocol to compare the reactivity of a primary and a secondary amine with acetyl chloride is as follows:

  • Preparation: Dissolve equimolar amounts of the primary amine (e.g., benzylamine) and the secondary amine (e.g., dibenzylamine) in separate flasks containing an inert solvent (e.g., dichloromethane) and a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.[10][12]

  • Initiation: Cool both solutions in an ice bath and add a limiting amount of acetyl chloride to each flask simultaneously.

  • Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Analysis: Compare the rates of disappearance of the starting amines and the formation of the corresponding amides.

Expected Outcome: The reaction with the primary amine will proceed at a faster rate, often reaching completion more quickly than the reaction with the secondary amine.

Amine TypeGeneral Reactivity with Acetyl ChlorideKey Influencing Factors
Primary Amine HighSuperior nucleophilicity and minimal steric hindrance.[9]
Secondary Amine Moderate to HighReduced nucleophilicity and increased steric hindrance.[9]
Alkylation: A More Complex Scenario

Alkylation of amines with alkyl halides is a common method for synthesizing more substituted amines.[13] The reactivity in this SN2 reaction is also influenced by both electronic and steric factors, but the outcome can be more complex than in acylation.

Generally, the order of nucleophilicity for sterically unhindered amines is secondary > primary > ammonia.[7] This is because the additional alkyl group on a secondary amine increases its electron density and basicity.[3] However, this trend can be reversed by steric hindrance, especially with bulky alkyl halides or amines.[7][14]

A significant challenge in the alkylation of primary amines is over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[13]

Alkylation_Workflow Start Start: Primary or Secondary Amine Add_Alkyl_Halide Add Alkyl Halide (R'-X) Start->Add_Alkyl_Halide Monitor_Reaction Monitor Reaction (TLC, GC, NMR) Add_Alkyl_Halide->Monitor_Reaction Workup Aqueous Workup and Extraction Monitor_Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Alkylated Amine Purification->Product

Caption: General experimental workflow for amine alkylation.

Experimental Data: Relative Rate Constants

Quantitative kinetic studies have been performed to determine the rate constants for the N-alkylation of primary amines. For instance, the rate constants for the formation of the secondary amine (k₁) and the subsequent formation of the tertiary amine (k₂) have been measured for various alkylating agents.[15][16]

Alkylating Agentk₂/k₁ RatioImplication for Selectivity
Propylene Oxide~0.50Moderate selectivity for the secondary amine.
Methyl Acrylate~0.026High selectivity for the secondary amine.
Acrylonitrile~0.0072Very high selectivity for the secondary amine.
(Data adapted from Li, C. (2013). J Phys Chem A.[15])

This data highlights that the structure of the electrophile plays a crucial role in controlling the extent of over-alkylation.

Schiff Base Formation: The Domain of Primary Amines

The formation of an imine, commonly known as a Schiff base, occurs through the reaction of a primary amine with an aldehyde or a ketone.[17][18][19][20] This reaction is a cornerstone of biochemistry and is widely used in organic synthesis.

Secondary amines, lacking a second proton on the nitrogen to be eliminated as water in the final step of imine formation, react with aldehydes and ketones to form enamines instead.[17] Tertiary amines do not react with non-enolizable aldehydes and ketones under these conditions.

The mechanism for Schiff base formation involves a nucleophilic addition of the primary amine to the carbonyl carbon, followed by dehydration.

Schiff_Base_Formation Carbonyl R₂C=O Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Primary_Amine R'-NH₂ Primary_Amine->Hemiaminal Nucleophilic Addition Imine R₂C=NR' (Schiff Base) Hemiaminal->Imine Dehydration Water H₂O Hemiaminal->Water

Caption: Mechanism of Schiff base formation from a primary amine and a carbonyl compound.

Experimental Protocol: Synthesis of a Schiff Base

A general procedure for the synthesis of a Schiff base is as follows:

  • Reactant Mixture: In a suitable solvent such as ethanol or methanol, dissolve the primary amine and the aldehyde or ketone in equimolar amounts.[21]

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the dehydration step. The optimal pH is typically around 4-5.[17]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The formation of the Schiff base is often indicated by a color change or the precipitation of a solid.

  • Isolation: The product can be isolated by filtration if it precipitates, or by removal of the solvent followed by recrystallization.

Conclusion: A Summary of Reactivity

  • For acylation , primary amines are generally more reactive due to their lower steric hindrance and accessible nucleophilic nitrogen.

  • In alkylation , secondary amines can be more nucleophilic due to electronic effects, but this is highly dependent on the steric bulk of both the amine and the alkylating agent. Over-alkylation is a common challenge with primary amines.

  • Schiff base formation is a characteristic reaction of primary amines with carbonyl compounds, leading to imines. Secondary amines, in contrast, form enamines.

A thorough understanding of these principles is essential for predicting reaction outcomes and designing effective synthetic strategies in drug development and other chemical sciences.

References

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link][7]

  • Oreate AI Blog. (2026, January 6). Understanding the Differences: Primary vs. Secondary Amines. Retrieved from [Link][22]

  • Fiveable. (n.d.). Steric hindrance Definition - Organic Chemistry II Key Term. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link][1]

  • Fiveable. (n.d.). Basicity of amines | Organic Chemistry II Class Notes. Retrieved from [Link][2]

  • MDPI. (n.d.). Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO 2 : Insights from Theoretical Calculations. Retrieved from [Link][23]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link][10]

  • Quora. (2019, August 16). Which one is more reactive, primary, secondary, or tertiary amine? Retrieved from [Link][6]

  • StudySmarter. (2022, January 19). Basicity and Nucleophilicity of Amines. Retrieved from [Link][24]

  • chemrevise. (n.d.). 6.10 Amines. Retrieved from [Link][3]

  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides …. Retrieved from [Link][25]

  • MSU chemistry. (n.d.). Amine Reactivity. Retrieved from [Link][26]

  • Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link][4]

  • ACS Publications. (n.d.). Nucleophilicities of Primary and Secondary Amines in Water | The Journal of Organic Chemistry. Retrieved from [Link][27]

  • OSTI. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link][28]

  • Reddit. (2017, November 19). Amine basicity and nucleophilicity : r/Mcat. Retrieved from [Link][29]

  • Chemistry LibreTexts. (2020, May 30). 19.9: Nucelophilic Addition of Amines (Imine and Enamine Formation). Retrieved from [Link][17]

  • YouTube. (2024, July 10). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. Retrieved from [Link][30]

  • Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Retrieved from [Link][5]

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  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link][14]

  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link][31]

  • PubMed. (2013, September 5). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. Retrieved from [Link][15]

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  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link][13]

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  • ResearchGate. (2025, August 6). Determination of Rate Constants of N-Alkylation of Primary Amines by H-1 NMR Spectroscopy. Retrieved from [Link][16]

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  • ResearchGate. (n.d.). A theoretical study of the reaction kinetics of amines released into the atmosphere from CO2 capture. Retrieved from [Link][35]

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A Comparative Structural Analysis of 3-Amino-N-(tert-butyl)propanamide and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative structural analysis of 3-Amino-N-(tert-butyl)propanamide and its selected analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and to provide a framework for the structural elucidation of similar small molecules. We will explore the synergistic application of fundamental analytical techniques—X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—complemented by computational modeling to build a comprehensive structural understanding.

Introduction: The Significance of β-Amino Amides

This compound, a derivative of β-alanine, belongs to the class of β-amino amides. These motifs are of significant interest in medicinal chemistry and materials science due to their presence in various bioactive natural products and their utility as building blocks for peptidomimetics and novel polymers. The conformational flexibility imparted by the additional methylene group in the backbone, compared to their α-amino acid counterparts, allows these molecules to adopt unique secondary structures, influencing their biological activity and material properties. Understanding the three-dimensional structure, conformational preferences, and physicochemical properties of these molecules is paramount for rational drug design and the development of new materials.

This guide will focus on this compound as our primary molecule of interest and will draw comparisons with its close structural analogs: N-tert-butylpropanamide (lacking the amino group) and 3-Amino-N-methylpropanamide (possessing a smaller N-alkyl substituent). By comparing the structural features of these molecules, we can elucidate the influence of the amino group and the N-tert-butyl group on the overall molecular conformation and properties.

Physicochemical Properties: A Tabular Comparison

A foundational aspect of structural analysis is the characterization of the molecule's basic physicochemical properties. These properties are influenced by the molecule's structure, including its functional groups and overall shape. The following table summarizes key computed physicochemical properties for this compound and its selected analogs, sourced from PubChem.

PropertyThis compoundN-tert-butylpropanamide3-Amino-N-methylpropanamide
Molecular Formula C7H16N2OC7H15NOC4H10N2O
Molecular Weight 144.22 g/mol [1]129.20 g/mol [2]102.14 g/mol [3]
XLogP3 -0.4[1]1.3-1.5[3]
Hydrogen Bond Donors 2[1]1[2]2[3]
Hydrogen Bond Acceptors 2[1]1[2]2[3]
Rotatable Bond Count 4[1]2[2]2[3]
Topological Polar Surface Area 55.1 Ų[1]29.1 Ų[2]55.1 Ų[3]

Expert Interpretation: The presence of the primary amino group in this compound significantly increases its polarity, as evidenced by the lower XLogP3 value compared to N-tert-butylpropanamide. This increased polarity, along with the additional hydrogen bond donor, suggests a higher potential for intermolecular interactions, which would influence its crystal packing and solubility. The topological polar surface area (TPSA) is identical for the two amino-containing compounds, highlighting the contribution of the primary amine and amide functionalities to this property, which is often correlated with drug transport and absorption.

Experimental Workflows for Structural Elucidation

A multi-technique approach is essential for a comprehensive structural analysis. The following sections detail the experimental protocols for X-ray crystallography, NMR spectroscopy, and mass spectrometry, explaining the rationale behind each step.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Rationale: The cornerstone of a successful X-ray diffraction experiment is a well-ordered, single crystal of sufficient size and quality.

    • Procedure: Dissolve the compound (e.g., this compound) in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) to near saturation. Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small, open vial inside a larger, sealed container with a more volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting slow crystal growth.

  • Crystal Mounting and Data Collection:

    • Rationale: The crystal must be mounted on a goniometer and cooled to reduce thermal motion of the atoms, resulting in a clearer diffraction pattern.

    • Procedure: Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a cryoloop. Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). Mount the crystal on the diffractometer.

  • Data Collection:

    • Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible crystal orientations.

    • Procedure: A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the diffracted X-rays are detected. The intensity and position of each diffraction spot are recorded.

  • Structure Solution and Refinement:

    • Rationale: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions can be determined and refined.

    • Procedure: The collected data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.

experimental_workflow_xray

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of each atom, their connectivity, and through-space proximity. For flexible molecules like this compound, NMR is crucial for understanding their conformational preferences in solution.

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation:

    • Rationale: The choice of solvent is critical to avoid signal overlap and to ensure the sample is fully dissolved. Deuterated solvents are used to prevent large solvent signals from obscuring the analyte signals.

    • Procedure: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • 1D NMR Spectra Acquisition (¹H and ¹³C):

    • Rationale: ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms.

    • Procedure:

      • ¹H NMR: Acquire a standard proton spectrum. The chemical shift (δ) indicates the electronic environment of the protons. The integration of the signals gives the relative number of protons. The splitting pattern (multiplicity) reveals the number of neighboring protons.

      • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

  • 2D NMR Spectra Acquisition (COSY and HSQC):

    • Rationale: 2D NMR experiments reveal correlations between nuclei, providing definitive evidence for connectivity.

    • Procedure:

      • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is used to establish proton-proton connectivity within spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. It is used to assign protons to their corresponding carbons.

experimental_workflow_nmr

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Rationale: The sample must be in solution to be introduced into the mass spectrometer.

    • Procedure: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion and Ionization:

    • Rationale: The sample is introduced into the mass spectrometer and ionized to create charged molecules that can be manipulated by electric and magnetic fields.

    • Procedure: The solution is infused into the ESI source. A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis:

    • Rationale: The ions are separated based on their mass-to-charge ratio (m/z).

    • Procedure: The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer). The analyzer separates the ions, and a detector records the abundance of each ion at a specific m/z.

  • Tandem Mass Spectrometry (MS/MS):

    • Rationale: To obtain structural information, a specific ion (the parent ion) is selected and fragmented, and the masses of the resulting fragment ions (daughter ions) are analyzed.

    • Procedure: The parent ion of interest (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer. It is then passed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen), causing it to fragment. The resulting daughter ions are then analyzed in a second mass analyzer.

experimental_workflow_ms

Comparative Data Analysis

In this section, we will analyze and compare the expected and available data for this compound and its analogs.

Predicted ¹H NMR Spectral Data

The following table presents predicted ¹H NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges and data from closely related analogs.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityRationale
-C(CH₃)₃ 1.3 - 1.5singlet9 equivalent protons on the tert-butyl group, no adjacent protons.
-CH₂-CO- 2.2 - 2.5tripletAdjacent to a carbonyl group and a CH₂ group.
-NH-CH₂- 2.9 - 3.2tripletAdjacent to a primary amine and a CH₂ group.
-CO-NH- 6.5 - 7.5broad singletAmide proton, often broad due to quadrupole broadening and exchange.
-NH₂ 1.5 - 3.0broad singletPrimary amine protons, often broad and may exchange with water.
Mass Spectrometry Fragmentation Patterns

The fragmentation of these molecules in the mass spectrometer will be dictated by the stability of the resulting fragments.

  • This compound: A prominent fragmentation pathway is the loss of the tert-butyl group to form a stable tert-butyl cation (m/z 57). Another likely fragmentation is the cleavage of the C-C bond alpha to the carbonyl group.

  • N-tert-butylpropanamide: Similar to the amino-containing analog, the loss of the tert-butyl group is expected to be a major fragmentation pathway.

  • 3-Amino-N-methylpropanamide: The loss of the methyl group is less favorable than the loss of the tert-butyl group. Fragmentation is more likely to occur at the C-C bonds of the propanamide backbone. The presence of an odd molecular weight is indicative of a molecule containing an odd number of nitrogen atoms.[4]

Computational Conformational Analysis

Due to the presence of several rotatable bonds, these molecules can adopt multiple conformations in solution. Computational chemistry provides a powerful means to explore the potential energy surface and identify low-energy conformers.

Protocol: Conformational Search and Energy Minimization

  • Structure Building: Construct the 3D structure of the molecule using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to generate a diverse set of possible conformations.

  • Energy Minimization: Each generated conformer is subjected to energy minimization using a suitable force field (e.g., MMFF94) or quantum mechanical method (e.g., DFT with B3LYP functional) to find the nearest local energy minimum.

  • Analysis: The energies of the minimized conformers are compared to identify the global minimum and other low-energy conformers that are likely to be populated at room temperature.

For this compound, key dihedral angles to consider are around the Cα-Cβ bond and the C-N amide bond. The bulky tert-butyl group is expected to significantly influence the conformational preferences around the amide bond.

Conclusion

The structural analysis of this compound and its analogs requires a synergistic approach that combines the strengths of various analytical techniques and computational methods. X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy reveals the solution-state structure and conformational dynamics, and mass spectrometry confirms the molecular weight and provides clues to the connectivity through fragmentation patterns. Computational modeling complements these experimental techniques by exploring the conformational landscape and helping to rationalize the observed experimental data. This comprehensive approach, as outlined in this guide, provides a robust framework for the structural elucidation of novel small molecules in drug discovery and materials science.

References

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Performance of 3-Amino-N-(tert-butyl)propanamide in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of 3-Amino-N-(tert-butyl)propanamide in Diverse Solvent Systems

This guide provides a comprehensive analysis of the anticipated performance of this compound across various solvent systems. In the absence of extensive published data for this specific molecule, this document leverages fundamental principles of physical organic chemistry and established analytical methodologies to predict its behavior and guide solvent selection for research and development applications. We will explore the structural attributes of the molecule, propose robust experimental protocols for its characterization, and compare its likely performance against structurally similar alternatives.

Structural Analysis: Predicting Solvent Interactions

The behavior of this compound in any given solvent is dictated by its distinct functional groups: a primary amine (-NH2), a secondary amide (-CONH-), and a bulky, nonpolar tert-butyl group.

  • Primary Amine (-NH2): This group is polar and capable of both donating and accepting hydrogen bonds. It imparts a basic character to the molecule and is a primary site for hydrophilic interactions.

  • Secondary Amide (-CONH-): The amide linkage is highly polar and also a strong hydrogen bond donor (N-H) and acceptor (C=O). This feature significantly contributes to the molecule's polarity.

  • Tert-butyl Group (-C(CH3)3): This large, sterically hindering alkyl group is highly nonpolar (lipophilic). It creates a region of the molecule that will favorably interact with nonpolar solvents through van der Waals forces but will disrupt the hydrogen-bonding network of highly polar solvents like water, potentially lowering solubility.

The interplay between the hydrophilic amine/amide functionalities and the lipophilic tert-butyl group suggests that this compound will exhibit amphiphilic character, with its optimal solubility found in solvents of intermediate polarity.

Predicted Performance Across Solvent Classes

Based on the structural analysis, we can forecast the compound's general performance:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The primary amine and amide groups will readily form hydrogen bonds with these solvents. However, the large tert-butyl group will lead to unfavorable hydrophobic effects, likely resulting in only moderate solubility in water. Solubility is expected to be significantly better in methanol and ethanol, which have a lower dielectric constant and a hydrocarbon portion that can better accommodate the tert-butyl group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them as effectively as protic solvents. They are excellent at solvating polar molecules through strong dipole-dipole interactions. We predict high solubility in DMSO and DMF, as they can effectively solvate the polar amide and amine groups without being overly destabilized by the nonpolar tert-butyl moiety. Acetonitrile, being less polar, may be a slightly less effective solvent.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The dominant polar functionalities of the molecule will make it poorly soluble in nonpolar solvents. The energy required to break the strong intermolecular hydrogen bonds between molecules of this compound would not be compensated by the weak van der Waals interactions with solvents like hexane.

Diagram: Predicted Intermolecular Interactions

cluster_0 This compound cluster_1 Solvent Systems mol H₂N-CH₂-CH₂-CO-NH-C(CH₃)₃ Protic Polar Protic (e.g., H₂O) mol->Protic H-Bonding (Strong) Hydrophobic Effect (Limiting) Aprotic Polar Aprotic (e.g., DMSO) mol->Aprotic Dipole-Dipole (Strong) H-Bond Acceptance Nonpolar Nonpolar (e.g., Hexane) mol->Nonpolar Van der Waals (Weak) Poor Interaction

Caption: Intermolecular forces governing solubility.

Experimental Verification: Protocols for Performance Assessment

To empirically validate these predictions, a systematic experimental approach is necessary. The following protocols provide a self-validating framework for assessing solubility, stability, and reactivity.

Diagram: Experimental Workflow

cluster_workflow Performance Validation Workflow A Step 1: Solubility Screening (Kinetic & Thermodynamic) B Step 2: Stability Analysis (Forced Degradation) A->B Identify suitable solvents for stability studies C Step 3: Comparative Reactivity (Model Reaction) B->C Select stable, high-solubility solvents for reaction D Step 4: Data Synthesis & Solvent Selection C->D Integrate all data for final recommendation

Caption: A systematic workflow for solvent selection.

Protocol 1: Quantitative Solubility Determination

Objective: To determine the thermodynamic solubility of this compound in a panel of selected solvents.

Methodology: High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination due to its sensitivity and specificity.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to 1.0 mL of each selected solvent (e.g., Water, Methanol, DMSO, Acetonitrile, Toluene) in separate 2.0 mL vials.

    • Ensure a solid excess is visible.

    • Equilibrate the vials on a shaker at a controlled temperature (e.g., 25 °C) for 24 hours to ensure thermodynamic equilibrium is reached.

  • Sample Preparation for HPLC:

    • After equilibration, centrifuge the vials at 10,000 rpm for 15 minutes to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent.

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the pre-determined calibration curve range.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of water (with 0.1% formic acid) and acetonitrile.

    • Detection: UV detector at a wavelength of maximum absorbance for the amide chromophore (e.g., ~210 nm).

    • Quantification: Determine the concentration of the diluted sample by comparing its peak area to a standard calibration curve prepared with known concentrations of the analyte.

  • Calculation: Back-calculate the original concentration in the saturated solution, factoring in the dilution factor, to obtain the solubility in mg/mL or mol/L.

Protocol 2: Stability Assessment via Forced Degradation

Objective: To evaluate the chemical stability of the compound in different solvents under accelerated conditions.

Methodology: A forced degradation study exposes the compound to harsh conditions to identify potential degradation pathways and incompatibilities.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the solvents that showed adequate solubility from Protocol 1.

  • Stress Conditions:

    • For each solvent, aliquot the stock solution into separate vials for each stress condition:

      • Thermal Stress: Incubate at 60 °C for 7 days.

      • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at 60 °C.

      • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at 60 °C.

      • Oxidative Stress: Add H₂O₂ to a final concentration of 3% and keep at room temperature.

    • Include a control sample stored at 4 °C for each solvent.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 168 hours), take an aliquot from each vial.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (a method capable of resolving the parent peak from all degradation products).

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • A significant loss of the parent peak or the appearance of new peaks indicates degradation. The solvent system where the compound shows the least degradation is considered optimal for stability.

Comparative Analysis with Structural Alternatives

To provide context, we can compare the predicted performance of our target compound with two hypothetical alternatives. This comparison highlights how minor structural modifications can significantly impact physical properties.

FeatureThis compound (Target)Alternative A: 3-Amino-N-methylpropanamide Alternative B: N-(tert-butyl)butanamide
Structure H₂N-CH₂-CH₂-CO-NH-C(CH₃)₃H₂N-CH₂-CH₂-CO-NH-CH₃CH₃-CH₂-CH₂-CO-NH-C(CH₃)₃
Key Difference Bulky tert-butyl groupSmall methyl groupNo primary amine; longer alkyl chain
Predicted Polarity ModerateHighLow-Moderate
Predicted Aqueous Solubility ModerateHigh (less hydrophobic bulk)Low (lacks the highly polar primary amine)
Predicted Nonpolar Solubility Very LowVery Low (highly polar)Moderate (more lipophilic character)
H-Bonding Capability High (Donor & Acceptor)High (Donor & Acceptor)Moderate (Amide H-bond donor only)
Potential Application General purpose intermediateAqueous-phase reactions or formulationsOrganic-phase synthesis

This table illustrates that for applications requiring high aqueous solubility, Alternative A would likely be superior. Conversely, for a reaction in a less polar organic solvent like THF or Dichloromethane, Alternative B might offer better solubility and performance than the target compound.

Conclusion and Recommendations

The dual hydrophilic-lipophilic nature of this compound makes it a versatile intermediate, but its performance is critically dependent on solvent choice.

  • For High Concentration Stock Solutions: Polar aprotic solvents like DMSO and DMF are predicted to be the most effective, offering high solubility and likely good stability under neutral conditions.

  • For Aqueous Buffer Applications: Solubility will be a limiting factor. The use of co-solvents such as ethanol or DMSO in the aqueous buffer may be necessary to achieve desired concentrations.

  • For Organic Synthesis: Solvents like Acetonitrile or THF may provide a good balance of solubility and compatibility with common organic reagents. Nonpolar solvents like hexane and toluene are not recommended.

The experimental protocols outlined in this guide provide a clear and robust pathway for empirically determining the optimal solvent system for any specific application, ensuring that process development and research outcomes are built on a solid foundation of physical-chemical data.

References

  • Title: Techniques for Solubility Measurement. Source: Analytical Chemistry Reviews. [Link]

  • Title: Forced Degradation Studies: A Tool for Drug Development. Source: Pharmaceutical Technology. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-N-(tert-butyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 3-Amino-N-(tert-butyl)propanamide, a compound utilized in various research applications, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides a procedural framework grounded in established safety protocols to ensure its responsible management from benchtop to final disposal.

Hazard Identification and Risk Assessment: Understanding the "Why"

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—featuring a primary amine and an amide functional group—allows us to infer its hazard profile from similar molecules. The tert-butylamine and propanamide moieties suggest it should be handled as a corrosive and potentially toxic substance.[1][2] The primary risks are associated with its basicity and reactivity.

Core Hazards:

  • Corrosivity : Like many amines, this compound is expected to be corrosive, capable of causing severe skin burns and serious eye damage upon contact.[1][2][3]

  • Toxicity : It may be harmful if swallowed or inhaled.

  • Environmental Hazard : Amines and their derivatives can be harmful to aquatic life with long-lasting effects.[4] Therefore, it must be prevented from entering drains or waterways.[5]

  • Reactivity : Amides and amines are incompatible with strong oxidizing agents and acids.[1][4][6] Mixing can lead to exothermic reactions, generating heat and potentially toxic gases.[6]

Hazard Summary Table
Hazard ClassificationDescriptionRationale & Primary Sources
Skin Corrosion/Irritation Category 1B/1C: Causes severe skin burns.Based on data for similar amino amides and tert-butylamine, which are known corrosives.[1][2]
Serious Eye Damage Category 1: Causes serious eye damage.The corrosive nature of amines poses a significant risk of permanent eye injury.[1][3]
Acute Toxicity (Oral/Inhalation) Harmful if swallowed. Toxic if inhaled.Inferred from related compounds.
Aquatic Hazard Harmful to aquatic life.A common characteristic of amine derivatives; avoid environmental release.[4][7]
Chemical Incompatibility Strong oxidizing agents, strong acids, acid anhydrides.Risk of exothermic or violent reactions.[1][4][6]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure all engineering controls are operational and appropriate PPE is worn.

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols. An emergency eyewash station and safety shower must be accessible within a 10-second travel distance.[8]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes.[1][3]

    • Skin Protection : A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile or chloroprene) are mandatory. Always inspect gloves for integrity before use.[1][8]

    • Respiratory Protection : If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator is required.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the sink or in the regular trash. [9]

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.[10]

  • Designate a Waste Stream : Establish a dedicated waste container specifically for this compound and materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

  • Maintain Separation : Keep this waste stream separate from incompatible chemicals, particularly acids and strong oxidizers.[6][10][11] Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[10]

Step 2: Containerization and Labeling
  • Select a Compatible Container : Use a high-density polyethylene (HDPE) or other chemically resistant container that is in good condition and has a secure, leak-proof screw cap.[9][10]

  • Label Correctly : The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Corrosive," "Toxic")

    • The accumulation start date.

  • Keep Closed : The waste container must remain closed at all times except when waste is being added.[10]

Step 3: Accumulation and Storage
  • Designated Area : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment : Place the waste container in a secondary containment bin made of a compatible material to prevent the spread of material in case of a leak.

  • Storage Conditions : Store in a cool, dry, and well-ventilated area away from heat or ignition sources.[1][5]

Step 4: Final Disposal
  • Arrange for Pickup : Contact your institution's EHS department to schedule a pickup for the hazardous waste.[9]

  • Professional Disposal : The final disposal must be conducted by a licensed and approved hazardous waste disposal facility, which will typically use high-temperature incineration or another approved chemical treatment method.[12]

Emergency Procedures: Spill and Exposure Management

Small Spill Cleanup (inside a fume hood)
  • Containment : Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into your labeled hazardous waste container.[5]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor.

First Aid for Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention from an ophthalmologist.[1]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek immediate medical attention.[1][13]

  • Inhalation : Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Start Waste Generated: This compound Spill Accidental Spill? Start->Spill Routine Routine Lab Waste Spill->Routine No SpillProc Follow Spill Cleanup Protocol: 1. Contain with inert material 2. Collect in waste container 3. Decontaminate area Spill->SpillProc Yes Segregate Segregate Waste Stream (Keep away from acids/oxidizers) Routine->Segregate Container Select & Label Compatible Hazardous Waste Container SpillProc->Container Segregate->Container Store Store Sealed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment Container->Store EHS Contact Environmental Health & Safety (EHS) for Waste Pickup Store->EHS Disposal Professional Disposal via Approved Hazardous Waste Facility EHS->Disposal

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.